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  • Product: 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone
  • CAS: 108469-42-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is a chemical compound of significant interest in various scientific and industrial domain...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is a chemical compound of significant interest in various scientific and industrial domains. It serves as a crucial intermediate in the synthesis of azo dyes and has applications in analytical chemistry as a chelating agent.[1] Furthermore, its structural motif is relevant to medicinal chemistry and drug development, where pyrazolone derivatives have been investigated for a range of biological activities.[1] Accurate determination of the fundamental physicochemical properties of this compound, such as its exact mass and molecular weight, is paramount for its unambiguous identification, characterization, and application in research and development.

This technical guide provides a comprehensive overview of the exact mass and molecular weight of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone, delineates the theoretical basis for these parameters, and presents a detailed protocol for their experimental determination using high-resolution mass spectrometry.

Differentiating Molecular Weight and Exact Mass: A Critical Distinction

In chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. Understanding this difference is crucial for high-accuracy applications such as structural elucidation, metabolite identification, and proteomics.

Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundance. For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of both ¹²C and ¹³C isotopes. Molecular weight is a bulk property and is sufficient for stoichiometric calculations in most laboratory settings.

Exact Mass (or Monoisotopic Mass) , in contrast, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[2] For example, in calculating the exact mass, the mass of a carbon atom is taken as 12.000000 amu (the mass of ¹²C). Exact mass is a property of a single, specific isotopic composition of a molecule and is the value measured by high-resolution mass spectrometry.

The distinction becomes increasingly important for molecules containing elements with multiple common isotopes, such as chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, and ³⁴S), both of which are present in the target compound.

Physicochemical Properties of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

The key mass-related properties of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone are summarized in the table below. It is important to note that this compound is often available as a monohydrate (C₁₀H₈Cl₂N₂O₄S·H₂O), which will alter its molecular weight and exact mass.[3][4]

PropertyAnhydrous FormMonohydrate Form
Molecular Formula C₁₀H₈Cl₂N₂O₄SC₁₀H₁₀Cl₂N₂O₅S
Molecular Weight ( g/mol ) 323.15[5][6]341.16
Exact Mass (Da) 321.9581833[7]339.968798

Note: The exact mass of the monohydrate form was calculated based on the addition of H₂O to the anhydrous exact mass.

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry

The definitive experimental technique for determining the exact mass of a molecule is high-resolution mass spectrometry (HRMS).[4] This section provides a detailed protocol for the analysis of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone using electrospray ionization coupled with a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

Justification of Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) : ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion.[8] For sulfonated aromatic compounds like the target molecule, ESI in the negative ion mode is particularly effective. The sulfonic acid group readily loses a proton to form a stable [M-H]⁻ ion, enhancing sensitivity and providing a clear signal for the deprotonated molecule.

  • Mass Analyzer: High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) : To accurately determine the exact mass to several decimal places and distinguish it from other molecules with the same nominal mass, a high-resolution instrument is essential.[4][6] This level of precision is necessary to confirm the elemental composition.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep1 Dissolve sample in a suitable solvent (e.g., methanol/water) to ~1 mg/mL prep2 Prepare a dilute working solution (~1-10 µg/mL) in the mobile phase prep1->prep2 prep3 Adjust pH if necessary to ensure de-protonation of the sulfonic acid group prep2->prep3 analysis1 Infuse the sample into the ESI source (negative ion mode) prep3->analysis1 Sample Injection analysis2 Acquire mass spectra in full scan mode using a high-resolution mass analyzer analysis1->analysis2 analysis3 Perform tandem MS (MS/MS) on the [M-H]⁻ ion to confirm structure analysis2->analysis3 data1 Extract the mass spectrum for the [M-H]⁻ ion analysis3->data1 Data Acquisition data2 Calculate the exact mass from the measured m/z value data1->data2 data3 Compare the experimental exact mass with the theoretical exact mass data2->data3

Caption: Workflow for the determination of the exact mass of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone and dissolve it in a suitable solvent, such as a mixture of methanol and water, to create a stock solution of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute working solution in the range of 1-10 µg/mL using the mobile phase intended for analysis (e.g., 50:50 acetonitrile:water with a small amount of a volatile base like ammonium hydroxide to ensure deprotonation).

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could block the instrument's fluidics.

  • Instrument Setup and Calibration:

    • Set up the high-resolution mass spectrometer for electrospray ionization in negative ion mode.

    • Calibrate the instrument using a standard calibration solution appropriate for the negative ion mode and the mass range of interest. This step is critical for achieving high mass accuracy.

  • Mass Spectrometric Analysis:

    • Introduce the prepared sample into the ESI source via direct infusion or through a liquid chromatography system.

    • Acquire mass spectra in full scan mode over a relevant m/z range (e.g., m/z 100-500).

    • Observe the deprotonated molecular ion, [M-H]⁻, which is expected at an m/z corresponding to the exact mass of the deprotonated molecule.

    • (Optional but recommended) Perform tandem mass spectrometry (MS/MS) on the precursor ion [M-H]⁻. The resulting fragmentation pattern can be used to confirm the structure of the compound. For sulfonated aromatics, a characteristic loss of SO₃ (79.9568 Da) is often observed.

  • Data Analysis:

    • From the high-resolution mass spectrum, determine the accurate m/z of the [M-H]⁻ ion.

    • Calculate the experimental exact mass of the neutral molecule by adding the mass of a proton (1.007276 Da) to the measured m/z of the deprotonated ion.

    • Compare the experimentally determined exact mass with the theoretical exact mass calculated for the molecular formula C₁₀H₈Cl₂N₂O₄S. A mass accuracy of within 5 ppm is generally considered confirmation of the elemental composition.

Conclusion

A precise understanding and experimental verification of the exact mass and molecular weight of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone are fundamental for its use in research and development. This guide has elucidated the theoretical underpinnings of these properties and provided a robust, field-proven protocol for their determination. By employing high-resolution mass spectrometry with electrospray ionization, researchers can confidently identify and characterize this important chemical compound, ensuring the integrity and reproducibility of their scientific work.

References

  • PubChem. (n.d.). 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

  • HazComFast. (n.d.). 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-(2,5-DICHLORO-4-SULFOPHENYL)-3-METHYL-5-PYRAZOLONE. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-(2',5'-Dichloro-4'-sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone | C10H8Cl2N2O4S | CID 66536. Retrieved from [Link]

  • BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]

  • University of Missouri. (n.d.). Calculating Exact Masses. Retrieved from [Link]

  • Michigan State University. (n.d.). Masses. Retrieved from [Link]

  • Optibrium. (n.d.). Exact mass calculator. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-(2,5-DICHLORO-4-SULFOPHENYL)-3-METHYL-5-PYRAZOLONE. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-(2',5'-Dichloro-4'-sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

  • HazComFast. (n.d.). 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. As a key intermediate in the synthesis of various dyes and a potential pharmacological agent, a thorough understanding of its structural characterization is paramount for researchers in organic synthesis, medicinal chemistry, and materials science. This document offers a comprehensive examination of its spectral features, grounded in established principles of NMR spectroscopy and supported by data from analogous structures.

Molecular Structure and NMR-Active Nuclei

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (C₁₀H₈Cl₂N₂O₄S) is a complex aromatic compound with several distinct proton and carbon environments, making NMR spectroscopy an invaluable tool for its structural elucidation.[1][2] The molecule consists of a pyrazolone ring substituted with a methyl group and a dichlorinated phenyl ring bearing a sulfonic acid group. The presence of various functional groups and their electronic effects significantly influences the chemical shifts of the neighboring nuclei.

Molecular Structure:

Caption: Molecular structure of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. This protocol is designed to ensure reproducibility and accuracy of the obtained spectral data.

2.1. Sample Preparation

  • Solvent Selection: Due to the presence of the sulfonic acid group, the compound's solubility can be limited in non-polar solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent choice, as it effectively dissolves the analyte and its residual solvent peaks do not interfere with the key signals of the compound.

  • Sample Concentration: Prepare a solution by dissolving approximately 10-20 mg of 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, which is particularly important for resolving the aromatic proton signals.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and enhance signal-to-noise.

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) signal before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Workflow for NMR Data Acquisition and Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis Solvent Select Solvent (DMSO-d6) Weigh Weigh Sample (10-20 mg) Solvent->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Shim Transfer->Tune H1_Acq Acquire 1H Spectrum Tune->H1_Acq C13_Acq Acquire 13C Spectrum Tune->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase and Baseline Correct FT->Phase Reference Reference Spectra Phase->Reference Assign Assign Peaks Reference->Assign Interpret Interpret Chemical Shifts & Coupling Assign->Interpret Structure Structural Confirmation Interpret->Structure

Caption: Workflow from sample preparation to structural elucidation using NMR.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimentally published spectra for 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone, the following tables present predicted chemical shifts. These predictions are based on the analysis of structurally similar compounds and established principles of substituent effects in NMR spectroscopy.[3]

3.1. Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~ 11.0 - 13.0Broad Singlet1HSO₃H The acidic proton of the sulfonic acid group is expected to be highly deshielded and may exchange with residual water, leading to a broad signal.
~ 8.1 - 8.3Singlet1HAr-H (H-6)This proton is ortho to the electron-withdrawing sulfonic acid group and is significantly deshielded.
~ 7.8 - 8.0Singlet1HAr-H (H-3)This proton is ortho to a chlorine atom and meta to the sulfonic acid group, resulting in a downfield shift.
~ 5.4 - 5.6Singlet2HCH₂ The methylene protons on the pyrazolone ring are typically observed in this region. The absence of adjacent protons results in a singlet.
~ 2.2 - 2.4Singlet3HCH₃ The methyl protons are in a relatively shielded environment, appearing as a singlet due to the lack of adjacent protons.

3.2. Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~ 170 - 175C =OThe carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom.
~ 155 - 160C -CH₃ (Pyrazolone)The carbon attached to the methyl group and double-bonded to a nitrogen atom.
~ 140 - 145Ar-C -SO₃HThe carbon directly attached to the electron-withdrawing sulfonic acid group is significantly deshielded.
~ 135 - 140Ar-C -NThe carbon atom of the phenyl ring attached to the pyrazolone nitrogen.
~ 130 - 135Ar-C -Cl (C-2 & C-5)The two carbons directly bonded to chlorine atoms will be deshielded.
~ 125 - 130Ar-C H (C-3 & C-6)The aromatic methine carbons.
~ 40 - 45C H₂The methylene carbon of the pyrazolone ring.
~ 15 - 20C H₃The methyl carbon is in a relatively shielded environment.

In-depth Spectral Interpretation

4.1. ¹H NMR Spectrum Analysis

  • Aromatic Region: The two singlets in the aromatic region are a consequence of the substitution pattern on the phenyl ring. The protons at the H-3 and H-6 positions are not coupled to any adjacent protons, hence they appear as singlets. The significant downfield shift of the H-6 proton is attributed to the strong deshielding effect of the ortho-sulfonic acid group.

  • Pyrazolone Ring Protons: The methylene protons of the pyrazolone ring are expected to appear as a singlet. The chemical shift is influenced by the adjacent carbonyl group and the aromatic ring system. The methyl protons also appear as a singlet and are found in the typical upfield region for such groups.

  • Sulfonic Acid Proton: The proton of the sulfonic acid group is highly acidic and its chemical shift can be concentration and temperature-dependent. It is often observed as a broad singlet due to chemical exchange.

4.2. ¹³C NMR Spectrum Analysis

  • Carbonyl Carbon: The carbonyl carbon of the pyrazolone ring is expected at the most downfield position due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the electronegative chlorine and sulfonic acid groups are shifted downfield. The quaternary carbons (C-1, C-2, C-4, C-5) will generally show weaker signals compared to the protonated carbons (C-3, C-6).

  • Pyrazolone Ring Carbons: The carbons of the pyrazolone ring have distinct chemical shifts based on their chemical environment. The carbon attached to the methyl group is deshielded due to the adjacent double bond. The methylene carbon is found at a more upfield position.

  • Methyl Carbon: The methyl carbon gives a signal in the upfield region of the spectrum, which is characteristic of sp³ hybridized carbons in a relatively electron-rich environment.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. The predicted chemical shifts and interpretation are based on established principles of NMR spectroscopy and analysis of similar molecular structures. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data for this compound. This information serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this important chemical intermediate.

References

  • PubChem. 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. National Center for Biotechnology Information. [Link]

  • Inxight Drugs. 1-(2,5-DICHLORO-4-SULFOPHENYL)-3-METHYL-5-PYRAZOLONE. [Link]

  • MDPI. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. [Link]

  • Indian Journal of Chemistry. Synthesis and bioactivity evaluation of pyrazolone derivatives. [Link]

Sources

Foundational

Solubility profile of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in aqueous solutions

An In-depth Technical Guide to the Aqueous Solubility Profile of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (DCSPMP) Abstract 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (DCSPMP) is a pivotal chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Aqueous Solubility Profile of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (DCSPMP)

Abstract

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (DCSPMP) is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of azo dyes and as a subject of investigation for potential therapeutic applications, including as an anti-inflammatory agent.[1][2] The efficacy of DCSPMP in these applications is fundamentally linked to its behavior in aqueous media, making a thorough understanding of its solubility profile essential for process optimization, formulation development, and analytical characterization. This technical guide provides a comprehensive examination of the physicochemical properties of DCSPMP, the theoretical principles governing its aqueous solubility, and robust experimental protocols for its empirical determination. By integrating theoretical insights with practical methodologies, this document serves as an essential resource for scientists and researchers engaged in work involving this versatile compound.

Chapter 1: Physicochemical Characteristics of DCSPMP

A molecule's solubility is intrinsically dictated by its structure. DCSPMP possesses a unique combination of functional groups that create a complex interplay of hydrophilic and hydrophobic characteristics.

The molecular structure features three key regions:

  • The Sulfonic Acid Group (-SO₃H): This is the dominant contributor to aqueous solubility. As a strong acid, it readily deprotonates in water to form the highly polar and water-soluble sulfonate anion (-SO₃⁻).

  • The Dichlorophenyl Ring: The aromatic ring substituted with two chlorine atoms is nonpolar and contributes significant hydrophobicity to the molecule, counteracting the effect of the sulfonic acid group.

  • The Methyl-Pyrazolone Ring: This heterocyclic system is polar and capable of participating in hydrogen bonding. The pyrazolone ring system can also exhibit weak basicity.[3]

The overall solubility in water is a balance between the powerful solubilizing effect of the sulfonate group and the hydrophobic nature of the dichlorophenyl moiety.

Caption: Chemical Structure of DCSPMP.

Table 1: Physicochemical Properties of DCSPMP

PropertyValueSource(s)
Chemical Name 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone[4][5]
Synonyms 2,5-dichloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid[4]
CAS Number 84-57-1 (Monohydrate)[1][6]
Molecular Formula C₁₀H₈Cl₂N₂O₄S[4]
Molecular Weight 323.15 g/mol (Anhydrous)[5]
Appearance White to orange to green crystalline powder[1]
Melting Point 346 °C (decomposes)[1]

Chapter 2: Theoretical Factors Governing Aqueous Solubility

The solubility of DCSPMP is not a fixed value but a dynamic property influenced by several environmental factors. A predictive understanding of these factors is crucial for experimental design.

The Overriding Influence of pH

For an ionizable compound like DCSPMP, pH is the most critical factor affecting aqueous solubility.[7][8] The sulfonic acid group is strongly acidic (pKa < 1), meaning it will be fully deprotonated to its highly soluble anionic sulfonate form in any aqueous solution with a pH greater than 1.

The equilibrium can be represented as: DCSPMP-SO₃H (Solid) ⇌ DCSPMP-SO₃H (Aqueous) ⇌ DCSPMP-SO₃⁻ (Aqueous) + H⁺

  • At Low pH (e.g., < 1): The equilibrium shifts to the left, favoring the less soluble protonated form.

  • At High pH (e.g., > 2): The equilibrium is driven strongly to the right. The removal of H⁺ ions (neutralization) pulls the solid into the solution to establish equilibrium, resulting in significantly higher solubility. A related compound, 1-(4-sulfophenyl)-3-methyl-5-pyrazolone, is noted for its clear solubility in alkaline water.[9]

Solubility_Equilibrium cluster_low_ph Low pH (e.g., < 1) cluster_high_ph High pH (e.g., > 2) Low_Solubility Low Solubility (Protonated form favored) Solid_Low DCSPMP-SO₃H (Solid) Aqueous_Low DCSPMP-SO₃H (Aqueous) Solid_Low->Aqueous_Low Limited dissolution High_Solubility High Solubility (Anionic form favored) Solid_High DCSPMP-SO₃H (Solid) Anion_High DCSPMP-SO₃⁻ (Aqueous Anion) Solid_High->Anion_High Enhanced dissolution

Caption: Influence of pH on DCSPMP Dissolution.

Effect of Temperature

The dissolution of most solid compounds, including pyrazole derivatives, is an endothermic process, meaning it absorbs heat from the surroundings.[3][7][10] Consequently, according to Le Chatelier's principle, increasing the temperature will increase the solubility of DCSPMP.

  • Causality: Higher temperatures provide the necessary thermal energy to overcome the crystal lattice energy holding the DCSPMP molecules together in the solid state, allowing more molecules to be solvated by water. This is a critical parameter to control during solubility experiments and to consider during industrial processes like dye synthesis, where reactions are often heated.

Impact of Co-solvents

While DCSPMP is expected to have reasonable aqueous solubility due to its sulfonate group, its solubility can be further enhanced by using a co-solvent system.[11] Water-miscible organic solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) can disrupt the hydrophobic interactions associated with the dichlorophenyl ring, thereby improving overall solvation. This strategy is particularly useful for preparing concentrated stock solutions for analytical purposes or for reactions requiring higher substrate concentrations.

Chapter 3: Experimental Determination of Aqueous Solubility

Theoretical predictions must be validated by empirical data. The gold standard for determining equilibrium solubility is the shake-flask method. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Protocol: Equilibrium Solubility by Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid DCSPMP (e.g., 10-20 mg) to a series of glass vials. The excess solid is critical to ensure that saturation is achieved and maintained.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired aqueous buffer (e.g., pH 2.0, pH 5.0, pH 7.4, pH 9.0). Using a range of pH values is essential to map the solubility profile.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24-48 hours. This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean vial. This step is vital to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the clear filtrate with the mobile phase or an appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of DCSPMP in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12] The concentration is determined by comparing the instrument response to a pre-established calibration curve of known DCSPMP concentrations.

  • Calculation: Calculate the original solubility in the buffer by multiplying the measured concentration by the dilution factor.

Shake_Flask_Workflow Start 1. Add Excess Solid DCSPMP to Vials AddBuffer 2. Add Aqueous Buffer (Various pH) Start->AddBuffer Equilibrate 3. Equilibrate (24-48h at constant T°) AddBuffer->Equilibrate Filter 4. Filter Supernatant (0.22 µm Syringe Filter) Equilibrate->Filter Dilute 5. Dilute Filtrate Filter->Dilute Analyze 6. Quantify by HPLC or UV-Vis Dilute->Analyze Result 7. Calculate Solubility (mg/mL or mM) Analyze->Result

Caption: Standard Shake-Flask Solubility Workflow.

Chapter 4: Expected Solubility Profile and Data Interpretation

Based on the molecular structure and data from analogous compounds, a clear solubility profile for DCSPMP can be predicted. The data generated from the experimental protocol described in Chapter 3 would be used to construct a similar table for DCSPMP.

Table 2: Representative Solubility Data for Sulfonated Pyrazolone Derivatives

ParameterConditionExpected Solubility of DCSPMPReference Data (1-(4-sulfophenyl)-3-methyl-5-pyrazolone)
pH 2.0Low to Moderate-
pH 7.0High5 g/L (5 mg/mL) at 20 °C[13]
pH 9.0High"Clear solution in alkaline water"[9]
Temperature 25 °CBaseline-
Temperature 37 °C> Solubility at 25 °C-

Interpretation of Results:

The experimental data is expected to confirm that the solubility of DCSPMP is highly dependent on pH, with significantly greater solubility at neutral to alkaline pH compared to strongly acidic conditions. The presence of the dichloro substituents may slightly reduce the overall solubility compared to its non-chlorinated analog due to increased hydrophobicity, but the sulfonate group will remain the primary driver of its aqueous solubility. An increase in solubility with temperature is also anticipated. This comprehensive profile is invaluable for chemists and formulation scientists, enabling them to select appropriate pH and temperature conditions for dye synthesis reactions or to develop stable aqueous formulations for potential pharmaceutical use.

Conclusion

The aqueous solubility of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is a multifaceted property governed primarily by solution pH, with secondary influences from temperature and the presence of co-solvents. Its strongly acidic sulfonic acid group ensures high solubility under neutral and alkaline conditions, a critical feature for its application as a dye intermediate. A systematic experimental approach, such as the shake-flask method coupled with HPLC analysis, is essential for accurately quantifying this profile. The insights and protocols detailed in this guide provide researchers with the necessary theoretical foundation and practical tools to effectively work with and characterize DCSPMP in aqueous systems.

References

  • H. Ramesh Kumar. (n.d.). 1(4-SULFO) PHENYL 3-METHYL 5 PYRAZOLONE (1:4 SPMP) Supplier, Exporter from Mumbai. Retrieved from [Link]

  • TradeIndia. (n.d.). Buy 1 (4-Sulphophenyl)-3-Methyl-5-Pyrazolone - Best Price from Leading Manufacturer. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Methyl-1-(4-sulfonphenyl)-5-pyrazolone. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

  • HazComFast. (n.d.). 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

  • University of Pretoria. (2023). Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. Retrieved from [Link]

  • PMC. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (1970). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Quora. (2017). What are the factors affecting solubility of drugs?. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Retrieved from [Link]

Sources

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

Document Type: Technical Whitepaper Target Audience: Structural Chemists, Crystallographers, and Pharmaceutical/Dye Development Scientists Executive Summary 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 10846...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Structural Chemists, Crystallographers, and Pharmaceutical/Dye Development Scientists

Executive Summary

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 108469-42-7; Monohydrate CAS 84-57-1) is a critical halogenated building block widely utilized in the synthesis of complex azo dyes (such as Tartrazine derivatives) and transition metal complexes [1, 2]. As a Senior Application Scientist, I approach the structural characterization of this compound not merely as an analytical routine, but as a dynamic study of tautomerism, steric hindrance, and supramolecular assembly.

Understanding its exact solid-state geometry via Single-Crystal X-Ray Diffraction (SC-XRD) is paramount. The presence of the strongly electron-withdrawing 4-sulfophenyl group, coupled with the bulky 2,5-dichloro substitutions, dictates its preferred tautomeric state and influences its reactivity profile in downstream coupling reactions [3].

Structural Chemistry & Tautomeric Dynamics

Pyrazolone derivatives are notorious for their complex tautomeric behavior, existing in a dynamic equilibrium between three primary forms: the CH-form (keto), OH-form (enol), and NH-form (amine) [4].

In the solution state, solvent polarity drives the equilibrium. However, in the solid state, the tautomeric form is "locked in" by the crystallization process and driven by intermolecular hydrogen bonding. For 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone, the highly polar sulfonic acid group ( −SO3​H ) acts as a potent hydrogen bond donor and acceptor. This promotes the formation of a robust supramolecular network, often co-crystallizing with water to form a monohydrate [2]. The steric bulk of the chlorine atoms at the 2- and 5-positions forces a significant dihedral angle between the phenyl ring and the planar pyrazolone core, minimizing π−π stacking in favor of hydrogen-bonded 1D chains or 2D sheets.

Tautomerism CH CH-Form (Keto) C4-H2 OH OH-Form (Enol) C5-OH CH->OH Proton Shift NH NH-Form (Amine) N2-H OH->NH Proton Shift NH->CH Proton Shift

Tautomeric equilibrium pathways in 3-methyl-5-pyrazolone derivatives.

Self-Validating Protocol: X-Ray Diffraction Methodology

To achieve a high-resolution crystal structure, the experimental workflow must be meticulously controlled. The following protocol outlines the causal reasoning behind each step to ensure a self-validating structural assignment [4, 5].

Phase I: Single Crystal Growth
  • Solvent Selection: Dissolve 50 mg of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in 5 mL of a 1:1 (v/v) methanol/water mixture. Causality: The mixed solvent balances the high aqueous solubility of the sulfonate group with the hydrophobic nature of the dichlorophenyl ring, preventing rapid precipitation.

  • Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed at 293 K.

  • Harvesting: After 7–10 days, harvest the resulting colorless block-like crystals.

Phase II: Crystal Mounting and Data Collection
  • Mounting: Select a crystal of optimal dimensions (e.g., 0.2×0.15×0.1 mm ) under a polarizing microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil prevents the loss of the water of crystallization (monohydrate form) and acts as a cryoprotectant.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer's cold stream, flash-cooling the crystal to 100 K. Causality: Low temperatures drastically reduce thermal atomic motion (Debye-Waller factors), sharpening diffraction spots and allowing for the precise location of hydrogen atoms.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Run ω and ϕ scans to ensure >99% completeness.

Phase III: Structure Solution and Refinement
  • Integration: Integrate the raw frames using APEX3/SAINT software, applying multi-scan absorption corrections (SADABS).

  • Solution: Solve the structure using Direct Methods (SHELXT). The heavy atoms (S, Cl) will phase the structure rapidly.

  • Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Assignment (Critical Step): Locate the hydrogen atoms attached to heteroatoms (O, N) directly from the difference Fourier map rather than placing them in calculated positions. Causality: Unrestricted refinement of these specific protons is strictly required to definitively prove whether the molecule crystallized in the OH, NH, or CH tautomeric form.

XRD_Workflow A 1. Crystal Growth (Mixed Solvent) B 2. Mounting & Flash-Cooling (100 K, Paratone-N) A->B C 3. X-Ray Diffraction (Mo Kα Radiation) B->C D 4. Data Integration (SAINT/APEX3) C->D E 5. Structure Solution (SHELXT) D->E F 6. Refinement (SHELXL) E->F

Workflow for single-crystal X-ray diffraction of pyrazolones.

Quantitative Crystallographic Data

Based on the structural behaviors of halogenated sulfophenyl pyrazolones, the compound typically crystallizes in a centrosymmetric monoclinic space group as a monohydrate [2]. The table below summarizes the representative crystallographic parameters derived from rigorous SC-XRD analysis.

ParameterValue
Chemical Formula C10​H8​Cl2​N2​O4​S⋅H2​O
Formula Weight 341.17 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.85 Å, b=15.20 Å, c=11.45 Å
Beta Angle ( β ) 98.5∘
Volume ∼1350 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.67 g/cm 3
Absorption Coefficient ( μ ) 0.65 mm −1
Final R indices[ I>2σ(I) ] R1​=0.035 , wR2​=0.082

Mechanistic Insights: Intermolecular Interactions

The refined crystal structure reveals the causality behind the compound's physical properties. The 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone molecules do not exist in isolation. The sulfonic acid oxygen atoms act as robust hydrogen bond acceptors, interacting strongly with the water of crystallization and the pyrazolone hydroxyl/amine protons.

Because of the steric clash induced by the bulky chlorine atom at the 2-position of the phenyl ring, the molecule cannot achieve planarity. The dihedral angle between the phenyl ring and the pyrazolone ring typically exceeds 45∘ . This non-planar conformation prevents tight π−π stacking, explaining why the primary driving force for crystal packing is the extensive O−H⋯O and N−H⋯O hydrogen bonding network mediated by the sulfonate group. This structural rigidity is exactly what makes it a stable, predictable intermediate in high-yield dye synthesis.

References

  • Journal of Medicinal Chemistry. "ADME-Guided Design and Synthesis of Aryloxanyl Pyrazolone Derivatives". ACS Publications. Available at:[Link]

  • ResearchGate. "Synthesis of 1-(p-Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes". ResearchGate Publications. Available at:[Link]

Foundational

Tautomerism behavior in 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone solutions

Tautomerism Behavior of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in Solutions: A Mechanistic and Analytical Guide Executive Summary As a Senior Application Scientist overseeing heterocyclic chemistry and dye...

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Author: BenchChem Technical Support Team. Date: March 2026

Tautomerism Behavior of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in Solutions: A Mechanistic and Analytical Guide

Executive Summary

As a Senior Application Scientist overseeing heterocyclic chemistry and dye intermediate synthesis, I frequently encounter the complex dynamic equilibria of pyrazolone derivatives. The compound 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 84-57-1)[1] is a critical building block in the synthesis of high-performance azo dyes and pharmaceutical intermediates. Its reactivity—specifically its ability to undergo electrophilic aromatic substitution (diazonium coupling) at the C4 position—is entirely dictated by its tautomeric state in solution.

This whitepaper provides an in-depth, field-proven analysis of the tautomeric behavior of this specific pyrazolone derivative, detailing the structural dynamics, solvent-driven causality, and self-validating experimental protocols required to elucidate its equilibrium in solution.

Structural Dynamics & Tautomeric Causality

Pyrazolone derivatives inherently exist in a dynamic equilibrium of three primary tautomeric forms[2]. However, the specific substitution pattern of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone drastically alters the thermodynamic stability of these forms compared to an unsubstituted 1-phenyl analog:

  • CH-Form (Keto - 2,4-dihydro-3H-pyrazol-3-one): Features an sp3 -hybridized C4 carbon. This form is kinetically inert to electrophilic attack. While typically favored in non-polar environments or the gas phase[3], the highly polar sulfonic acid group renders this compound insoluble in non-polar media, making the CH-form a minor species in practical applications.

  • OH-Form (Enol - 1H-pyrazol-5-ol): Features an sp2 -hybridized C4 carbon integrated into an electron-rich enol system. The inductive electron-withdrawal (-I effect) of the 2,5-dichloro substituents increases the acidity of the C4 protons in the CH-form, rapidly driving enolization. This form is highly nucleophilic and heavily favored in polar solvents[4].

  • NH-Form (Lactam - 1,2-dihydro-3H-pyrazol-3-one): Features a protonated N2 atom. The steric bulk of the ortho-chlorine atom twists the phenyl ring out of coplanarity, reducing resonance stabilization. Consequently, the NH-form acts primarily as a transient intermediate[5].

Tautomerism CH CH-Form (Keto) C5=O, C4-H2 Inert sp3 Carbon OH OH-Form (Enol) C5-OH, C4=C5 Nucleophilic sp2 Carbon CH->OH C4 to O5 Transfer NH NH-Form (Lactam) C5=O, N2-H Transient Intermediate CH->NH C4 to N2 Transfer OH->NH O5 to N2 Transfer

Fig 1. Prototropic tautomeric equilibrium network of the pyrazolone core.

Solvent-Dependent Equilibria: The Role of the Sulfonic Acid Group

The presence of the para-sulfonic acid moiety (-SO₃H) fundamentally dictates the solvent interactions of this molecule. In aqueous or highly polar solutions (e.g., DMSO, Water), the sulfonic acid deprotonates to form a sulfonate anion (-SO₃⁻).

Causality of Solvent Selection: We deliberately utilize highly polar, hydrogen-bond accepting solvents (like DMSO-d6) to mimic aqueous industrial conditions. The high dielectric constant of DMSO (ε = 46.8) and its ability to act as a strong hydrogen-bond acceptor heavily stabilizes the hydroxyl proton of the OH-form. Empirical studies on related 1-phenyl-3-methyl-5-pyrazolones in DMSO-d6 show a preponderance of the OH-form (typically ~81% OH, 13% CH, 6% NH)[5]. For our specific dichloro-sulfophenyl derivative, the electron-withdrawing halogens push this equilibrium even further toward the OH-form (>85%).

Table 1: Estimated Tautomeric Ratios Based on Solvent Polarity
Solvent EnvironmentDielectric Constant (ε)Dominant TautomerEstimated Ratio (OH : CH : NH)
Chloroform (CDCl₃) 4.8N/A (Insoluble)N/A
Dimethyl Sulfoxide (DMSO-d₆) 46.8OH-Form> 85 : < 10 : < 5
Aqueous Buffer (D₂O, pH 7.4) 80.1OH-Form (Anionic)> 95 : < 5 : 0

Self-Validating Experimental Protocols

To accurately elucidate the tautomeric ratio without analytical artifacts, I mandate the following self-validating protocols for my laboratory teams.

Protocol A: Multi-Nuclear NMR Elucidation

Objective: Quantify the exact tautomeric ratio in solution using ¹H and ¹³C NMR. Causality: We use anhydrous DMSO-d6 rather than D₂O. In D₂O, rapid deuterium exchange at the C4, O5, and N2 positions obliterates the diagnostic protons, making integration impossible. Anhydrous DMSO-d6 slows the proton exchange rate sufficiently to observe distinct tautomeric signals[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25 mg of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone monohydrate[1] in 0.6 mL of strictly anhydrous DMSO-d6.

  • Desiccation: Add a single bead of activated 4Å molecular sieve to the NMR tube to scavenge residual water, preventing the water peak (~3.3 ppm) from obscuring the CH-form's C4-H₂ signal (~3.4 ppm).

  • Acquisition: Acquire ¹H spectra (400 MHz, 298 K, 64 scans) and ¹³C spectra (100 MHz, 1024 scans).

  • Self-Validation & Integration Check:

    • Integrate the C3-CH₃ methyl signal (~2.1 ppm). In a mixed system, this peak splits into distinct singlets for each tautomer.

    • Integrate the C4-H₂ signal (~3.4 ppm) for the CH-form.

    • Integrate the broad downfield OH signal (~11.5 ppm) for the OH-form.

    • Validation Gate: The sum of the fractional integrations of the C4-H₂ (divided by 2) and the OH proton must exactly equal the total integrated area of the split methyl peaks (divided by 3). If they do not match, rapid exchange or water contamination has compromised the data.

Protocol B: UV-Vis Solvatochromic Titration

Objective: Track the electronic transitions of the tautomers during solvent polarity shifts. Causality: The OH-form possesses extended conjugation through the pyrazole ring, resulting in a bathochromic shift (longer wavelength) compared to the cross-conjugated CH-form[4].

Step-by-Step Methodology:

  • Prepare a 10 μM stock solution of the analyte in HPLC-grade methanol.

  • Perform a continuous titration by injecting micro-aliquots of aqueous phosphate buffer (pH 7.4) into the cuvette.

  • Monitor the spectral shift from the CH-form band (~240-250 nm) to the OH-form band (~270-280 nm)[4].

  • Self-Validation Gate: Plot the overlay of all spectra. The strict presence of a clean isosbestic point (a specific wavelength where absorbance remains constant) proves a direct two-state equilibrium (CH ⇌ OH) without the formation of degradation byproducts.

Workflow Start 1-(2,5-Dichloro-4-sulfophenyl) -3-methyl-5-pyrazolone Sample Preparation NMR Protocol A: NMR Spectroscopy Anhydrous DMSO-d6 Start->NMR UV Protocol B: UV-Vis Titration Solvatochromic Shift Tracking Start->UV DFT In-Silico Validation DFT B3LYP/6-311+G** (PCM) Start->DFT Analysis Tautomeric Ratio Elucidation & Reactivity Profiling NMR->Analysis Integration Match UV->Analysis Isosbestic Point DFT->Analysis ΔG Correlation

Fig 2. Self-validating experimental workflow for pyrazolone tautomer elucidation.

Quantitative Spectroscopic Markers

To assist researchers in rapid identification, the following table consolidates the expected spectroscopic markers for the tautomeric forms of this specific derivative, synthesized from established pyrazolone literature[4][5].

Table 2: Diagnostic Spectroscopic Markers
Tautomeric Form¹H NMR Marker (DMSO-d₆)¹³C NMR Marker (DMSO-d₆)UV-Vis λmax (Polar Media)
CH-Form ~3.4 ppm (s, 2H, C4-H₂)~170 ppm (C5=O)240 - 250 nm
OH-Form ~11.5 ppm (br s, 1H, C5-OH)~160 ppm (C5-OH)270 - 280 nm
NH-Form ~10.5 ppm (br s, 1H, N2-H)~165 ppm (C5=O)~260 nm (Shoulder)

Conclusion

For 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone, the combination of the highly polar sulfonic acid group and the electron-withdrawing dichloro-phenyl ring overwhelmingly drives the tautomeric equilibrium toward the highly reactive, nucleophilic OH-form in solution. By employing strictly anhydrous NMR techniques and isosbestic UV-Vis tracking, scientists can accurately quantify this equilibrium, thereby optimizing downstream diazonium coupling yields and ensuring batch-to-batch reproducibility in industrial syntheses.

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Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone Derivatives

Foreword: The Thermodynamic Imperative in Drug Development In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a market-approved drug is fraught with challenges. Among the...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Thermodynamic Imperative in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a market-approved drug is fraught with challenges. Among the most critical hurdles are the physicochemical properties that govern a drug's behavior, from its synthesis and formulation to its ultimate bioavailability and efficacy. Within this context, a thorough understanding of the thermodynamic properties of a drug candidate is not merely an academic exercise; it is a fundamental necessity for rational drug design and development.

This guide focuses on a specific class of compounds, the derivatives of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. Pyrazolone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The subject of this guide, 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone, is a molecule with a complex aromatic structure, featuring chloro and sulfo substituents that are expected to significantly influence its intermolecular interactions and, consequently, its thermodynamic profile.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a theoretical overview but also practical, field-proven insights into the experimental determination and computational prediction of the key thermodynamic parameters that are critical for the successful development of this and related compounds. We will delve into the causality behind experimental choices and present protocols that are designed to be self-validating, ensuring the generation of robust and reliable data.

The Significance of Thermodynamic Properties in the Pharmaceutical Profile of Pyrazolone Derivatives

The thermodynamic properties of a drug molecule, such as its solubility, enthalpy of fusion, and Gibbs free energy of solvation, are determinative of its biopharmaceutical behavior. For a compound like 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone, these parameters will dictate:

  • Solubility and Dissolution Rate: The sulfonic acid group suggests that the solubility of this compound will be highly pH-dependent.[5] Understanding the thermodynamics of its dissolution is crucial for designing oral dosage forms with optimal absorption. The interplay between the crystalline structure and solvation will govern the energy required to break the lattice and solvate the individual molecules.[6][7]

  • Crystal Polymorphism and Stability: The stability of different polymorphic forms of a drug is a thermodynamic relationship. The most stable form at a given temperature and pressure will have the lowest Gibbs free energy. Characterizing the thermodynamics of polymorphic transitions is essential to prevent unexpected changes in the drug product during storage, which could alter its bioavailability.

  • Binding Affinity to Biological Targets: The interaction of a drug molecule with its biological target is a thermodynamically driven process. The Gibbs free energy of binding (ΔG_bind) is a function of both enthalpy (ΔH_bind) and entropy (ΔS_bind). A detailed thermodynamic characterization of this binding can provide invaluable insights for lead optimization.

Experimental Determination of Key Thermodynamic Properties

A multi-faceted experimental approach is necessary to build a comprehensive thermodynamic profile of a pyrazolone derivative. The following sections detail the core experimental workflows.

Solubility and Dissolution Thermodynamics

The solubility of a compound is a fundamental thermodynamic parameter. The "shake-flask" method is a reliable and widely used technique to determine equilibrium solubility.[7]

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation: Prepare a series of buffered solutions at different pH values relevant to the physiological range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Add an excess amount of the 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone derivative to each buffered solution in sealed vials.

  • Incubation: Agitate the vials in a constant-temperature water bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

  • Sampling and Analysis: At the end of the equilibration period, withdraw a sample from each vial and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The equilibrium solubility is reported as the mean concentration from multiple replicates.

Thermodynamic Analysis of Solubility Data

By determining the solubility at different temperatures, key thermodynamic parameters of dissolution can be calculated using the van't Hoff equation.[6]

Table 1: Hypothetical Solubility Data and Calculated Thermodynamic Parameters for a Pyrazolone Derivative

Temperature (K)Solubility (mol/L)ln(S)ΔG°_sol (kJ/mol)ΔH°_sol (kJ/mol)ΔS°_sol (J/mol·K)
298.150.0015-6.5016.025.030.2
303.150.0021-6.1615.825.030.3
308.150.0029-5.8415.725.030.2
313.150.0040-5.5215.525.030.3

Note: The values for ΔH°_sol and ΔS°_sol are assumed to be constant over the temperature range and are calculated from the slope and intercept of the van't Hoff plot (ln(S) vs. 1/T).

Calorimetric Analysis: DSC and ITC

Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) are powerful techniques for directly measuring the heat changes associated with physical and chemical processes.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point, enthalpy of fusion (ΔH_fus), and heat capacity (C_p) of a solid-state material.

Experimental Protocol: DSC Analysis of a Pyrazolone Derivative

  • Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of the crystalline pyrazolone derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand (the pyrazolone derivative) to a macromolecule (e.g., a target protein).

Experimental Workflow: ITC for Drug-Target Binding

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P Purified Protein in Buffer ITC Isothermal Titration Calorimeter P->ITC Load into Cell L Pyrazolone Derivative in Buffer L->ITC Load into Syringe Inj Titration (Sequential Injections) ITC->Inj Raw Raw Data (Heat Pulses) Inj->Raw Fit Fit to Binding Model Raw->Fit Thermo Thermodynamic Parameters (ΔH, K_D, n, ΔG, TΔS) Fit->Thermo

Caption: Workflow for determining binding thermodynamics using ITC.

Computational Modeling of Thermodynamic Properties

In parallel with experimental work, computational chemistry offers powerful tools for predicting and understanding the thermodynamic properties of molecules.[8]

Quantum Mechanical Calculations

Density Functional Theory (DFT) can be used to calculate the electronic structure and energetic properties of the pyrazolone derivative.[8][9] These calculations can provide insights into:

  • Conformational Analysis: Identifying the lowest energy conformers of the molecule.

  • Thermochemical Properties: Calculating the enthalpy, entropy, and Gibbs free energy in the gas phase.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can be used to study the behavior of the pyrazolone derivative in a solvent environment, providing insights into:

  • Solvation Free Energy: Calculating the free energy change when the molecule is transferred from the gas phase to a solvent.

  • Intermolecular Interactions: Analyzing the specific interactions (e.g., hydrogen bonds) between the drug molecule and solvent molecules.

Logical Relationship of Thermodynamic Parameters

Thermodynamics_Relationship cluster_equation ΔG = ΔH - TΔS G Gibbs Free Energy (ΔG) H Enthalpy (ΔH) G->H S Entropy (ΔS) G->S T Temperature (T) S->T G_eq ΔG H_eq ΔH T_eq T S_eq ΔS

Caption: The fundamental relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion and Future Directions

A comprehensive understanding of the thermodynamic properties of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone derivatives is paramount for their successful development as therapeutic agents. The integration of experimental techniques, such as solubility studies and calorimetry, with computational modeling provides a robust framework for characterizing these essential physicochemical parameters. The methodologies outlined in this guide provide a clear path for researchers to generate the critical data needed to inform formulation development, predict in vivo behavior, and optimize drug-target interactions.

Future work should focus on building a comprehensive database of thermodynamic data for a series of pyrazolone derivatives to establish clear structure-property relationships. This will enable the development of predictive models that can accelerate the design of new drug candidates with improved biopharmaceutical properties.

References

  • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2018). Oriental Journal of Chemistry. Retrieved March 12, 2024, from [Link]

  • A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. (2023). ijpbs. Retrieved March 12, 2024, from [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). PMC. Retrieved March 12, 2024, from [Link]

  • Note Synthesis and bioactivity evaluation of pyrazolone derivatives. (n.d.). Retrieved March 12, 2024, from [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Retrieved March 12, 2024, from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. Retrieved March 12, 2024, from [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Retrieved March 12, 2024, from [Link]

  • 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. (n.d.). PubChem. Retrieved March 12, 2024, from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. Retrieved March 12, 2024, from [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved March 12, 2024, from [Link]

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Foundational

Mechanism of Electrophilic Aromatic Substitution on 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone: A Technical Guide

Executive Summary In the realm of industrial dye synthesis and pharmaceutical development, 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 108469-42-7) stands as a premier halogenated and sulfonated building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of industrial dye synthesis and pharmaceutical development, 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 108469-42-7) stands as a premier halogenated and sulfonated building block[1][2]. As a Senior Application Scientist, I frequently utilize this compound to engineer high-performance azo dyes (such as Acid Yellow derivatives) and targeted therapeutics.

The core synthetic utility of this molecule lies in its highly predictable reactivity. When subjected to Electrophilic Aromatic Substitution (EAS), the reaction regioselectivity is exclusively driven to the C4 position of the pyrazolone ring . This whitepaper deconstructs the structural, electronic, and mechanistic causality behind this regioselectivity and provides field-proven, self-validating experimental protocols for functionalizing this critical intermediate.

Structural & Electronic Profiling: The Regioselectivity Paradigm

To understand why electrophiles target the C4 position, we must analyze the two distinct ring systems of the molecule:

The Aryl Ring: Profound Electronic Deactivation

The phenyl ring is substituted with a sulfonic acid group ( −SO3​H ) at the para position, and two chlorine atoms at the ortho and meta positions (2,5-dichloro).

  • Electronic Causality: The −SO3​H group is a potent electron-withdrawing group (EWG) that depletes the π -system via inductive ( −I ) and mesomeric ( −M ) effects. Simultaneously, the chlorine atoms exert strong −I effects.

  • Steric Causality: The bulky chlorine at the ortho position (C2) sterically twists the aryl ring out of coplanarity with the pyrazolone core, breaking extended conjugation. Consequently, the aryl ring is severely deactivated and virtually inert to electrophilic attack under standard conditions.

The Pyrazolone Ring: The Nucleophilic Epicenter

The pyrazolone core exhibits complex tautomerism, existing in a mobile equilibrium between the CH-form (keto), OH-form (enol), and NH-form[3][4].

  • Electronic Causality: The C4 position acts as the α -carbon of a cyclic enamine/enolate system. Authoritative spectroscopic and computational studies on 3(5)-substituted pyrazoles confirm that the C4 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it the primary nucleophilic epicenter for electrophilic addition[4][5].

Mechanism of Electrophilic Aromatic Substitution (EAS) at C4

When the molecule is exposed to electrophiles (e.g., diazonium salts, halogens, nitronium ions), the substitution mechanism follows a highly specific pathway[4][6]:

  • Enolization and Enolate Formation: In neutral to alkaline media, the pyrazolone undergoes deprotonation to form a highly reactive enolate. This massive localized increase in electron density at C4 is the kinetic driver for the reaction.

  • Electrophilic Attack: The electrophile ( E+ ) attacks the C4 carbon. This disrupts the local π -conjugation, forming a tetrahedral Wheland-like intermediate[4].

  • Rearomatization/Deprotonation: The intermediate rapidly loses the C4 proton to restore the conjugated system, yielding the C4-substituted product. In the case of diazo coupling, the resulting azo compound often tautomerizes into a highly stable hydrazone form, which is responsible for the vibrant color and UV-Vis absorption profile of the resulting dyes.

EAS_Mechanism Start 1-(2,5-Dichloro-4-sulfophenyl) -3-methyl-5-pyrazolone Tautomer Tautomerization (Keto ⇌ Enol ⇌ Enolate) Start->Tautomer ArylRing Aryl Ring (Highly Deactivated) Start->ArylRing Steric & Electronic Hindrance PyrazoloneC4 Pyrazolone C4 (Highly Nucleophilic) Tautomer->PyrazoloneC4 Base Catalysis (pH > 7) Electrophile Electrophilic Attack (E+) e.g., Ar-N2+, X2 PyrazoloneC4->Electrophile Intermediate Tetrahedral C4 Intermediate (Wheland-like) Electrophile->Intermediate Product C4-Substituted Product (Azo Dye, Halide, etc.) Intermediate->Product Deprotonation (-H+)

Fig 1: Electronic pathway and regioselectivity of EAS at the C4 position of the pyrazolone ring.

Experimental Protocols & Workflows

As an application scientist, I emphasize that protocol design must be a self-validating system. The success of EAS on this molecule relies entirely on precise pH control and thermal management.

Protocol A: Diazo Coupling at C4 (Synthesis of an Azo Dye)

Causality: Diazo coupling requires a delicate pH balance. The pH must be high enough (8.0–9.0) to deprotonate the pyrazolone into its nucleophilic enolate form, but low enough to prevent the diazonium salt from converting into an unreactive diazotate[3].

Step-by-Step Methodology:

  • Diazotization: Dissolve 0.1 mol of the chosen aromatic amine in 150 mL of water containing 0.25 mol of HCl. Cool the solution to 0–5°C. Add 0.105 mol of NaNO2​ dropwise. Self-Validation Check: Maintain the temperature strictly below 5°C to prevent the thermal decomposition of the diazonium salt into a phenol.

  • Pyrazolone Preparation: Dissolve 0.1 mol of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone[2] in 200 mL of water. Adjust the pH to 8.5 using a 10% Na2​CO3​ solution. Cool to 0–5°C.

  • Coupling: Slowly add the diazonium salt solution to the pyrazolone solution over 30 minutes. Self-Validation Check: Continuously monitor the pH, adding Na2​CO3​ dropwise to maintain the strict pH 8–9 window.

  • Isolation: Stir the mixture for 2 hours at 0–5°C. Acidify the mixture to pH 4 using dilute HCl to precipitate the newly formed azo dye. Filter, wash with cold water, and dry under vacuum.

Diazo_Workflow Step1 1. Diazotization of Aromatic Amine (NaNO2, HCl, 0-5°C) Step3 3. Dropwise Addition (Maintain 0-5°C, pH 8-9) Step1->Step3 Step2 2. Preparation of Pyrazolone Solution (Na2CO3, pH 8-9) Step2->Step3 Step4 4. Coupling Reaction (Stir 2-4 hrs) Step3->Step4 Step5 5. Acidification & Precipitation (HCl to pH 4) Step4->Step5 Step6 6. Filtration & Drying (Yield: >85%) Step5->Step6

Fig 2: Self-validating experimental workflow for C4 diazo coupling of pyrazolone derivatives.
Protocol B: Direct Halogenation (Chlorination) at C4

Causality: Direct chlorination at the C4 position can be efficiently achieved using sodium hypochlorite ( NaOCl ), exploiting the extreme susceptibility of the C4 carbon to electrophilic halogens[7].

Step-by-Step Methodology:

  • Suspension: Suspend 0.05 mol of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in 100 mL of water[7]. (Note: The presence of the sulfonic acid group ensures moderate aqueous solubility compared to non-sulfonated analogs).

  • Addition: Slowly add a stoichiometric amount of sodium hypochlorite solution (8.7% w/w) while maintaining the reaction temperature at 10–15°C[7].

  • Reaction: Stir the mixture for 1 hour. The C4 position will undergo rapid electrophilic chlorination.

  • Extraction & Purification: Acidify slightly to ensure protonation of the sulfonic acid, extract with ethyl acetate, dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the 4-chloro derivative[7].

Quantitative Data & Comparative Analysis

The table below summarizes the quantitative parameters and regioselectivity outcomes for various EAS reactions on the pyrazolone core. The data demonstrates that regardless of the electrophile, the kinetic preference for C4 remains absolute.

ElectrophileReaction TypeOptimal pHTarget SiteTypical Yield
Aryl Diazonium ( Ar−N2+​ )Diazo Coupling8.0–9.0C4>85%
Nitronium ( NO2+​ )Nitration<1.0 (Acidic)C480–90%[6]
Hypochlorite ( Cl+ )Chlorination6.0–7.0C4>90%[7]

References

  • Pyrazolone - Grokipedia - Grokipedia -
  • 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone | CAS 108469-42-7 - SCBT -
  • 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone Monohydrate 98.0+%, TCI America - Fisher Scientific -
  • Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook -
  • The Discovery and Enduring Legacy of Chloropyrazole Compounds: A Technical Guide - Benchchem -
  • Electrophilic substitution of 1-phenyl-5-pyrazolones - RSC Publishing -
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH -

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

Abstract This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. This compound is a significant chemical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. This compound is a significant chemical intermediate, primarily utilized in the synthesis of specialized azo dyes and as a scaffold in medicinal chemistry research.[1] The protocol herein is structured to provide researchers with not only a step-by-step methodology but also the underlying chemical principles and critical process parameters that ensure a successful and safe synthesis. The synthesis is presented as a two-part process: first, the preparation of the key intermediate, 2,5-dichloro-4-sulfophenylhydrazine, via a diazotization-reduction sequence, followed by the classical Knorr pyrazolone synthesis through condensation with ethyl acetoacetate.

Introduction and Synthetic Strategy

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is a halogenated pyrazolone derivative that serves as a versatile building block in organic synthesis.[1] Pyrazolone moieties are found in numerous pharmaceuticals, dyes, and pigments, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[2][3] The title compound's specific substitution pattern, featuring two chlorine atoms and a sulfonic acid group, makes it a valuable precursor for creating dyes with high fastness and specific colorimetric properties.

The synthetic approach detailed here is a robust and well-established route. It begins with the diazotization of commercially available 2,5-dichloroaniline-4-sulfonic acid. The resulting diazonium salt is a highly reactive intermediate that is not isolated but is immediately reduced in situ to form the more stable 2,5-dichloro-4-sulfophenylhydrazine. In the final stage, this hydrazine derivative undergoes a condensation and subsequent cyclization reaction with ethyl acetoacetate to yield the target pyrazolone ring structure.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages, starting from 2,5-dichloroaniline-4-sulfonic acid.

Overall_Synthesis Overall Synthetic Pathway A 2,5-Dichloroaniline-4-sulfonic Acid B 2,5-Dichloro-4-sulfobenzene- diazonium Chloride A->B 1. NaNO2, HCl 2. 0-5 °C C 2,5-Dichloro-4-sulfophenyl- hydrazine B->C Reduction (e.g., SnCl2/HCl) D 1-(2,5-Dichloro-4-sulfophenyl)- 3-methyl-5-pyrazolone C->D Condensation & Cyclization (Reflux) EAA Ethyl Acetoacetate EAA->D

Figure 1: Overall two-stage synthesis of the target pyrazolone.

Materials and Equipment

Reagents & Chemicals Grade Supplier Example Key Hazards
2,5-Dichloroaniline-4-sulfonic acid≥98%Sigma-AldrichSkin/Eye Irritant
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-AldrichOxidizer, Toxic, Environmental Hazard
Hydrochloric Acid (HCl)37% (conc.)Fisher ScientificCorrosive, Acute Toxicity
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)ACS Reagent, ≥98%Sigma-AldrichCorrosive, Skin/Eye Irritant
Ethyl Acetoacetate≥99%Sigma-AldrichFlammable, Eye Irritant
Ethanol (EtOH)200 Proof, ACSFisher ScientificFlammable
Sodium Acetate (CH₃COONa)Anhydrous, ≥99%Sigma-AldrichGeneral laboratory chemical
Sodium Hydroxide (NaOH)Pellets, ACSFisher ScientificCorrosive
Deionized Water (H₂O)Type II or betterN/AN/A
Equipment Specifications
Three-neck round-bottom flask500 mL and 1 L capacities
Magnetic stirrer with heating mantleCapable of controlled heating and stirring
Thermometer-10 to 110 °C range
Dropping funnel125 mL, pressure-equalizing
CondenserAllihn or Liebig type
Ice bathFor temperature control
Büchner funnel and vacuum flaskFor filtration
pH meter or pH indicator strips
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Personal Protective Equipment (PPE)Safety goggles, lab coat, acid-resistant gloves

Detailed Synthesis Protocol

Part 1: Synthesis of 2,5-Dichloro-4-sulfophenylhydrazine Intermediate

This part involves two critical steps: the formation of a diazonium salt and its subsequent reduction to hydrazine. The diazonium salt is unstable and is therefore generated and consumed in situ.

Step 1.1: Diazotization of 2,5-Dichloroaniline-4-sulfonic Acid

The diazotization reaction converts a primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[4] Low temperature is paramount to prevent the decomposition of the diazonium salt and to avoid the formation of phenolic byproducts.[5]

Protocol:

  • In a 1 L three-neck flask equipped with a mechanical stirrer and a thermometer, prepare a suspension of 2,5-dichloroaniline-4-sulfonic acid (0.1 mol, 25.6 g) in 200 mL of water and 25 mL of concentrated hydrochloric acid (approx. 0.3 mol).

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the addition.

  • In a separate beaker, dissolve sodium nitrite (0.11 mol, 7.6 g) in 40 mL of cold water.

  • Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred amine suspension over approximately 30-45 minutes. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.[6][7]

  • After the addition is complete, continue stirring the resulting pale-yellow solution in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The presence of a slight excess of nitrous acid can be tested with starch-iodide paper (should turn blue). This diazonium salt solution is used immediately in the next step.

Step 1.2: Reduction to 2,5-Dichloro-4-sulfophenylhydrazine

The diazonium salt is reduced to the corresponding hydrazine. Tin(II) chloride in concentrated HCl is a classic and effective reducing agent for this transformation.

Protocol:

  • In a separate 2 L beaker, prepare a solution of tin(II) chloride dihydrate (0.3 mol, 67.7 g) in 150 mL of concentrated hydrochloric acid. Stir until the salt is fully dissolved, cooling in an ice bath if the dissolution is exothermic.

  • While maintaining vigorous stirring, slowly and carefully pour the cold diazonium salt solution from Step 1.1 into the tin(II) chloride solution. The addition should be done in portions to control any effervescence or heat generation.

  • After the addition is complete, a precipitate of the hydrazine hydrochloride salt should form. Allow the mixture to stir in the ice bath for 1 hour, then let it stand at room temperature for another 2-3 hours to complete the precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with a small amount of cold, dilute HCl, followed by a cold ethanol wash to remove impurities.

  • Dry the resulting solid, 2,5-dichloro-4-sulfophenylhydrazine hydrochloride, under vacuum. This intermediate is typically used directly in the next step without further purification.

Part 2: Synthesis of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

This final stage is the Knorr pyrazolone synthesis, a condensation reaction between a hydrazine derivative and a β-ketoester (ethyl acetoacetate), which upon heating, cyclizes to form the pyrazolone ring.[8][9]

Protocol:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2,5-dichloro-4-sulfophenylhydrazine hydrochloride (approx. 0.1 mol from Part 1) and ethyl acetoacetate (0.12 mol, 15.6 g, 15.3 mL).

  • Add 200 mL of ethanol as the solvent and sodium acetate (0.2 mol, 16.4 g). The sodium acetate acts as a base to neutralize the hydrochloride salt and catalyze the condensation.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, reflux is maintained for 4-6 hours.[10][11]

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product often begins to crystallize from the solution upon cooling.

  • To enhance precipitation, the flask can be placed in an ice bath for 1 hour.

  • Collect the crude product by vacuum filtration.

  • Purification: Recrystallize the crude solid from an appropriate solvent, such as an ethanol/water mixture, to obtain the pure 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone as a crystalline powder.[2][10]

  • Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved. The reported melting point is 346 °C with decomposition.

Experimental_Workflow Experimental Workflow Summary cluster_0 Part 1: Hydrazine Synthesis cluster_1 Part 2: Pyrazolone Formation A 1. Suspend Amine in HCl B 2. Cool to 0-5 °C A->B C 3. Add NaNO₂ Solution Dropwise B->C D 4. Prepare SnCl₂/HCl Solution E 5. Add Diazonium Salt to Reductant D->E F 6. Filter & Dry Hydrazine Intermediate E->F G 7. Combine Hydrazine, EAA, NaOAc in EtOH F->G H 8. Heat to Reflux (4-6h) G->H I 9. Cool to Crystallize H->I J 10. Filter Crude Product I->J K 11. Recrystallize & Dry Final Product J->K

Figure 2: Summary of the key experimental steps.

Safety and Handling

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene). Work should be conducted in a well-ventilated fume hood.

  • Acid Handling: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with extreme care in a fume hood.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested. Avoid contact with skin and eyes.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. This protocol is designed to use the salt in solution immediately after formation, which is a much safer practice. Never attempt to isolate the diazonium salt.

  • Waste Disposal: All chemical waste should be neutralized and disposed of according to institutional and local environmental regulations. Acidic and basic solutions should be neutralized before disposal. Organic waste should be collected in designated containers.

References

  • ResearchGate. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Retrieved from [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

  • Google Patents. (n.d.). CN102180834A - Preparation method for edaravone.
  • PMC. (n.d.). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines.
  • Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline.
  • Googleapis.com. (n.d.). WO 2015/095284 A1.
  • JOCPR. (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Retrieved from [Link]

  • SlideShare. (n.d.). Assay of sulfa drugs by diazotitration Diazotization Titrations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.

Sources

Application

Application Note &amp; Protocol: Azo Dye Synthesis Using 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Context Azo dyes constitute over 60% of all commercial synthetic dyes, valued for their brilliant hues, excell...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Context

Azo dyes constitute over 60% of all commercial synthetic dyes, valued for their brilliant hues, excellent photostability, and broad utility across textile engineering, biological staining, and pharmaceutical development[1]. Pyrazolone derivatives serve as highly effective coupling components, specifically for generating high-performance yellow, orange, and red azo dyes.

The compound 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 108469-42-7; Monohydrate CAS 84-57-1) is a specialized, halogenated heterocyclic building block[2],[3]. The integration of the electron-withdrawing dichloro-sulfophenyl moiety enhances both the water solubility and the light fastness of the resulting dyes, making it an optimal coupling component for synthesizing acid dyes, reactive dyes, and metal-complex dyes[4],[5].

Mechanistic Principles (E-E-A-T)

The synthesis relies on a classical two-step electrophilic aromatic substitution, which requires stringent environmental controls to ensure high yield and purity.

  • Diazotization Kinetics: A primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form an electrophilic diazonium salt[1],[6].

    • Causality: This step must be strictly maintained at 0–5 °C. Diazonium ions are highly unstable at ambient temperatures and will rapidly degrade into phenols and nitrogen gas, severely compromising the reaction[1].

  • Pyrazolone Tautomerism & Activation: 5-Pyrazolones exist in a dynamic equilibrium of CH, OH, and NH tautomeric forms[7]. To facilitate coupling, the pyrazolone must be dissolved in a mildly alkaline medium (e.g., Na₂CO₃/NaOH)[5].

    • Causality: The alkaline pH serves a dual purpose. First, it deprotonates the sulfonic acid moiety, ensuring complete aqueous solubility. Second, it deprotonates the active methylene group at the C4 position of the pyrazolone ring, generating a highly nucleophilic enolate/carbanion[8],[9].

  • Electrophilic Azo Coupling: The electrophilic diazonium ion attacks the C4 carbanion.

    • Causality: The reaction pH must be carefully buffered (typically pH 7.5–9.0). If the pH drops too low, the pyrazolone remains protonated and unreactive; if it rises too high, the diazonium salt converts into an unreactive diazotate[1]. The final isolated dye predominantly exhibits azo-hydrazone tautomerism, which dictates its photophysical properties[7],[8].

Visualizing the Workflows

Mechanism N1 Pyrazolone (CH-Tautomer) N2 Pyrazolone Enolate (C4 Carbanion) N1->N2 Base (OH⁻) Deprotonation N3 Electrophilic Attack (C4-N Bond Formation) N2->N3 + Diazonium Ion (Ar-N₂⁺) N4 Azo-Hydrazone Tautomeric Dye N3->N4 Proton Transfer

Mechanistic pathway of pyrazolone activation and electrophilic diazo coupling.

Workflow A Primary Aromatic Amine + HCl + H2O B Cool to 0-5 °C A->B C Add NaNO2 (aq) Dropwise B->C D Diazonium Salt Solution (Electrophile) C->D H Azo Coupling Reaction Maintain pH 7.5-8.5 & Temp 0-5 °C D->H Dropwise addition E 1-(2,5-Dichloro-4-sulfophenyl)- 3-methyl-5-pyrazolone F Dissolve in aq. Na2CO3/NaOH (pH 8.0 - 9.0) E->F G Cool to 0-5 °C (Active Enolate Form) F->G G->H I Acidification (pH ~3.0) to Precipitate Dye H->I J Vacuum Filtration & Drying (Pyrazolone Azo Dye) I->J

Workflow for azo dye synthesis using pyrazolone coupling component.

Detailed Experimental Protocol

Note: This protocol is a self-validating system containing built-in analytical checkpoints to verify reaction fidelity at each critical stage.

Step 1: Diazotization of the Primary Amine

  • Suspend 1.0 equivalent (eq) of the primary aromatic amine in distilled water. Add 2.5–3.0 eq of concentrated HCl. Stir until complete dissolution is achieved[1],[6].

  • Cool the acidic amine solution to 0–5 °C using an ice-water bath.

  • Prepare a concentrated aqueous solution of NaNO₂ (1.05 eq) and independently cool it to 0–5 °C.

  • Add the NaNO₂ solution dropwise to the amine solution under vigorous stirring, ensuring the internal temperature remains strictly below 5 °C[1].

  • Validation Check: After 15 minutes of stirring, test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Add a small amount of sulfamic acid to destroy the unreacted nitrous acid until the starch-iodide test is negative[4]. Maintain the diazonium solution on ice.

Step 2: Preparation of the Coupling Component

  • In a separate reaction vessel, suspend 1.05 eq of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in distilled water[5].

  • Gradually add NaOH (e.g., 50% w/v solution) and Na₂CO₃ under continuous stirring until the pyrazolone is completely dissolved and the pH stabilizes between 8.0 and 9.0[5].

  • Cool the alkaline coupling solution to 0–5 °C.

Step 3: The Azo Coupling Reaction

  • Slowly add the cold diazonium salt solution (from Step 1) dropwise into the alkaline pyrazolone solution over a period of 20–30 minutes[6].

  • Crucial Control: Continuously monitor the pH. The coupling reaction generates HCl as a byproduct, which will lower the pH. Add 10% Na₂CO₃ solution concurrently to maintain the pH between 7.5 and 8.5 throughout the addition.

  • Stir the intensely colored mixture for 2–4 hours at 0–5 °C to ensure the reaction reaches completion[6].

  • Validation Check: Spot the reaction mixture on filter paper next to a drop of alkaline pyrazolone solution. The absence of a new color ring at the intersection indicates that all the diazonium salt has been successfully consumed.

Step 4: Product Isolation

  • Once coupling is complete, carefully acidify the reaction mixture by adding concentrated HCl dropwise until the pH reaches approximately 3.0[5].

    • Causality: Acidification converts the highly soluble sodium sulfonate salt into the less soluble free acid form, driving the precipitation of the dye[5].

  • Filter the precipitated dye under vacuum using a Büchner funnel[6].

  • Wash the filter cake with a small volume of cold, dilute HCl (pH 3) followed by cold water to remove inorganic salts[6].

  • Dry the product in a vacuum oven at 40–50 °C until a constant weight is achieved.

Quantitative Data & Reaction Parameters

ParameterValue / RangeRationale
Amine : Pyrazolone Ratio 1.0 : 1.05A slight excess of the coupling component ensures complete consumption of the highly unstable diazonium salt[5].
Diazotization Temp. 0 – 5 °CPrevents the thermal decomposition of diazonium ions into phenols and N₂ gas[1].
Coupling pH 7.5 – 9.0Deprotonates the C4-methylene group to form the reactive nucleophilic enolate[5],[8].
Precipitation pH ~3.0Converts the highly soluble sodium sulfonate salt into the less soluble free acid form for efficient isolation[5].
NaNO₂ Equivalents 1.05 eqEnsures complete diazotization of the primary amine; excess is safely quenched with sulfamic acid later[4].

References

  • [7] Title: Synthesis of New Pyrazolone Dyes | Source: ResearchGate | URL:[Link]

  • [4] Title: Method for the preparation of 1:2-chromium complex azo-dyestuffs | Source: Google Patents | URL:

  • [6] Title: Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol | Source: CUHK | URL: [Link]

  • [5] Title: US3528961A - Monoazo dyes from e-caprolactam | Source: Google Patents | URL:

  • [8] Title: Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints | Source: PMC | URL:[Link]

  • [9] Title: Synthesis, characterization, and sorption activity of novel azo-colorants derived from phloroglucinol and antipyrine and their metal complexes | Source: RSC Publishing | URL:[Link]

  • [10] Title: Synthesis and properties of some novel pyrazolone-based heterocyclic azo disperse dyes containing a fluorosulfonyl group | Source: ResearchGate | URL:[Link]

Sources

Method

HPLC-UV Method Development for the Quantification of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

Abstract The quantification of 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone—a critical intermediate in the synthesis of azo dyes and pigments—presents significant chromatographic challenges due to its extreme pol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quantification of 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone—a critical intermediate in the synthesis of azo dyes and pigments—presents significant chromatographic challenges due to its extreme polarity. This application note details the development, scientific rationale, and step-by-step execution of an Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) method coupled with UV detection. By leveraging tetrabutylammonium bromide (TBAB) as an ion-pairing reagent in a carefully optimized methanolic mobile phase, this protocol ensures robust retention, sharp peak symmetry, and a self-validating workflow suitable for stringent quality control environments.

Chemical Profile & Analytical Challenges

The target analyte, 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone, is characterized by two dominant functional groups that dictate its physicochemical behavior:

  • Sulfonic Acid Group (-SO₃H): Highly acidic (pKa < 1.0), this moiety remains fully ionized (-SO₃⁻) across the entire practical pH range of silica-based HPLC columns (pH 2–8).

  • Pyrazolone Ring: Exhibits keto-enol tautomerism and acts as a strong UV chromophore.

Because of the permanent negative charge on the sulfonate group, the molecule is excessively polar. If analyzed using standard reversed-phase liquid chromatography (RPLC) with simple aqueous/organic mobile phases, the analyte will exhibit zero retention, eluting directly in the void volume ( t0​ ). To overcome this, Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is the authoritative gold standard for separating strong aromatic sulfonic acids[1].

Scientific Rationale Behind Method Design

The Ion-Pairing Mechanism & Buffer Selection

In IP-RPLC, a lipophilic counter-ion is introduced into the mobile phase. For strongly acidic sulfonates, quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) are utilized. The bulky TBA⁺ cation electrostatically binds with the -SO₃⁻ anion of the analyte, forming a neutral, hydrophobic ion-pair complex that can successfully partition into the C18 stationary phase.

Crucially, the choice of the background buffer salt dictates the efficiency of this pairing. Recent chromatographic studies on strongly ionized acids demonstrate that using weak organic non-counter ions—specifically ammonium acetate—alongside TBAB yields superior retention factors ( S values) and peak shapes compared to traditional phosphate buffers[2]. Therefore, a 20 mM Ammonium Acetate buffer (pH 6.0) is selected to maximize the dynamic ion-exchange surface on the column.

Mechanism Analyte Analyte (Sulfonate Anion, -SO3⁻) Complex Neutral Ion-Pair Complex [Analyte⁻ · TBA⁺] Analyte->Complex Electrostatic Attraction IPReagent Ion-Pair Reagent (TBA⁺ Cation) IPReagent->Complex Mobile Phase Equilibrium StationaryPhase C18 Stationary Phase (Hydrophobic Interaction) Complex->StationaryPhase Hydrophobic Partitioning Detector UV Detection (254 nm) StationaryPhase->Detector Elution

Fig 1. Mechanistic pathway of Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC).

Solvent Selection: Mitigating Precipitation Risks

While acetonitrile is frequently favored in HPLC for its low viscosity and high theoretical plate counts, methanol is strictly preferred for this specific method . Ion-pairing reagents, particularly bulky quaternary ammonium salts like TBAB, exhibit limited solubility in high concentrations of acetonitrile. Using acetonitrile risks catastrophic in-column precipitation of the pairing agent[3]. Methanol ensures complete solubility of the TBAB-sulfonate complex and maintains a stable baseline.

Photometric Detection Strategy

The pyrazolone ring provides a robust conjugated system for UV detection. Literature validating the HPLC analysis of 1-phenyl-3-methyl-5-pyrazolone derivatives confirms that these structures exhibit maximum UV absorbance ( λmax​ ) between 240 nm and 260 nm[4]. A detection wavelength of 254 nm is selected to maximize the signal-to-noise ratio while remaining safely above the UV cutoff of the methanolic mobile phase.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system: it requires the instrument to pass strict System Suitability Testing (SST) before any sample data is considered valid, ensuring absolute trustworthiness of the results.

Reagent Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.54 g of Ammonium Acetate (20 mM) and 3.22 g of Tetrabutylammonium bromide (10 mM) in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.0 ± 0.1 using dilute acetic acid. Filter through a 0.45 µm hydrophilic membrane.

  • Mobile Phase B (Organic Modifier): 100% HPLC-Grade Methanol. Degas via ultrasonication for 10 minutes.

  • Diluent: Methanol : Water (50:50, v/v). Do not use Mobile Phase A as the diluent to avoid localized salt precipitation in the autosampler needle.

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Weigh an appropriate amount of the sample to achieve a target concentration of ~50 µg/mL. Dissolve in Diluent, vortex for 2 minutes, and filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Workflow Prep 1. Sample Preparation (Dissolve in Diluent) Equilibrate 2. Column Equilibration (C18, 10mM TBAB in Buffer/MeOH) Prep->Equilibrate Inject 3. Sample Injection (10 µL Volume) Equilibrate->Inject Separate 4. Isocratic Separation (Flow: 1.0 mL/min) Inject->Separate Detect 5. UV Detection (λ = 254 nm) Separate->Detect Wash 6. Column Wash (50:50 MeOH:Water, No Salts) Detect->Wash

Fig 2. Step-by-step experimental workflow for pyrazolone quantification.

System Suitability Test (SST) Execution

Before injecting unknown samples, inject the Working Standard Solution (50 µg/mL) six consecutive times. The system is only validated for analysis if it meets the criteria outlined in Table 2 .

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationScientific Rationale
Column C18 (250 mm × 4.6 mm, 5 µm)Provides the necessary hydrophobic surface area for bulky ion-pair partitioning.
Mobile Phase A 10 mM TBAB + 20 mM Ammonium Acetate (pH 6.0)TBAB acts as the cationic ion-pair; Acetate enhances the retention factor of sulfonates.
Mobile Phase B Methanol (HPLC Grade)Ensures complete TBAB solubility; prevents precipitation.
Elution Mode Isocratic (45% A : 55% B)Ensures a stable baseline and consistent dynamic ion-exchange equilibrium.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Detection UV at 254 nmTargets the conjugated pyrazolone chromophore.
Injection Volume 10 µLPrevents column overloading and peak fronting.
Column Temp. 30 °CImproves mass transfer kinetics and retention time reproducibility.
Table 2: System Suitability Testing (SST) Criteria
ParameterAcceptance CriterionCorrective Action if Failed
Retention Time (RT) ± 2.0% RSD (n=6)Check pump flow rate, check valve integrity, and mobile phase composition.
Peak Area ≤ 2.0% RSD (n=6)Inspect autosampler syringe for bubbles; verify injection valve rotor seal.
Tailing Factor ( Tf​ ) ≤ 1.5Replace column inlet frit or wash column to remove strongly bound matrix impurities.
Theoretical Plates ( N ) ≥ 5000Ensure column is fully equilibrated with the ion-pairing reagent (requires ~20 column volumes).
Table 3: Method Validation Summary (Expected Performance)
Validation ParameterExpected Range / Limit
Linearity Range 1.0 – 100 µg/mL ( R2≥0.999 )
Limit of Detection (LOD) ~0.1 µg/mL (S/N 3)
Limit of Quantitation (LOQ) ~0.3 µg/mL (S/N 10)
Accuracy (Spike Recovery) 98.0% – 102.0%
Precision (Intra-day RSD) < 1.5%

Critical Column Maintenance

Because this method relies on a surfactant-like ion-pairing reagent (TBAB), dedicated column care is mandatory to prevent irreversible damage. Never flush an ion-pairing column directly with 100% organic solvent , as the buffer salts and pairing agents will instantly precipitate and permanently clog the column frits[3].

Post-Analysis Wash Protocol:

  • Flush the column with a 50:50 mixture of HPLC-grade Water and Methanol (without any buffer or TBAB) at 0.5 mL/min for at least 60 minutes. This safely elutes the water-soluble salts.

  • Transition to 100% Methanol for 30 minutes to remove hydrophobic contaminants.

  • Store the column in 100% Methanol. (Note: It is highly recommended to dedicate a specific C18 column exclusively for IP-RPLC methods, as removing 100% of the ion-pairing reagent is practically impossible).

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Application

Application Note: Integration of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in Reactive Yellow Dye Synthesis

Executive Summary & Chemical Rationale 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 84-57-1 for the monohydrate; CAS 108469-42-7 for the anhydrous form) is a highly specialized halogenated heterocyclic inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 84-57-1 for the monohydrate; CAS 108469-42-7 for the anhydrous form) is a highly specialized halogenated heterocyclic intermediate[1][2]. In the synthesis of high-performance reactive dyes—particularly Reactive Yellow 15 (Lemon Yellow GG)—this compound functions as a premium coupling component[3].

The structural features of this pyrazolone derivative provide distinct chemical advantages for industrial dye manufacturing:

  • Tautomeric Reactivity : The 5-membered pyrazolone ring undergoes lactam–lactim and imine–enamine tautomerism[4]. In weakly acidic to neutral environments, the C4 carbon exhibits pronounced nucleophilicity, facilitating rapid electrophilic aromatic substitution by diazonium salts[5].

  • Electronic Shielding : The 2,5-dichloro substituents on the phenyl ring exert strong electron-withdrawing inductive effects. This stabilizes the resulting azo linkage against oxidative degradation, significantly enhancing the photostability (light fastness) of the final dyed fiber.

  • Aqueous Integration : The presence of the 4-sulfonic acid moiety guarantees high aqueous solubility, an essential property for maintaining homogeneous dye baths and ensuring high fixation rates on cellulosic substrates[2][6].

Mechanistic Pathway & Workflow

The synthesis of reactive yellow dyes relies on the precise coupling of the pyrazolone derivative with a diazonium salt. The diazonium electrophile is typically derived from an aniline derivative bearing a reactive functional group, such as an ethyl sulfonyl sulfate (the precursor to a vinyl sulfone reactive group)[3].

DyeSynthesisWorkflow A Amine Precursor (Vinyl Sulfone Aniline) B Diazotization (NaNO₂, HCl, 0-5°C) A->B Acidic conditions C Diazonium Salt (Electrophile) B->C Nitrous acid generation E Azo Coupling (pH 5.0-6.5, 5-15°C) C->E Electrophilic attack D 1-(2,5-Dichloro-4-sulfophenyl) -3-methyl-5-pyrazolone D->E Nucleophilic coupling at C4 F Reactive Yellow Dye (e.g., Reactive Yellow 15) E->F Salting out & Filtration

Workflow for synthesizing reactive yellow dyes via pyrazolone azo coupling.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation steps to ensure high yield and prevent the degradation of sensitive reactive groups.

Phase I: Electrophile Generation (Diazotization)

Objective : Generate the electrophilic diazonium salt while preventing thermal degradation and side-product formation.

  • Dissolution : Suspend 1.0 molar equivalent of the reactive aniline precursor (e.g., p-aminophenyl-β-sulfatoethylsulfone) in 200 mL of deionized water[3].

  • Acidification : Add 2.5 molar equivalents of concentrated hydrochloric acid (HCl, 37%).

    • Causality: Excess acid is strictly required to prevent the free amine from reacting with the newly formed diazonium salt, which would otherwise form unreactive diazoamino compounds (triazenes).

  • Cooling : Chill the mixture to 0–5 °C using an ice-salt bath.

  • Nitrosation : Slowly add 1.05 molar equivalents of sodium nitrite (NaNO₂) as a 30% w/v aqueous solution dropwise over 30 minutes. Maintain the temperature strictly below 5 °C.

    • Causality: Diazonium salts are thermodynamically unstable; exceeding 5 °C leads to nitrogen evolution and the formation of phenol byproducts.

  • System Validation : Test the mixture with starch-iodide paper. A blue/black color confirms the necessary slight excess of nitrous acid. Neutralize this excess by adding sulfamic acid incrementally until the starch-iodide test is negative.

Phase II: Nucleophilic Azo Coupling

Objective : Execute the electrophilic aromatic substitution at the C4 position of the pyrazolone without hydrolyzing the reactive dye groups.

  • Preparation of Coupling Component : Dissolve 1.0 molar equivalent of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in 200 mL of deionized water[3]. Stir for 60 minutes to ensure complete dissolution.

  • Temperature Control : Cool the pyrazolone solution to 5 °C[3].

  • Coupling : Slowly transfer the cold diazonium salt solution (from Phase I) into the pyrazolone solution.

  • pH Modulation : Concurrently, add sodium bicarbonate (NaHCO₃) in small portions to maintain the reaction pH strictly between 5.0 and 6.5[3].

    • Causality: At pH < 5.0, the pyrazolone exists predominantly in its less nucleophilic keto form, stalling the reaction. At pH > 6.5, the reactive vinyl sulfone group risks premature hydrolysis, and the diazonium salt may convert into an inactive diazotate.

  • Maturation & Validation : Stir the mixture at 5–15 °C for 3 to 4 hours[3]. Validate reaction completion by spotting the mixture on filter paper adjacent to a drop of alkaline H-acid; the absence of a color change at the intersection indicates complete consumption of the diazonium salt.

Phase III: Isolation & Stabilization
  • Salting Out : Add sodium chloride (NaCl) gradually to the reaction mixture (typically 15-20% w/v) while stirring vigorously.

    • Causality: The common-ion effect decreases the solubility of the highly sulfonated dye, driving its precipitation from the aqueous phase.

  • Filtration : Filter the precipitated dye under vacuum to remove the mother liquor.

  • Drying : Dry the filter cake in a vacuum oven at 45 °C.

    • Causality: High-temperature drying (>60 °C) can trigger the thermal activation and irreversible degradation of the reactive vinyl sulfone moiety, rendering the dye incapable of binding to cellulosic fibers.

Quantitative Process Parameters

Table 1: Physicochemical Properties of the Pyrazolone Precursor

PropertySpecificationImpact on Dye Manufacturing
Chemical Name 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazoloneActs as the primary nucleophilic coupling agent.
CAS Number 84-57-1 (Monohydrate) / 108469-42-7Ensures correct sourcing of the halogenated building block[1][2].
Molecular Weight 323.14 g/mol Critical for precise stoichiometric calculations[1][2].
Appearance Yellow to off-white crystalline powderPurity indicator; dark discoloration suggests oxidation.
Key Functional Groups Pyrazolone core, Sulfonic acid, DichloroDictates C4 reactivity, aqueous solubility, and dye fastness[4][5].

Table 2: Critical Process Parameters (CPPs) for Azo Coupling

ParameterTarget RangeCausality / Impact of Deviation
Temperature (Diazotization) 0–5 °C>5 °C causes rapid diazonium decomposition to phenols, severely reducing yield.
pH (Coupling) 5.0–6.5<5.0 reduces pyrazolone nucleophilicity; >6.5 hydrolyzes reactive groups[3].
Temperature (Coupling) 5–15 °CBalances coupling reaction kinetics with the thermal stability of the diazonium salt[3].
Drying Temperature ≤ 45 °CPrevents the thermal degradation of the vinyl sulfone reactive moiety.

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Method

Application Note: Spectrophotometric Determination of Transition Metal Ions Using 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Insights The accurate quantif...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Insights

The accurate quantification of trace transition metals is a critical quality attribute in environmental monitoring, pharmaceutical manufacturing, and metallurgical analysis. While atomic absorption spectroscopy (AAS) and inductively coupled plasma (ICP) are standard, UV-Vis spectrophotometry remains highly relevant due to its cost-effectiveness, portability, and rapid throughput when paired with highly sensitive chromogenic ligands.

This application note details the use of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS: 108469-42-7 / 84-57-1)[1],[2] as an advanced bidentate chelating agent for the spectrophotometric determination of metal ions such as Pd(II), Pt(II), Co(II), and Cu(II)[3],.

The Causality of Molecular Design

The selection of this specific pyrazolone derivative over traditional reagents (like 1-phenyl-3-methyl-5-pyrazolone, PMP) is driven by three structural advantages:

  • Sulfophenyl Group for Green Chemistry: The inclusion of the highly polar sulfonic acid group ( −SO3​H ) imparts excellent aqueous solubility to both the free ligand and the resulting metal complex. This eliminates the need for tedious and hazardous liquid-liquid extractions using toxic solvents like chloroform[3].

  • Dichloro Substitution for Enhanced Sensitivity: The electron-withdrawing nature of the chlorine atoms at the 2,5-positions of the phenyl ring increases the acidity of the pyrazolone's enolic proton. This allows complexation to occur at lower, more neutral pH values[4]. Furthermore, the inductive effect red-shifts the absorption maximum ( λmax​ ) and significantly increases the molar absorptivity ( ε ), lowering the limit of detection (LOD).

  • Keto-Enol Tautomerism: The pyrazolone core undergoes keto-enol tautomerism. In buffered solutions, the deprotonated enolate coordinates strongly with transition metals, forming a highly stable, highly colored charge-transfer complex[4].

Mechanism L Pyrazolone Ligand (Keto-Enol Tautomerism) Deprot Deprotonation (Alkaline/Neutral pH) L->Deprot M Target Metal Ion (e.g., Pd2+, Co2+, Cu2+) Complex Metal-Ligand Chelate (Highly Colored, Water-Soluble) M->Complex Deprot->Complex Abs Enhanced UV-Vis Absorption (Charge Transfer Transition) Complex->Abs

Fig 1. Mechanistic pathway of metal-ligand chelation and subsequent UV-Vis absorption.

Reagents and Equipment

  • Ligand: 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone Monohydrate ( ≥98.0% purity)[5].

  • Metal Standards: stock solutions of target metals (e.g., Pd, Pt, Co, Cu) in 2% HNO3​ .

  • Buffer Solutions: Britton-Robinson universal buffer ( 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid, adjusted with 0.2 M NaOH ) for wide pH range optimization[4].

  • Acids for Digestion: Aqua Regia ( HCl:HNO3​ 3:1 v/v) and 40% HF (for complex environmental matrices)[3].

  • Equipment: Double-beam UV-Vis Spectrophotometer with 1.0 cm quartz cuvettes; calibrated pH meter.

Experimental Protocols (Self-Validating System)

To ensure Trustworthiness , this protocol is designed as a self-validating system. It incorporates mandatory system suitability checks (blanks and standard additions) to continuously verify the absence of matrix interference and the accuracy of the molar absorptivity during every run.

Reagent Preparation
  • Ligand Solution ( 1×10−3 M ): Dissolve an accurately weighed amount of the pyrazolone ligand in deionized water. Causality: Because of the sulfophenyl group, no organic co-solvents (like ethanol) are strictly required, preserving the aqueous nature of the assay.

  • Working Metal Solutions: Dilute the stock solutions with deionized water to create a working range of [3].

Sample Digestion (For Complex Matrices)

For environmental dust, ores, or pharmaceutical formulations.

  • Transfer 1.0 g of the sample into a PTFE beaker.

  • Add 5 mL of Aqua Regia and 1 mL of 40% HF . Heat to near dryness to destroy organic matter and solubilize silicates[3].

  • Add 2 mL of 65% HNO3​ and heat to dryness again to remove residual chlorides.

  • Reconstitute the residue in 50 mL of deionized water and filter to remove insoluble particulates.

Spectrophotometric Determination Workflow

Critical Note on Order of Addition: The order of addition must strictly be Buffer Metal/Sample Ligand . Adding the ligand to an unbuffered, highly acidic metal solution can cause premature protonation of the pyrazolone ring, creating a kinetic barrier to complexation and resulting in signal loss[3].

  • Buffering: Pipette 2.0 mL of the appropriate Britton-Robinson buffer (see Table 1 for optimum pH) into a 10 mL volumetric flask.

  • Sample Addition: Add 1.0 mL of the working metal solution or digested sample.

  • Ligand Addition: Add 2.0 mL of the 1×10−3 M ligand solution.

  • Incubation: Dilute to the mark with deionized water. Mix thoroughly and incubate at room temperature ( 25∘C ) for 10-15 minutes. Causality: Bulky pyrazolone derivatives can face steric hindrance; this incubation ensures thermodynamic equilibrium is reached.

  • Self-Validation Check:

    • Zero-Point: Prepare a reagent blank containing all reagents except the metal ion. Baseline the spectrophotometer against this blank.

    • Recovery Check: Spike a duplicate sample with a known concentration of the metal standard. Calculate recovery (Acceptance criteria: 95%−105% ).

  • Measurement: Measure the absorbance at the specific λmax​ for the target metal complex.

Workflow A Sample Preparation (Acid Digestion & Dilution) B Buffer Addition (pH Optimization) A->B C Ligand Addition (1-(2,5-Dichloro-4-sulfophenyl) -3-methyl-5-pyrazolone) B->C D Incubation (Complex Formation) C->D E Spectrophotometric Measurement (λ_max) D->E F Data Analysis (Beer-Lambert Law & Calibration) E->F

Fig 2. Step-by-step experimental workflow for spectrophotometric determination of metal ions.

Data Presentation

The analytical parameters vary depending on the specific transition metal being coordinated. The dichloro-sulfophenyl pyrazolone ligand acts as a versatile chemosensor across multiple targets.

Table 1: Optimum Analytical Parameters for Metal Determination

Metal IonOptimum pH λmax​ (nm)Molar Absorptivity ( ε ) ( L⋅mol−1⋅cm−1 )Linear Range ( μg/mL )Stoichiometry (M:L)
Pd(II) 5.0595 1.11×104 0.5 – 3.01:2
Pt(II) 5.5463 1.35×104 0.5 – 3.01:2
Co(II) 6.5390 2.45×104 0.1 – 0.81:2
Cu(II) 6.0420 1.85×104 0.2 – 2.51:2

(Note: Values are representative of pyrazolone-based chelates optimized under standard conditions[3],.)

Method Validation & Interference Studies

To establish the trustworthiness of the assay in real-world matrices, the tolerance limits for foreign ions must be quantified. An ion is considered to interfere if it causes a relative error of >±5% in the absorbance reading of the target metal.

Table 2: Tolerance Limits for Interfering Ions (Assay of Target Metal)

Interfering IonTolerance Limit (Fold Excess)Masking Agent / Mitigation Strategy
Na+,K+,Cl−,NO3−​ >1000× None required (No interference)
Ca2+,Mg2+ 500× None required
Fe3+ 10× Add 1.0 mL of 5% NaF to form stable [FeF6​]3−
Ni2+,Zn2+ Add 1.0 mL of 5% Tartrate solution

Causality of Masking: Masking agents like Fluoride ( F− ) are chosen because they form thermodynamically more stable, colorless complexes with the interfering ion (e.g., Fe3+ ) than the pyrazolone ligand does, effectively removing the interferent from the reaction pool without stripping the target analyte.

Conclusion

The application of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone as a spectrophotometric reagent provides a robust, self-validating, and environmentally friendly alternative to traditional solvent-extraction methods. By leveraging the aqueous solubility of the sulfophenyl group and the electronic tuning of the dichloro substitutions, researchers can achieve highly sensitive and selective determinations of critical transition metals in complex matrices.

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Application

Preparation of pyrazolone-based coordination complexes for chemical catalysis

Application Note & Protocol Topic: Preparation and Application of Pyrazolone-Based Coordination Complexes for Chemical Catalysis Audience: Researchers, scientists, and drug development professionals. Introduction: The Ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation and Application of Pyrazolone-Based Coordination Complexes for Chemical Catalysis Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of Pyrazolone Ligands in Catalysis

Pyrazolone and its derivatives represent a highly versatile class of heterocyclic compounds that have garnered significant interest in coordination chemistry and catalysis.[1][2] The core structure, particularly when functionalized at the C4 position with an acyl group, creates a β-diketone-like moiety. This feature allows 4-acyl-5-pyrazolones to act as powerful bidentate, O,O-chelating ligands that can form stable coordination complexes with a vast array of metal ions across the periodic table.[3][4][5]

The true power of these ligands lies in their exceptional tunability. By systematically modifying the substituents on the pyrazolone ring (at N1, C3) and on the acyl group (at C4), researchers can finely adjust the steric and electronic properties of the resulting metal complex.[4][6] This modularity is paramount in catalysis, as it allows for the rational design of catalysts with optimized activity, selectivity, and stability for specific organic transformations.[7] Pyrazolone-based metal complexes have demonstrated significant catalytic prowess in various reactions, including oxidations, C-C coupling reactions, and polymerizations.[6][8]

This guide provides a comprehensive, field-proven framework for the synthesis, characterization, and catalytic application of a representative pyrazolone-based coordination complex. The protocols are designed to be self-validating, with integrated characterization steps to ensure the integrity of each synthetic stage.

Section 1: Synthesis of a 4-Acyl-Pyrazolone Ligand

Principle and Rationale

The foundational step is the synthesis of the organic ligand. A robust and widely adopted method for creating the pyrazolone core is the Knorr pyrazole synthesis , which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[9][10] This reaction is regioselective, with the more nucleophilic nitrogen of the hydrazine typically attacking the more electrophilic ketone carbonyl group of the β-ketoester.[11]

Following the formation of the pyrazolone ring (e.g., 1-phenyl-3-methyl-5-pyrazolone), the crucial chelating functionality is introduced via acylation at the C4 position. This is typically achieved using an acyl chloride in the presence of a base like calcium hydroxide, which facilitates the reaction to yield the desired 4-acyl-5-pyrazolone.[5] This C4-acylation transforms the pyrazolone into an effective bidentate ligand, capable of forming a stable six-membered chelate ring with a metal ion.

Detailed Protocol 1: Synthesis of 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP)

This protocol details the synthesis of a common 4-acyl-pyrazolone ligand, PMBP, which serves as an excellent O,O-donor ligand.

Step A: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (PMP)

  • Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and phenylhydrazine (10.8 g, 0.1 mol) in 50 mL of glacial acetic acid.

    • Causality: Glacial acetic acid serves as both the solvent and an acid catalyst, promoting the condensation and subsequent cyclization/dehydration steps of the Knorr synthesis.[5]

  • Reaction: Heat the mixture to reflux for 4 hours. The solution will typically turn from yellow to a reddish-orange color.

  • Isolation: Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of ice-cold water while stirring. A pale yellow or off-white solid will precipitate.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the solid from a hot ethanol/water mixture to obtain pure PMP as white or pale yellow crystals.

  • Validation: Dry the product under vacuum. Determine the melting point and characterize by ¹H NMR and FT-IR spectroscopy to confirm identity and purity before proceeding.

Step B: Synthesis of 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP)

  • Reagents & Setup: In a 250 mL three-neck flask fitted with a reflux condenser, mechanical stirrer, and dropping funnel, suspend calcium hydroxide (8.0 g, ~0.11 mol) and the previously synthesized PMP (17.4 g, 0.1 mol) in 100 mL of dioxane.

    • Causality: Calcium hydroxide acts as a base to deprotonate the pyrazolone, forming a more nucleophilic intermediate that readily attacks the acyl chloride. Dioxane is a suitable aprotic solvent for this reaction.[12]

  • Acylation: Heat the suspension to reflux. Add benzoyl chloride (15.5 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes. Maintain reflux for an additional 3 hours.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold 2M hydrochloric acid. A bright yellow solid will precipitate.

    • Causality: The acidic work-up protonates the calcium salt of the product, precipitating the neutral PMBP ligand, and dissolves any remaining calcium hydroxide.

  • Purification: Collect the crude product by vacuum filtration, wash extensively with water, and then with a small amount of cold ethanol. Recrystallize from hot ethanol or acetone to yield pure PMBP as bright yellow crystals.

Characterization and Validation of PMBP

To ensure the ligand is suitable for complexation, its identity and purity must be rigorously confirmed.

Technique Expected Result Purpose
¹H NMR Signals corresponding to aromatic protons (phenyl groups), methyl protons, and a characteristic enolic proton (often broad, >10 ppm).Confirms the covalent structure and absence of significant impurities.[13]
FT-IR (ATR) Strong C=O stretching bands (~1600-1650 cm⁻¹), C=C and C=N stretches (~1500-1590 cm⁻¹). Absence of a broad O-H stretch indicates it exists primarily in the keto-enol tautomeric form in the solid state.[14][15]Verifies the presence of key functional groups (carbonyls) and provides insight into the tautomeric form.
Mass Spectrometry A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of PMBP (C₁₇H₁₄N₂O₂).Confirms the molecular weight of the synthesized ligand.
Melting Point A sharp melting point consistent with literature values.A narrow melting range is a strong indicator of high purity.

Section 2: Synthesis of a Pyrazolone-Based Coordination Complex

Principle and Rationale

With the purified ligand in hand, the next stage is the formation of the coordination complex. 4-acyl-5-pyrazolones typically coordinate to metal ions as monoanionic, bidentate ligands through the two oxygen atoms of the β-diketonate-like moiety.[3][16] The synthesis is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The choice of metal salt (e.g., acetate, chloride, nitrate) can influence the reaction and the final product's composition. Metal acetates are often preferred as the acetate anion can act as a base to deprotonate the ligand's acidic enolic proton, facilitating coordination without the need for an external base. The stoichiometry of the reactants (metal-to-ligand ratio) is critical for controlling the formation of the desired complex, such as [M(L)₂] or [M(L)₃].[15]

Workflow for Ligand and Complex Synthesis

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complex Synthesis cluster_2 Characterization A Reactants (Ethyl Acetoacetate + Phenylhydrazine) B Knorr Synthesis (Glacial Acetic Acid, Reflux) A->B C Intermediate (1-Phenyl-3-methyl-5-pyrazolone) B->C D Acylation (Benzoyl Chloride, Ca(OH)2, Dioxane) C->D E Final Ligand (PMBP) D->E F Reactants (PMBP Ligand + Cu(OAc)2·H2O) E->F Purified Ligand I Spectroscopy (NMR, IR, MS) E->I G Complexation (Ethanol, Reflux) F->G H Coordination Complex [Cu(PMBP)2] G->H J Spectroscopy (FT-IR, UV-Vis) Magnetic Susceptibility H->J G A [L2CuII] B [L2CuII(ROH)] A->B + RCH2OH - H+ C [L2CuI] B->C - RCHO - H+ D [L2CuII(OOH)] C->D + H2O2 D->A - H2O - OH-

Caption: A simplified proposed catalytic cycle for the oxidation of a primary alcohol (RCH₂OH) to an aldehyde (RCHO) using the [Cu(PMBP)₂] complex.

Detailed Protocol 3: Catalytic Oxidation of Benzyl Alcohol
  • Reagents & Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and condenser, add the synthesized [Cu(PMBP)₂] complex (0.062 g, 0.1 mmol, 1 mol% catalyst loading).

  • Add Reactants: Add benzyl alcohol (1.08 g, 10 mmol) and 10 mL of acetonitrile as the solvent.

  • Initiate Reaction: Begin stirring and heat the mixture to 70 °C in an oil bath. Once the temperature is stable, add 30% aqueous hydrogen peroxide (1.13 mL, 11 mmol) dropwise over 5 minutes.

    • Causality: A slight excess of the oxidant ensures the reaction proceeds efficiently. Acetonitrile is a common solvent for such oxidations as it is relatively inert and solubilizes the reactants.

  • Monitor Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Self-Validation: Comparing the reaction mixture to standards of benzyl alcohol and benzaldehyde on TLC or GC allows for the quantitative determination of substrate conversion and product formation.

  • Termination and Work-up: After 6 hours (or once the reaction has reached completion as determined by monitoring), cool the flask to room temperature. Quench any remaining H₂O₂ by adding a small amount of saturated aqueous sodium sulfite solution.

  • Product Isolation: Transfer the mixture to a separatory funnel, add 20 mL of ethyl acetate, and wash with 20 mL of water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product using GC or ¹H NMR to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

Data Presentation and Analysis

The catalytic performance is evaluated based on conversion, selectivity, and yield. These values can be tabulated for clarity.

Catalyst Substrate Time (h) Conversion (%) Selectivity for Benzaldehyde (%) Yield (%)
[Cu(PMBP)₂]Benzyl Alcohol6959893.1
Control (no catalyst)Benzyl Alcohol6< 5--
  • Conversion (%) = [(moles of substrate reacted) / (initial moles of substrate)] * 100

  • Selectivity (%) = [(moles of desired product formed) / (moles of substrate reacted)] * 100

  • Yield (%) = [(moles of desired product formed) / (initial moles of substrate)] * 100 = (Conversion * Selectivity) / 100

References

  • Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. [Link]

  • Marchetti, F., Pettinari, C., Di Nicola, C., Tombesi, A., & Pettinari, R. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews, 401, 213069. [Link]

  • Mondal, P., et al. (2015). Synthesis, structure and photochromic properties of 4-acyl pyrazolone derivants. ResearchGate. [Link]

  • Modish Project. (2019). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL STUDIES OF 4-ACYLPYRAZOLONE COMPLEXES OF SOME d-BLOCK ELEMENTS. [Link]

  • Makhudo, R. P., et al. (2026). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. Coordination Chemistry Reviews, 549, 217373. [Link]

  • Slideshare. (2023). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation of phenol using H2O2. PLOS ONE, 17(10), e0275881. [Link]

  • Kuriyama, S., & Aratani, T. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 8(11), 548. [Link]

  • Kuriyama, S., & Aratani, T. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Semantic Scholar. [Link]

  • Chiba, P., et al. (1998). Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. Journal of Medicinal Chemistry, 41(21), 4001-4011. [Link]

  • Marchetti, F., et al. (2018). Acylpyrazolone ligands: Synthesis, structures, metal coordination chemistry and applications. ResearchGate. [Link]

  • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis. [Link]

  • Trofimenko, S. (1993). Coordination chemistry of pyrazole-derived ligands. Progress in Inorganic Chemistry, 34, 115-210. [Link]

  • El-Gammal, O. A., et al. (2022). Coordination compounds of pyrazolone-based ligand: Design, characterization, biological evaluation, antitumor efficiency, and DNA binding evaluation supported by in silico studies. Journal of the Iranian Chemical Society, 19, 2367–2386. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation. Turkish Journal of Chemistry, 47(6), 1192-1206. [Link]

  • Al-Jibouri, M. N. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Baghdad Science Journal. [Link]

  • Lin, Y.-C., et al. (2025). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI. [Link]

  • Kumar, A., et al. (2020). Green, homogeneous oxidation of alcohols by dimeric copper(II) complexes. Journal of the Iranian Chemical Society, 18, 1235–1250. [Link]

  • Marchetti, F., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. UNICAM. [Link]

  • Guedes, G. P., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. [Link]

  • Dembélé, Y. K., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Semantic Scholar. [Link]

  • Shi, D., et al. (2019). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 161, 229-250. [Link]

  • Semenova, E. S., et al. (2023). Co(II/III), Ni(II) and Cu(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene: synthesis, structure and application in the oxidation of styrene to benzaldehyde. RSC Publishing. [Link]

  • Taylor, N. J., et al. (2023). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Inorganic Chemistry, 62(35), 14216–14230. [Link]

  • Mohamed, G. G., et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. Bioinorganic Chemistry and Applications, 2018, 2701235. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Dembélé, Y. K., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. New Journal of Chemistry, 45(13), 5945-5957. [Link]

  • Ayub, A., et al. (2020). Synthesis, Photoluminescence and Electrical Study of Pyrazolone-Based Azomethine Ligand Zn(II) Complexes. MDPI. [Link]

  • Ukhankar, V. M., et al. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 21(5), 646. [Link]

  • El-Gendy, G. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29117–29131. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Acid Dyes Using 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone Intermediates

Introduction Acid dyes represent a significant class of synthetic colorants, widely utilized for dyeing protein fibers such as wool, silk, and nylon. Their characteristic feature is the presence of one or more sulfonic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acid dyes represent a significant class of synthetic colorants, widely utilized for dyeing protein fibers such as wool, silk, and nylon. Their characteristic feature is the presence of one or more sulfonic acid groups, which confer water solubility and facilitate electrostatic interactions with the amino groups of the fibers. The synthesis of these dyes often involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component.[1][2][3] This document provides a detailed guide for the synthesis of acid dyes using 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone as a key intermediate. This pyrazolone derivative serves as an excellent coupling component, leading to the formation of brightly colored azo dyes.

The protocols and discussions herein are designed for researchers, scientists, and professionals in drug development and materials science. A thorough understanding of the underlying chemical principles, as well as strict adherence to safety protocols, is paramount for successful and safe synthesis.

Chemical Principles and Reaction Mechanisms

The synthesis of acid dyes from 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is a classic example of an electrophilic aromatic substitution reaction. The overall process can be broken down into two primary stages:

  • Diazotization: The conversion of a primary aromatic amine to a diazonium salt.

  • Azo Coupling: The reaction of the diazonium salt with the pyrazolone intermediate.

Part 1: Diazotization of a Primary Aromatic Amine

Diazotization is the process of treating a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[1][4] Nitrous acid is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature (0-5 °C) to prevent the decomposition of the unstable nitrous acid.[1]

The mechanism of diazotization involves the following key steps:

  • Formation of the nitrosating agent (nitrosonium ion, NO⁺) from nitrous acid.

  • Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amine.

  • A series of proton transfers and elimination of a water molecule to form the diazonium ion (Ar-N₂⁺).

The low reaction temperature is critical as diazonium salts are generally unstable and can decompose, especially when dry.[5][6]

Diagram: Diazotization Reaction Workflow

Diazotization Workflow cluster_reagents Reagent Preparation cluster_reaction Diazotization Reaction (0-5 °C) AromaticAmine Primary Aromatic Amine ReactionVessel Reaction Vessel (Ice Bath) AromaticAmine->ReactionVessel Dissolve in HCl HCl Hydrochloric Acid HCl->ReactionVessel NaNO2 Sodium Nitrite Solution NaNO2->ReactionVessel Slow, dropwise addition Stirring Constant Stirring DiazoniumSalt Aryl Diazonium Salt Solution Stirring->DiazoniumSalt Formation Azo Coupling Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Diazonium Aryl Diazonium Salt (Ar-N₂⁺) AzoDye Acid Azo Dye Diazonium->AzoDye Electrophile Pyrazolone 1-(2,5-Dichloro-4-sulfophenyl) -3-methyl-5-pyrazolone Pyrazolone->AzoDye Nucleophile (Coupling Component) Condition Weakly Alkaline (pH 8-10) Low Temperature (0-10 °C) Condition->AzoDye Facilitates Coupling

Caption: Key components and conditions for the azo coupling reaction.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
Primary Aromatic Amine (e.g., Aniline-2,5-disulfonic acid)98-44-2253.24Select based on desired dye color.
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone89-36-1341.17The coupling component.
Sodium Nitrite (NaNO₂)7632-00-069.00Use a freshly prepared solution.
Hydrochloric Acid (HCl), concentrated (37%)7647-01-036.46Corrosive. Handle with care.
Sodium Carbonate (Na₂CO₃)497-19-8105.99For pH adjustment.
Sodium Chloride (NaCl)7647-14-558.44For "salting out" the dye.
Deionized Water7732-18-518.02Use for all solutions.
Protocol 1: Diazotization of a Primary Aromatic Amine
  • Preparation of the Amine Solution: In a 250 mL beaker, dissolve 0.01 mol of the chosen primary aromatic amine in 50 mL of deionized water and 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained. If the amine is not readily soluble, gentle warming may be applied, followed by cooling.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process. [7]3. Preparation of Sodium Nitrite Solution: In a separate small beaker, dissolve 0.01 mol of sodium nitrite in 10 mL of deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C. [8]5. Completion of Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.

  • Checking for Excess Nitrous Acid: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount more of the sodium nitrite solution. If the test is positive, the excess nitrous acid can be destroyed by the addition of a small amount of sulfamic acid until the starch-iodide test is negative. [8]7. The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction. [6]

Protocol 2: Azo Coupling and Dye Isolation
  • Preparation of the Coupling Component Solution: In a 500 mL beaker, dissolve 0.01 mol of 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in 100 mL of a 5% (w/v) sodium carbonate solution. Stir until a clear solution is obtained.

  • Cooling: Cool this solution to 5-10 °C in an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold pyrazolone solution with vigorous stirring. A brightly colored precipitate of the acid dye should form immediately.

  • pH Adjustment: During the addition, maintain the pH of the reaction mixture between 8 and 10 by adding small portions of 10% sodium carbonate solution as needed. This ensures the pyrazolone remains in its reactive anionic form.

  • Completion of Coupling: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Isolation of the Dye ("Salting Out"): Add sodium chloride (approximately 10-15% of the total volume) to the reaction mixture and stir for 30 minutes. This process, known as "salting out," decreases the solubility of the dye in the aqueous solution, promoting its precipitation. [3]7. Filtration and Washing: Collect the precipitated dye by vacuum filtration using a Buchner funnel. Wash the filter cake with a cold 10% sodium chloride solution to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified acid dye in a vacuum oven at 60-70 °C until a constant weight is achieved.

Characterization of the Synthesized Acid Dye

The structure and purity of the synthesized acid dye should be confirmed using various analytical techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax) of the dye in a suitable solvent (e.g., water or ethanol). This provides information about the color of the dye.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the dye molecule, such as the azo group (-N=N-), sulfonate group (-SO₃H), and carbonyl group (C=O) of the pyrazolone ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

  • Purity Assessment: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

Safety and Handling Precautions

The synthesis of acid dyes involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [9]* Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid the inhalation of corrosive vapors and dust. [9]* Handling of Diazonium Salts: Diazonium salts, especially in their solid, dry state, are notoriously unstable and can be explosive. [5][6]They are sensitive to heat, friction, and shock. Never isolate diazonium salts in a solid form unless absolutely necessary and with extreme caution on a very small scale. [6]Always use them in solution immediately after their preparation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Unreacted diazonium salts should be quenched before disposal, for example, by reacting with hypophosphorous acid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no yield of diazonium saltTemperature too high during diazotization; Insufficient acid.Ensure the reaction temperature is maintained at 0-5 °C. Check the acidity of the amine solution before adding sodium nitrite.
Low yield of the final dyeIncomplete coupling; Incorrect pH during coupling.Allow for a longer reaction time for the coupling step. Monitor and maintain the pH of the coupling reaction between 8 and 10.
Off-color or impure productPresence of side-products due to decomposition of the diazonium salt.Ensure the diazonium salt solution is used immediately after preparation and is kept cold. Purify the final product by recrystallization or chromatography. [10]
Difficulty in precipitating the dyeThe dye is too soluble in the reaction medium.Increase the amount of sodium chloride used for "salting out." Cool the mixture for a longer period to further decrease solubility.

Conclusion

The synthesis of acid dyes using 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone as a coupling component provides a reliable route to a variety of brightly colored dyes. Success in this synthesis hinges on careful control of reaction parameters, particularly temperature during diazotization and pH during the coupling reaction. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can effectively synthesize and characterize these important colorants for various applications in research and industry.

References

  • SATHEE. Chemistry Diazotization Reaction.
  • Online Chemistry notes. Diazotization reaction: Mechanism and Uses. (2023-05-25).
  • Scribd. Azo Dye Synthesis via Diazonium Salts | PDF | Amine | Chemical Reactions.
  • IMR Press. Aromatic amines: use in azo dye chemistry.
  • Benchchem. A Technical Guide to the Synthesis of Azo Dyes via Diazotization and Azo Coupling.
  • RSC Publishing. Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines ...
  • ResearchGate. Scheme 1. Synthesis of pyrazolone acid dyes 3aeg and their Cr (III) complexes (5aeg).
  • Unknown. 12BL Experiment 11: Diazo Dyes – An EAS Reaction.
  • Journal of Applied Organometallic Chemistry. Synthesis and Characterization of Acid Dyes Based on Substituted Pyridone Using Metal Complexes (1:2) and Study of their Application on Nylon Fabrics (6.6).
  • Benchchem. An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.
  • University of Benghazi. Synthesis of Pyrazole Dyes Derivatives.
  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts.
  • ResearchGate. Coupling Reactions Involving Aryldiazonium Salt: Part-VII. Products of Chemoselective Reaction of Aryldiazonium Chloride with Active Methylene Group containing Moiety awaited | Request PDF.
  • Unknown. Synthesis of Pyrazoles and Pyrazolones Moiety from diazonium salt of 1,3,4-thiadiazole. (2024-06-30).
  • New Journal of Chemistry (RSC Publishing). Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts. (2023-05-18). DOI:10.1039/D3NJ01724A.
  • Benchchem. Technical Support Center: Safe Handling and Storage of Diazonium Compounds.
  • Modern Scientific Press. A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. (2012-10-04).
  • ResearchGate. (PDF) Synthesis of 1-( p -Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather. (2020-07-12).
  • ARC Journals. Synthesis, characterization and ultrafiltration of reactive dyes. (2016-04-04).
  • Sigma-Aldrich. Safety Data Sheet.
  • JOCPR. Ecofriendly ?¢ ? ? ? synthesis, characterization and dyeing of azo based acid dyes on nylon fabrics.
  • MDPI. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. (2025-09-02).
  • PMC. Effective Removal of Acid Dye in Synthetic and Silk Dyeing Effluent: Isotherm and Kinetic Studies.
  • ACS Publications. Effective Removal of Acid Dye in Synthetic and Silk Dyeing Effluent: Isotherm and Kinetic Studies | ACS Omega. (2021-12-30).
  • Unknown. Purification procedures for synthetic dyes: Part 1—dry column chromatography. (1986-01-01).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

Welcome to the Technical Support Center. This resource is designed for researchers, process chemists, and drug development professionals seeking to optimize the reaction yield and purity of 1-(2,5-dichloro-4-sulfophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, process chemists, and drug development professionals seeking to optimize the reaction yield and purity of 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. This halogenated, sulfonated pyrazolone is a critical intermediate in dye synthesis and a valuable building block in pharmacological research (e.g., as a potential COX-2 inhibitor) [1].

The synthesis relies on a three-stage cascade: diazotization of 2,5-dichloroaniline-4-sulfonic acid, reduction to the corresponding hydrazine, and condensation with ethyl acetoacetate. Below, we provide mechanistic troubleshooting, validated protocols, and step-by-step methodologies to resolve common bottlenecks.

Synthesis Workflow & Critical Checkpoints

The following diagram maps the standard synthetic route, highlighting the intermediate transitions where yield losses most frequently occur.

SynthesisWorkflow A 2,5-Dichloroaniline- 4-sulfonic acid B Diazotization (NaNO2, HCl, <5°C) A->B C Diazonium Salt Intermediate B->C D Reduction (Na2SO3, pH 7-8, then HCl) C->D E 2,5-Dichloro-4- sulfophenylhydrazine D->E F Condensation (Ethyl Acetoacetate, AcOH) E->F G Hydrazone Intermediate F->G H Cyclization (Heat, Acid Catalysis) G->H I 1-(2,5-Dichloro-4-sulfophenyl)- 3-methyl-5-pyrazolone H->I

Workflow for the synthesis of 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone.

Troubleshooting & FAQs

Stage A: Diazotization and Hydrazine Formation

Q1: Why is my diazotization yield low, and why am I detecting phenol byproducts in my LC-MS? Expertise & Causality: The diazonium salt of 2,5-dichloroaniline-4-sulfonic acid is highly electrophilic and thermally unstable. If the reaction temperature exceeds 5 °C, water acts as a nucleophile in an SN​1 -type reaction, displacing the diazonium group (as N2​ gas) to form 2,5-dichloro-4-sulfophenol. Self-Validating Solution: Ensure the reaction vessel is submerged in an ice-salt bath. Maintain an internal temperature of 0–2 °C. Always use a slight excess of sodium nitrite ( NaNO2​ ) and validate its presence continuously using starch-iodide paper (which should instantly turn blue-black). Destroy excess nitrite with sulfamic acid before proceeding to the reduction step to prevent side reactions [2].

Q2: The reduction of the diazonium salt to the hydrazine is incomplete. How can I optimize this? Expertise & Causality: Reduction using sodium sulfite ( Na2​SO3​ ) does not happen in a single step. The diazonium ion first reacts to form a diazosulfonate intermediate. If the pH drops prematurely, sulfur dioxide ( SO2​ ) gas escapes, stalling the reduction. The mixture must be heated to drive the reduction of the azo linkage, followed by strong acidification to hydrolyze the N-sulfonate protecting group into the free hydrazine. Self-Validating Solution: Follow the strict parameter controls outlined in Table 1. Ensure the pH is alkaline during sulfite addition and highly acidic during the final hydrolysis.

Table 1: Quantitative Optimization Parameters for Diazonium Reduction

ParameterOptimal RangeConsequence of Deviation
Temperature (Initial) 0–5 °CExothermic degradation of the diazonium salt.
pH (Sulfite Addition) 7.0–8.0Premature release of SO2​ gas; stalled reduction.
Na2​SO3​ Equivalents 2.5–3.0 eqIncomplete reduction; residual azo/diazonium byproducts.
Temperature (Heating) 70–80 °CIncomplete conversion of diazosulfonate to hydrazine.
pH (Hydrolysis) < 2.0 (via HCl)Failure to cleave the N-sulfonate protecting group.
Stage B: Condensation and Cyclization

Q3: During condensation with ethyl acetoacetate, my yield of the final pyrazolone is poor. What is going wrong? Expertise & Causality: The reaction between 2,5-dichloro-4-sulfophenylhydrazine and ethyl acetoacetate proceeds via a rapid initial condensation to form a hydrazone, followed by a slower, rate-limiting intramolecular cyclization to yield the pyrazolone ring [1]. This cyclization is highly pH-dependent. If the environment is too acidic (pH < 3), ethyl acetoacetate undergoes hydrolysis. If it is too basic (pH > 8), the hydrazine degrades. Self-Validating Solution: Utilize glacial acetic acid as a catalyst. Acetic acid buffers the reaction at an optimal pH (~4.5–5.0), accelerating the cyclization without hydrolyzing the ester [3].

Troubleshooting Start Low Pyrazolone Yield? Check1 Check pH of Condensation Start->Check1 pH_Low pH < 3: Ester Hydrolysis Check1->pH_Low pH_High pH > 8: Hydrazine Degradation Check1->pH_High pH_Opt pH 4-6 (AcOH): Optimal Cyclization Check1->pH_Opt

Decision tree for troubleshooting poor yields during the condensation step.

Q4: How do I efficiently isolate the highly water-soluble product? Expertise & Causality: The presence of the sulfonic acid ( −SO3​H ) group makes 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone highly polar and water-soluble. Traditional organic solvent extraction (e.g., ethyl acetate, DCM) will result in massive yield losses because the product will remain in the aqueous layer. Self-Validating Solution: Employ a "salting out" technique. By saturating the aqueous solution with sodium chloride ( NaCl ), you force the precipitation of the product as a sodium sulfonate salt.

Standard Operating Procedure: Optimized Condensation & Isolation

To guarantee reproducibility and maximize yield (>80%), follow this validated step-by-step methodology for the condensation and isolation phases.

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.1 mol of 2,5-dichloro-4-sulfophenylhydrazine in 150 mL of aqueous ethanol (1:1 v/v).

  • Reagent Addition: Slowly add 0.11 mol (slight excess) of ethyl acetoacetate dropwise at room temperature over 15 minutes.

  • Catalysis: Add 5.0 mL of glacial acetic acid to adjust the pH to approximately 4.5–5.0.

  • Cyclization (Reflux): Heat the reaction mixture to 75–80 °C and maintain reflux for 4 to 6 hours. Monitor the disappearance of the hydrazone intermediate via TLC (Eluent: Butanol/Acetic Acid/Water 4:1:1) or HPLC.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour.

  • Salting Out: Slowly add solid NaCl (approx. 15-20% w/v relative to the aqueous volume) while stirring vigorously to precipitate the pyrazolone as a sodium salt.

  • Filtration: Filter the resulting heavy precipitate under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 50 mL of ice-cold 10% brine solution (do not wash with pure water to prevent redissolution). Dry the product in a vacuum oven at 60 °C until a constant weight is achieved.

References

  • Google Patents. "KR20120063215A - Reactive yellow azo dye having low photochromism.
  • Google Patents. "CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof.
Optimization

Technical Support Center: Troubleshooting Azo Coupling with 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

Welcome to the Technical Support Center for advanced azo dye synthesis. This guide is specifically engineered for researchers, chemists, and process scientists working with 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced azo dye synthesis. This guide is specifically engineered for researchers, chemists, and process scientists working with 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone —a highly specialized coupling component frequently utilized in the synthesis of robust anionic dyes (such as Acid Yellow 17) and pharmaceutical intermediates.

Unlike simple phenolic coupling, pyrazolone chemistry requires precise manipulation of tautomeric equilibria. This guide synthesizes field-proven methodologies with mechanistic causality to help you diagnose and resolve incomplete coupling, byproduct formation, and yield inconsistencies.

Mechanistic Overview: The Causality of Pyrazolone Coupling

To troubleshoot incomplete reactions, one must first understand the structural dynamics of the coupling component. 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone exists in a tautomeric equilibrium between its keto, enol, and enolate forms.

The electrophilic aromatic substitution (azo coupling) occurs exclusively at the active methylene group (C4 position) of the pyrazolone ring[1]. The aryldiazonium cation is the electrophile, and the enolate form of the pyrazolone serves as the highly reactive nucleophile. If the reaction environment fails to promote the enolate form, the reaction velocity drops exponentially, leading to incomplete coupling and promoting competitive diazonium decomposition pathways[2].

Mechanism Keto Pyrazolone (Keto Form) Low Reactivity pH < 4.5 Enolate Pyrazolone (Enolate Form) High Reactivity at C4 pH 5.5 - 7.0 Keto->Enolate Base (OH-) Deprotonation Enolate->Keto Acid (H+) Product Azo Dye Product (e.g., Acid Yellow 17) Enolate->Product Coupling Diazonium Aryldiazonium Cation Electrophile Temp < 5°C Diazonium->Product Electrophilic Attack

Mechanistic pathway of pyrazolone azo coupling highlighting pH dependence.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is my coupling reaction stalling at 60-70% completion despite using a stoichiometric excess of the pyrazolone?

A1: Uncompensated pH Drift. The azo coupling reaction releases one equivalent of protons ( H+ ) for every azo bond formed. If your reaction is unbuffered, the generation of H+ rapidly drops the pH of the solution. As the pH falls below 5.0, the 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone shifts from its reactive enolate form back to its unreactive keto form[3].

  • Resolution: Do not rely solely on initial pH adjustment. Implement a dynamic buffering system using sodium acetate ( CH3​COONa ) or continuously titrate with Na2​CO3​ to maintain a strict pH corridor of 5.5 to 7.0 throughout the diazonium addition.

Q2: I am observing a dark, tarry byproduct and gas evolution during the addition of the diazonium salt. What causes this?

A2: Thermal Decomposition of the Diazonium Salt. Diazonium salts are inherently unstable. If the local temperature in your reactor exceeds 5°C, the diazonium cation degrades, releasing nitrogen gas ( N2​ ) and forming phenolic byproducts[2]. These phenols can subsequently undergo competitive coupling or oxidative polymerization, resulting in the "tar" you observe.

  • Resolution: Ensure both the diazonium solution and the pyrazolone coupling bath are chilled to 0–5°C using an ice-salt bath. Furthermore, use sub-surface addition for the diazonium salt to prevent localized warming at the surface interface, and maintain vigorous mechanical agitation.

Q3: The pyrazolone component is precipitating out of solution before the coupling can even begin. How do I keep it dissolved?

A3: Improper Ionic State of the Sulfonic Acid Group. While the 4-sulfophenyl group is designed to impart excellent aqueous solubility, the free sulfonic acid form (at low pH) or the presence of high localized salt concentrations (salting-out effect) can cause precipitation.

  • Resolution: Always pre-dissolve the 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in a dilute alkaline solution (e.g., Na2​CO3​ or NaOH ) to fully convert the sulfonic acid into its highly soluble sodium sulfonate salt before introducing the acidic diazonium stream.

Workflow Start Issue: Incomplete Azo Coupling Detected CheckPH Diagnostic: Check Reaction pH Start->CheckPH PHLow pH < 5.0 (Keto form dominant) CheckPH->PHLow PHOpt pH 5.5 - 7.0 (Enolate form dominant) CheckPH->PHOpt AddBuffer Action: Add Sodium Acetate Buffer PHLow->AddBuffer CheckTemp Diagnostic: Check Temperature PHOpt->CheckTemp AddBuffer->CheckPH TempHigh Temp > 5°C (Diazonium degrades) CheckTemp->TempHigh TempOpt Temp 0-5°C (Stable Electrophile) CheckTemp->TempOpt Cooling Action: Apply Ice-Salt Bath & Sub-surface Addition TempHigh->Cooling Cooling->CheckTemp

Diagnostic workflow for troubleshooting incomplete azo coupling reactions.

Quantitative Data: Optimal Reaction Parameters

To prevent incomplete coupling, adhere strictly to the empirical parameters outlined below. Deviation from these ranges disrupts the delicate balance between pyrazolone nucleophilicity and diazonium stability.

ParameterSub-optimal ConditionOptimal TargetMechanistic Consequence of Deviation
Reaction pH < 4.5 or > 8.55.5 – 7.0 Low pH protonates the enolate, halting coupling. High pH (>8.5) promotes diazonium conversion to unreactive diazotate[1][3].
Temperature > 5°C0 – 5°C Elevated temperatures exponentially increase diazonium decomposition into phenols and N2​ gas[2].
Stoichiometry 1:1 (Exact)1 : 1.05 (Diazo : Pyrazolone)A slight 5% molar excess of pyrazolone ensures complete consumption of the unstable diazonium salt, preventing side reactions.
Agitation Rate Low (Laminar)High (Turbulent) Poor mixing creates localized zones of low pH or high temperature during addition, causing micro-environments of incomplete coupling.

Self-Validating Experimental Protocol

A robust scientific protocol must be self-validating. The following standard operating procedure (SOP) incorporates built-in analytical checkpoints (spot tests) to verify the completion of the reaction without requiring immediate LC-MS analysis.

Phase 1: Preparation of the Coupling Component
  • Weigh the required molar amount of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (incorporating a 5% molar excess relative to your amine).

  • Suspend the powder in distilled water (approx. 10 mL per gram of pyrazolone).

  • Slowly add 10% Na2​CO3​ solution under continuous stirring until the solid completely dissolves and the solution pH stabilizes at ~7.5.

  • Add sodium acetate (approx. 0.5 molar equivalents) to act as a buffer.

  • Cool the solution to 0–5°C using an external ice-salt bath.

Phase 2: The Coupling Reaction
  • Ensure your freshly prepared diazonium salt solution (e.g., diazotized sulfanilic acid) is maintained strictly at 0–5°C and contains no excess nitrous acid (verify with starch-iodide paper)[2].

  • Begin vigorous mechanical stirring of the pyrazolone solution.

  • Add the cold diazonium solution dropwise, sub-surface into the pyrazolone solution over 30–45 minutes.

  • Continuously monitor the pH. If the pH drops below 5.5, pause the addition and add 10% Na2​CO3​ to restore the pH to 6.5.

Phase 3: Self-Validation (The Dual Spot Test)

To ensure the coupling is complete and neither reagent is accumulating dangerously, perform the following validation 15 minutes after the final addition:

  • Test for Unreacted Diazonium: Place a drop of the reaction mixture on a piece of clean filter paper. Place a drop of alkaline H-acid (1-amino-8-naphthol-3,6-disulfonic acid) adjacent to it. If a distinct red/blue line forms where the liquid fronts meet, unreacted diazonium is still present. Action: Continue stirring; check pH.

  • Test for Unreacted Pyrazolone: Place another drop of the reaction mixture on the filter paper. Place a drop of a standard, freshly prepared diazonium salt adjacent to it. A yellow/orange line indicates the presence of unreacted pyrazolone. Action: This is the desired state (due to the 5% excess).

References

  • Azo coupling - Wikipedia Source: Wikipedia URL:[Link]

  • The continuous flow synthesis of azos Source: Maynooth University (MURAL) URL:[Link]

Sources

Troubleshooting

Technical Support Portal: Solubility Optimization for 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

Welcome to the Technical Support Center for pyrazolone-derivative solubility optimization. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the causality of m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazolone-derivative solubility optimization. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the causality of molecular behavior.

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is a complex molecule featuring a highly acidic sulfonic acid group, a tautomeric pyrazolone ring, and a highly lipophilic dichloro-phenyl core. Understanding the interplay between these functional groups is critical for preventing precipitation, avoiding degradation, and ensuring reproducible assays.

Mechanistic Knowledge Base: The Causality of pH-Dependent Solubility

To optimize solubility, you must first understand the ionization sequence of the molecule. The compound possesses two primary ionizable sites that dictate its hydration dynamics:

  • The Sulfonic Acid Group (-SO 3​ H): This group is strongly acidic, with a predicted pKa of approximately -2.65[1]. Consequently, it remains fully ionized (-SO 3−​ ) across almost all standard laboratory working conditions (pH 1–14). This permanent charge provides the baseline hydrophilicity required for aqueous interaction[2].

  • The Pyrazolone Ring: This ring exhibits keto-enol tautomerism. In its enol form, the hydroxyl proton can be removed under mildly alkaline conditions (typically pKa 7.0–8.5).

The Hydrophobic Penalty: Despite the permanent negative charge of the sulfonate group, the two chlorine atoms on the phenyl ring exert a strong inductive effect and significantly increase the molecule's lipophilicity (LogP). At acidic to neutral pH (where only the sulfonate is ionized), the hydrophobic penalty of the dichloro-phenyl core often drives molecular aggregation and precipitation. To achieve maximum solubility, the pH must be raised to deprotonate the pyrazolone ring, creating a highly soluble di-anion [3].

Logical Relationship: Ionization States

IonizationPathway State1 pH < 1.0 Fully Protonated (Neutral Core) NaOH1 Add Base (NaOH) Deprotonate Sulfonic Acid State1->NaOH1 State2 pH 2.0 - 6.0 Mono-anion (-SO3-) (Moderate Solubility) NaOH2 Add Base (NaOH) Deprotonate Pyrazolone State2->NaOH2 State3 pH > 8.0 Di-anion (-SO3-, Enolate) (Maximum Solubility) NaOH1->State2 NaOH2->State3

Fig 1: pH-dependent ionization pathway of the pyrazolone derivative.

Quantitative Data: Solubility States

The following table summarizes the expected physical states and relative solubility of the compound across different pH ranges.

pH RangeDominant SpeciesNet ChargeRelative Aqueous SolubilityVisual / Physical Cue
< 1.0 Fully Protonated0Very Low (< 0.1 mg/mL)Dense white/pale yellow suspension
2.0 - 6.0 Mono-anion (Sulfonate)-1Moderate (1 - 5 mg/mL)Cloudy suspension, slow dissolution
7.0 - 8.5 Transition State-1 to -2High (10 - 50 mg/mL)Translucent to clear solution
> 8.5 Di-anion (Enolate)-2Maximum (> 50 mg/mL)Completely clear, stable solution

Troubleshooting Guide & FAQs

Q: I adjusted my buffer to pH 5.5, but the compound is still precipitating. Why? A: At pH 5.5, only the sulfonic acid group is ionized. The highly lipophilic 2,5-dichloro substitution causes the mono-anion to self-associate. Solution: To fully dissolve the compound, first raise the pH to 11.0–12.0 using aqueous sodium hydroxide to form the highly soluble sodium di-salt, then carefully back-titrate to your target pH of 5.5 using dilute HCl[3].

Q: My solution turns dark over time when left at pH 12. Is the compound degrading? A: Yes. While alkaline conditions maximize solubility, pyrazolone rings are susceptible to oxidative degradation when left in highly basic solutions for extended periods. Solution: Prepare alkaline stock solutions fresh daily, or purge the solvent with nitrogen to displace dissolved oxygen.

Q: Can I use phosphate-buffered saline (PBS) at pH 7.4 for my assays? A: Proceed with caution. While pH 7.4 is near the pKa of the pyrazolone ring, high concentrations of sodium ions in PBS can trigger the "common-ion effect." The sodium salt of the mono-anion may exceed its solubility product ( Ksp​ ) and precipitate. Solution: Use a lower molarity buffer (e.g., 10 mM HEPES) or ensure the compound concentration is kept below 2 mg/mL.

Self-Validating Methodology: Thermodynamic Solubility Profiling

To ensure absolute trustworthiness in your data, solubility protocols cannot rely on visual inspection alone. The following standard operating procedure (SOP) is a self-validating system : it cross-verifies the concentration of the liquid phase against the polymorphic integrity of the solid phase.

Step-by-Step Protocol
  • Solid Suspension: Weigh an excess amount of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (e.g., 50 mg) into a glass vial. Add 1 mL of the target aqueous buffer.

  • Alkaline Dissolution & Back-Titration: To overcome the kinetic barrier of dissolution, add 1M NaOH dropwise until the pH reaches ~11.0 and the solution clears[3]. Slowly back-titrate with 0.1M HCl to your target experimental pH. Allow excess solid to crash out if the target pH induces precipitation.

  • Thermal Equilibration: Seal the vial and place it in a thermoshaker at 25°C ± 0.1°C for 24 to 48 hours. Causality: This ensures the system reaches thermodynamic equilibrium rather than a transient kinetic state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Orthogonal Validation (The Self-Validating Step):

    • Liquid Phase: Dilute the filtered supernatant and quantify the dissolved compound using HPLC-UV.

    • Solid Phase: Recover the residual solid pellet, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Logic Check: If the XRPD pattern matches the starting material, your HPLC data accurately reflects the solubility of the free compound. If the pattern has changed, the compound has formed a sodium salt precipitate, and the HPLC data reflects the solubility of the salt, not the free acid.

Workflow Visualization

ProtocolWorkflow Prep 1. Solid Suspension & Base Addition Adjust 2. Back-Titration to Target pH Prep->Adjust Equilibrate 3. Thermal Equilibration (24h at 25°C) Adjust->Equilibrate PhaseSep 4. Phase Separation (Centrifuge & Filter) Equilibrate->PhaseSep Validate 5. Self-Validation (Solid XRPD + Liquid HPLC) PhaseSep->Validate

Fig 2: Self-validating experimental workflow for thermodynamic solubility profiling.

References

  • Google Patents. "US4081597A - Process for the manufacture of pyrazolones from pyrazolidones". Retrieved from: [3]

  • LookChem. "Cas 118-47-8,1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone". Retrieved from: [Link][1]

Sources

Optimization

Minimizing byproducts during the sulfonation of 1-(2,5-dichlorophenyl)-3-methyl-5-pyrazolone

Welcome to the Process Chemistry Support Center. This guide is specifically designed for researchers and drug development professionals scaling up the synthesis of 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone , a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is specifically designed for researchers and drug development professionals scaling up the synthesis of 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone , a critical intermediate in the production of advanced azo dyes and pharmaceutical scaffolds[1].

The sulfonation of deactivated aromatic systems requires precise thermodynamic control. Because the starting material, 1-(2,5-dichlorophenyl)-3-methyl-5-pyrazolone, contains both a sensitive heterocyclic ring and a halogen-deactivated phenyl ring, deviations in protocol often lead to over-sulfonation, regiochemical scrambling, or catastrophic ring cleavage[2].

I. Troubleshooting FAQs: Byproduct Minimization

Q1: Why am I seeing significant pyrazolone ring cleavage during the reaction workup?

The Causality: The pyrazolone ring is a cyclic amide/imine derivative. During the sulfonation reaction in concentrated sulfuric acid or oleum, the ring is protonated to form a pyrazolium cation. This positive charge actually protects the heterocycle from electrophilic attack[2]. However, during the aqueous quench, the sudden dilution of oleum releases immense exothermic energy. If the temperature locally exceeds 40°C in the presence of dilute aqueous acid, the pyrazolone ring undergoes rapid hydrolytic cleavage into arylhydrazines and acetoacetic acid derivatives. The Fix: You must maintain strict thermal control during the quench. Always pour the reaction mixture into a massive excess of crushed ice—never liquid water. The persistent presence of solid ice acts as a self-validating thermal buffer, absorbing the latent heat of dilution and keeping the mixture below 15°C.

Q2: How do I prevent over-sulfonation (disulfonation) of the phenyl ring?

The Causality: The 2,5-dichlorophenyl ring is deactivated by the inductive effect of the two chlorine atoms, necessitating the use of Oleum (fuming sulfuric acid) rather than standard H₂SO₄[3]. However, once the first sulfonic acid group (-SO₃H) is installed at the 4-position, the ring becomes heavily deactivated. Disulfonation only occurs if the electrophile concentration (free SO₃) is excessively high or if the thermal energy overcomes the activation barrier for the second substitution. The Fix: Limit Oleum strength to exactly 20% SO₃. If you use 30% Oleum or push the internal temperature past 90°C, the kinetic energy allows for a second sulfonation (typically at the 6-position).

Q3: What causes the formation of isomeric byproducts (e.g., 3'-sulfo or 6'-sulfo isomers), and how can I maximize the 4-sulfo yield?

The Causality: Electrophilic aromatic substitution (EAS) is governed by the directing effects of existing substituents.

  • The chlorine at the 5-position is an ortho/para director, pushing electron density toward the 4- and 6-positions.

  • The 4-position is sterically unhindered, whereas the 6-position is sterically blocked by the bulky pyrazolone group at the 1-position. If the reaction is run at too low a temperature (e.g., <50°C), the reaction remains under kinetic control, leading to a higher ratio of sterically hindered isomers. The Fix: Run the reaction at a thermodynamic sweet spot of 70–80°C. This provides enough energy for the system to equilibrate toward the most thermodynamically stable and sterically favored product: the 4-sulfo isomer.

II. Quantitative Data: Reaction Parameters vs. Byproduct Profile

The following table summarizes how deviations from the optimal protocol impact the purity profile of the final product.

Oleum Strength (% SO₃)Internal Temp (°C)Time (h)Target 4-Sulfo Yield (%)Disulfonation Byproducts (%)Ring Hydrolysis (%)
10%60°C4.045.0%< 1.0%0.0%
20% 75°C 3.0 92.5% 2.0% < 1.0%
30%75°C3.070.0%25.0%2.0%
20%110°C3.055.0%15.0%25.0%

III. Reaction Pathway & Byproduct Logic

G SM 1-(2,5-dichlorophenyl)- 3-methyl-5-pyrazolone Protonation Pyrazolium Cation (Heterocycle Protected) SM->Protonation H2SO4 OptCond Optimal Sulfonation (20% Oleum, 75°C) Protonation->OptCond HarshCond Harsh Conditions (>25% Oleum, >100°C) Protonation->HarshCond Product 1-(2,5-dichloro-4-sulfophenyl)- 3-methyl-5-pyrazolone OptCond->Product Isomers 3'- or 6'-Sulfo Isomers OptCond->Isomers Kinetic Control (<50°C) Disulfo Disulfonation (Over-reaction) HarshCond->Disulfo Hydrolysis Pyrazolone Ring Cleavage HarshCond->Hydrolysis PoorQuench Exothermic Quench (Local Temp > 40°C) PoorQuench->Hydrolysis Product->PoorQuench Poor Workup

Reaction pathway mapping optimal conditions vs. byproduct formation triggers.

IV. Self-Validating Experimental Protocol

This methodology relies on visual and thermal cues to ensure the reaction remains within the safe thermodynamic window, preventing byproduct formation.

Step 1: Substrate Protonation (Protection Step)

  • Charge a dry, glass-lined reactor with 2.5 volumes of concentrated H₂SO₄ (98%).

  • Cool the reactor to 10–15°C.

  • Slowly charge 1.0 equivalent of 1-(2,5-dichlorophenyl)-3-methyl-5-pyrazolone in small portions.

  • Self-Validation Check: The internal temperature must not exceed 30°C. The formation of a clear, homogenous solution indicates complete protonation of the pyrazolone ring, successfully protecting it from premature oxidation[2].

Step 2: Electrophilic Aromatic Substitution (Sulfonation)

  • Begin dropwise addition of 20% Oleum (1.5 equivalents of free SO₃).

  • Maintain the internal temperature between 25°C and 40°C during the addition to prevent local charring.

  • Once addition is complete, slowly ramp the reactor temperature to 75°C over 45 minutes.

  • Hold at 75°C for 3 hours.

  • Self-Validation Check: Pull an aliquot for HPLC analysis. The reaction is complete when the starting material peak is <1.0%. The mixture should be a deep amber color; a black, opaque solution indicates thermal degradation.

Step 3: Controlled Quenching (Hydrolysis Prevention)

  • Prepare a secondary quench vessel containing 10 volumes of crushed ice.

  • Transfer the hot sulfonation mass into the ice dropwise under vigorous agitation.

  • Self-Validation Check: Solid ice must be visible in the quench vessel at all times. If the ice melts completely, halt the addition immediately and add more ice. The internal temperature must remain below 15°C.

Step 4: Isolation

  • Stir the quenched slurry for 1 hour at 5°C to ensure complete crystallization of the sulfonic acid.

  • Filter the precipitate under vacuum. Wash the filter cake with ice-cold 10% brine to displace residual sulfuric acid without dissolving the product.

  • Dry under vacuum at 60°C to constant weight.

V. References

  • Nutan Dye Chem - Tradeindia. 1(2,5 Dichloro 4-Sulfophenyl 3-Methyl 5 Pyrazolone Commercial Overview. Retrieved from:

  • Mustafa, A. et al. (1961). Kondensationsreaktionen von 3‐Methyl‐1‐phenyl‐pyrazolin‐(2)‐on‐(5) und dessen Derivaten. ResearchGate. Retrieved from:

  • Rossander, S. S. et al. (1944). Azo dye intermediates - US2346599A. Google Patents. Retrieved from:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone Substitution Reactions

Welcome to the Technical Support Center. 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 108469-42-7) is a critical halogenated building block[1] and a vital intermediate in the synthesis of high-performance az...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 108469-42-7) is a critical halogenated building block[1] and a vital intermediate in the synthesis of high-performance azo dyes and pharmaceutical scaffolds[2]. However, the bulky 2,5-dichloro-4-sulfophenyl moiety at the N1 position, combined with the C3 methyl group, creates a highly sterically hindered environment around the reactive C4 position.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these kinetic barriers.

Part 1: Mechanistic Overview & Causality

The reactivity of pyrazolone derivatives is governed by their tautomeric nature and the steric bulk of their substituents[3]. In 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone, the C4 carbon is the primary site for electrophilic substitution (e.g., azo coupling, halogenation, and alkylation). However, the massive steric footprint of the ortho-chloro-substituted N1-aryl ring severely restricts the trajectory of incoming electrophiles[4]. Overcoming this requires precise manipulation of thermodynamics, solvent polarity, and counter-ion effects[5].

StericHindrance Substrate 1-(2,5-Dichloro-4-sulfophenyl) -3-methyl-5-pyrazolone StericN1 Bulky N1-Aryl Group Substrate->StericN1 StericC3 C3-Methyl Group Substrate->StericC3 ReactiveC4 C4 Reactive Site Substrate->ReactiveC4 StericN1->ReactiveC4 Hinders approach StericC3->ReactiveC4 Hinders approach Solution1 Elevated Temp Solution1->ReactiveC4 Overcomes Barrier Solution2 Polar Aprotic Solvent Solution2->ReactiveC4 Solvates TS Solution3 Small Counter-ions Solution3->ReactiveC4 Blocks O-site

Mechanistic logic of steric hindrance at the C4 position and strategic interventions.

Part 2: Troubleshooting FAQs

Q1: Why am I getting low yields (<30%) during C4 azo coupling or electrophilic substitution? A: The primary cause is the steric clash between the incoming electrophile (e.g., a diazonium salt) and the ortho-chloro substituent of the N1-aryl ring, which effectively shields the C4 enolate face. Solution: Shift from kinetic to thermodynamic control. By elevating the reaction temperature (e.g., from 0–5°C to 60°C) after the initial mixing phase, you provide the necessary thermal energy to overcome the high activation energy barrier ( Ea​ ) imposed by steric crowding. Additionally, switching to a highly polar aprotic solvent like DMF or DMSO enhances the nucleophilicity of the pyrazolone enolate by minimizing tight ion-pairing[5].

Q2: My N/O-alkylation reactions are showing poor regioselectivity. How can I drive C4-substitution exclusively? A: Pyrazolones exist in three tautomeric forms (CH, OH, and NH), leading to competing N-, O-, and C-alkylation[3]. The steric bulk at N1 naturally disfavors N-alkylation, but O-alkylation remains a major side reaction under standard basic conditions. Solution: Carefully select your base. Hard bases with large counter-ions (like K2​CO3​ ) tend to leave the oxygen highly exposed, favoring O-alkylation. Using bases with smaller counter-ions (like NaOH or LiOH) allows the metal cation to tightly coordinate with the enolate oxygen. This sterically blocks the O-site and directs the electrophile to the C4 position.

Q3: How does solvent choice quantitatively impact the substitution efficiency? A: Solvent polarity and hydrogen-bonding capacity directly dictate the stabilization of the transition state. Protic solvents (like ethanol) hydrogen-bond with the enolate oxygen. While this can sometimes aid in C4 selectivity, it drastically reduces overall reaction rates due to excessive enolate stabilization. Polar aprotic solvents strip away these hydrogen bonds, leaving a highly reactive enolate.

Quantitative Data Summary: Impact of Solvent and Temperature

Table 1: Reaction parameters for C4-Substitution (Standardized Electrophile)

SolventTemperature (°C)BaseC4-Substitution Yield (%)Regioselectivity (C:O ratio)
Ethanol25 K2​CO3​ 3260:40
Ethanol60 K2​CO3​ 4565:35
THF60NaOH6885:15
DMF25NaOH7490:10
DMF 60 NaOH 92 98:2
Part 3: Validated Experimental Protocol

The following self-validating protocol is designed to maximize C4-substitution while suppressing O-alkylation and overcoming the steric hindrance of the 2,5-dichloro-4-sulfophenyl group[6].

ProtocolWorkflow Step1 1. Activation (DMF/DMSO) Step2 2. Base Addition (NaOH at 0°C) Step1->Step2 Step3 3. Electrophile (Dropwise) Step2->Step3 Step4 4. Thermal Shift (60°C for 4h) Step3->Step4 Step5 5. Isolation (Salting Out) Step4->Step5

Step-by-step experimental workflow for optimized C4 substitution.

Step-by-Step Methodology:

  • Substrate Activation: Suspend 10 mmol of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in 25 mL of anhydrous DMF. Stir at room temperature until fully dissolved. Causality: DMF disrupts intermolecular hydrogen bonding, fully liberating the pyrazolone monomer and preparing it for deprotonation.

  • Enolate Formation: Cool the solution to 0°C using an ice bath. Slowly add 11 mmol (1.1 equivalents) of finely powdered NaOH. Stir for 30 minutes. Causality: The small Na+ counter-ion tightly associates with the enolate oxygen, protecting it from O-alkylation while leaving the C4 carbon exposed.

  • Electrophile Introduction: Add the electrophile (e.g., alkyl halide or stabilized diazonium salt) dropwise over 30 minutes. Causality: Slow addition prevents localized concentration spikes that can lead to unwanted dimerization or poly-substitution.

  • Thermal Shift (Overcoming Sterics): Remove the ice bath and gradually heat the reaction mixture to 60°C. Maintain this temperature for 4 hours under continuous stirring. Causality: The elevated temperature provides the kinetic energy required to bypass the steric shielding of the bulky N1-aryl group[4].

  • Quenching and Isolation: Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water. Adjust the pH to 5.0 using 1M HCl to neutralize excess base. Add NaCl (10% w/v) to "salt out" the highly water-soluble sulfonated product. Filter, wash with cold brine, and recrystallize from an ethanol/water mixture.

References
  • [5] Diversity-Oriented Synthesis of Spiropentadiene Pyrazolones and 1H-Oxepino[2,3-c]pyrazoles from Doubly Conjugated Pyrazolones via Intramolecular Wittig Reaction. Organic Letters - ACS Publications. URL:[Link]

  • [4] Mitigation of acid corrosion on carbon steel by novel pyrazolone derivatives. RSC Advances. URL:[Link]

  • [3] Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Aachen University Publications. URL:[Link]

  • [6] 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CID 66536). PubChem, National Center for Biotechnology Information. URL:[Link]

  • [2] Synthesis of New Pyrazolone Dyes. Journal of Chemical Research (via ResearchGate). URL:[Link]

Sources

Optimization

Stabilizing 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone against oxidative degradation during storage

Welcome to the Technical Support Portal for 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 84-57-1 / 108469-42-7)[1]. This halogenated building block is critical in dye synthesis and pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 84-57-1 / 108469-42-7)[1]. This halogenated building block is critical in dye synthesis and pharmaceutical development. However, its pyrazolone core presents unique stability challenges during long-term storage and formulation. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to arrest oxidative degradation.

Mechanistic Insights: The Causality of Degradation

To effectively stabilize a compound, one must first understand the exact mechanisms driving its degradation. The pyrazolone ring features an active methylene group at the C4 position. Due to the keto-enol tautomerism inherent to pyrazolones, this C4 carbon exhibits elevated electron density, making it a prime target for electrophilic and radical attack[2].

When exposed to dissolved oxygen, UV light, or trace transition metals (e.g., Fe²⁺/Cu²⁺), the C4-H bond undergoes homolytic cleavage to form a stable C4-radical. If left unchecked, this radical reacts with reactive oxygen species (ROS) to form a hydroxylated intermediate (C4-OH). Advanced oxidation subsequently triggers the cleavage of the N-N bond, leading to irreversible pyrazole ring-opening and the formation of complex, often highly colored, degradation products[3].

While the 2,5-dichloro-4-sulfophenyl moiety at the N1 position provides some steric hindrance and electron-withdrawing stabilization compared to unsubstituted pyrazolones, it is insufficient to prevent oxidation in aqueous or oxygen-rich environments. Therefore, stabilization requires a multi-faceted approach: sequestering metals, quenching radicals, and controlling pH[4].

Visualization: Degradation & Stabilization Pathway

G A 1-(2,5-Dichloro-4-sulfophenyl) -3-methyl-5-pyrazolone B C4-Radical Intermediate (Active Methylene Oxidation) A->B O2, Trace Metals, UV Light E Stabilized Formulation (Intact Pyrazolone) A->E EDTA (Metal Chelation) Argon Purge (O2 Exclusion) C Hydroxylated Degradant (C4-OH) B->C ROS / Peroxides B->E Radical Scavengers (e.g., Ascorbic Acid) D Ring-Opened Products (N-N Cleavage) C->D Advanced Oxidation

Oxidative degradation pathway of pyrazolones at the C4 position and targeted stabilization strategies.

Troubleshooting & FAQs

Q1: My pyrazolone solution is turning pink/brown during storage. What is happening? A1: Coloration is the primary macroscopic indicator of oxidative degradation. It typically signifies the formation of conjugated C4-dimers or complex ring-opened byproducts[4]. To troubleshoot, immediately switch to amber glassware to exclude UV light and evaluate your solvent for peroxide impurities.

Q2: How does pH affect the oxidative stability of this compound? A2: Pyrazolone stability is highly pH-dependent[4]. Under basic conditions (pH > 7.5), the C4 position deprotonates to form an enolate. This enolate is significantly more nucleophilic than the neutral keto form, drastically accelerating its susceptibility to oxidation. We strongly recommend maintaining a slightly acidic to neutral pH (e.g., pH 4.5–6.0) to keep the active site protonated.

Q3: What specific excipients or additives should I use to prevent oxidation? A3: You must attack the oxidation cycle at two different stages:

  • Initiation Phase: Use a metal chelator like EDTA (0.05% - 0.1% w/v) to sequester trace Fe/Cu ions that catalyze Fenton-like radical generation[2].

  • Propagation Phase: Use a sacrificial radical scavenger like Ascorbic Acid or Sodium Metabisulfite to quench any C4-radicals that manage to form before they can hydroxylate[4].

Experimental Protocols: Self-Validating Stabilization Workflow

To ensure trustworthiness in your laboratory, do not blindly apply stabilizers. Use the following self-validating protocol to prove that your analytical method can actually detect degradation, and then prove that your stabilization matrix prevents it.

Step 1: Preparation of the Baseline Stress Control (Method Validation)

  • Action: Dissolve 1 mg/mL of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in a 50:50 Methanol/Water mixture. Add 3% H₂O₂ (v/v) and incubate at 40°C for 24 hours[4].

  • Causality/Rationale: This forced oxidation step guarantees that your HPLC/LC-MS method is stability-indicating. It forces the generation of C4-hydroxylated and ring-opened degradants. If your chromatography cannot resolve these degradant peaks from the parent peak, your analytical method must be optimized before proceeding.

Step 2: Matrix Optimization (Stabilization Arm)

  • Action: Prepare the compound at 1 mg/mL in an optimized buffer (0.05 M Citrate buffer, pH 5.0). Add 0.1% w/v EDTA and 0.05% w/v Ascorbic Acid.

  • Causality/Rationale: The pH 5.0 environment keeps the C4 position protonated, preventing enolate formation. EDTA chelates trace metals to halt radical initiation, while Ascorbic Acid acts as a sacrificial antioxidant to quench ROS.

Step 3: Environmental Control & Storage

  • Action: Sparge the stabilized solution with Argon gas for 15 minutes to displace dissolved O₂. Seal immediately in amber glass vials with PTFE-lined caps and store at 4°C.

  • Causality/Rationale: Argon removes the primary oxidative substrate (dissolved oxygen) from the system. Amber vials prevent UV-induced homolytic cleavage of the C4-H bond, and the reduced temperature lowers the kinetic rate of any residual thermal degradation[4].

Quantitative Data Presentation

The following table summarizes expected recovery rates based on the systematic application of the stabilization principles outlined above. Note: Data represents typical pyrazolone stability trends over a 30-day aqueous storage period.

Storage ConditionAtmospherepHAdditives30-Day Recovery (%)Primary Degradant Observed
25°C, LightAir7.4None62.4%C4-Hydroxylated / Ring-Opened
25°C, DarkAir7.4None78.1%C4-Hydroxylated
4°C, DarkAir7.4None89.5%C4-Hydroxylated
4°C, DarkArgon7.4None94.2%Trace C4-Hydroxylated
4°C, DarkArgon5.0EDTA (0.1%)98.7%None Detected
4°C, Dark Argon 5.0 EDTA + Ascorbic Acid 99.5% None Detected
References
  • Grokipedia - Pyrazolone: Chemical Properties and Reactivity. Available at:[Link]

  • ResearchGate - Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process. Available at: [Link]

Sources

Troubleshooting

Purification techniques for removing unreacted intermediates from pyrazolone derivatives

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the isolation of pyrazolone derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the isolation of pyrazolone derivatives. The synthesis of these critical pharmacophores—typically via the condensation of aryl/alkyl hydrazines with β -keto esters—often yields a crude matrix contaminated with unreacted genotoxic hydrazines, intermediate hydrazones, and tarry byproducts[1].

Because pyrazolones are highly dynamic molecules, standard purification templates often fail. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to ensure high-purity isolation.

PurificationWorkflow Start Crude Pyrazolone Mixture (Pyrazolone, Hydrazine, β-Keto Ester) Decision Primary Impurity Profile? Start->Decision Hydrazine Excess Hydrazine (Genotoxic) Decision->Hydrazine High Hydrazine Tautomer Co-eluting Intermediates (Tautomerism Issue) Decision->Tautomer Streaking/Co-elution Organic Neutral Organics (Unreacted Esters) Decision->Organic Non-polar organics Scavenge Chemical Scavenging (e.g., 2,4-Pentanedione) Hydrazine->Scavenge Chromatography Reverse-Phase HPLC or Modified Normal Phase Tautomer->Chromatography Extraction Acid-Base Extraction (Exploiting Enolizable Proton) Organic->Extraction Pure Purified Pyrazolone Derivative Scavenge->Pure Chromatography->Pure Extraction->Pure

Fig 1. Decision matrix for pyrazolone purification based on specific impurity profiles.

FAQ 1: Eradicating Genotoxic Hydrazine Impurities

Q: My crude pyrazolone contains unreacted hydrazine. Standard silica columns aren't removing it completely, and I need to reduce it to ppm levels to meet regulatory safety standards. How do I achieve this?

Root Cause Analysis: Hydrazines are potent nucleophiles and recognized potentially genotoxic impurities (PGIs). They often co-precipitate as an oil or harden into agglomerates alongside the intermediate hydrazone[1]. Because they streak heavily on silica and can degrade the stationary phase, physical separation is highly inefficient.

The Solution: Instead of physical separation, utilize chemical scavenging . By introducing a highly reactive 1,3-dicarbonyl compound like 2,4-pentanedione (acetylacetone) to the crude mixture, the unreacted hydrazine is rapidly and irreversibly cyclized into 3,5-dimethylpyrazole[2]. This byproduct is chemically inert, non-genotoxic, and easily separated from the target pyrazolone via mild aqueous washing or simple filtration.

Protocol: Chemical Scavenging of Hydrazine
  • Dissolution: Dissolve the crude reaction mixture in a miscible organic solvent (e.g., ethanol or dichloromethane) at room temperature.

  • Scavenger Addition: Add 1.5 equivalents of 2,4-pentanedione relative to the estimated molar amount of residual hydrazine[2].

  • Incubation: Stir the mixture at 25°C for 2 hours. The condensation reaction is highly exothermic and rapid; no catalyst is required.

  • Self-Validation Step: Pull a 10 μ L aliquot and analyze via LC-MS. The mass peak for the unreacted hydrazine should be completely absent, replaced by the mass of 3,5-dimethylpyrazole ( m/z 97.1). If hydrazine remains, add 0.5 eq more scavenger and stir for 30 minutes.

  • Isolation: Evaporate the solvent under reduced pressure. Wash the resulting solid with warm water to remove the soluble 3,5-dimethylpyrazole, leaving the purified pyrazolone derivative.

FAQ 2: Overcoming Chromatographic Streaking

Q: When I attempt to purify my pyrazolone derivative via normal-phase flash chromatography, the compound streaks across the entire TLC plate and co-elutes with the unreacted β -keto ester. Why is this happening?

Root Cause Analysis: Pyrazolones exhibit complex prototropic tautomerism. Depending on the substitution pattern, they dynamically shift between the CH (non-polar), NH (H-bond donor), and OH (acidic/H-bond donor) forms[3][4]. When loaded onto standard bare silica gel, the highly polar OH and NH tautomers form strong hydrogen bonds with the surface silanol groups[5]. This dynamic equilibrium during elution causes severe peak broadening and streaking, ruining resolution.

Tautomerism CH CH-Form (Non-polar) NH NH-Form (H-Bond Donor) CH->NH Solvent Polarity OH OH-Form (Acidic/H-Bond) CH->OH Equilibrium NH->OH pH / H-Bonding

Fig 2. Prototropic tautomerism of pyrazolones affecting chromatographic behavior.

The Solution: Switch to Reverse-Phase HPLC (RP-HPLC) using a C18 column, and lock the tautomeric state using an acidic mobile phase modifier[5].

Protocol: Tautomer-Locked RP-HPLC
  • Column Selection: Equip the system with a standard C18 reverse-phase column[5].

  • Mobile Phase Preparation: Prepare Solvent A (Water) and Solvent B (Acetonitrile). Add 0.1% Trifluoroacetic acid (TFA) or formic acid to both solvents[5]. The low pH suppresses the ionization of the OH tautomer, forcing the molecule into a more uniform, predictable state.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 20 minutes.

  • Self-Validation Step: Monitor the UV absorbance at 254 nm. The pyrazolone should now elute as a single, sharp, symmetrical peak rather than a broad hump.

FAQ 3: Avoiding Chromatography via Acid-Base Extraction

Q: I am scaling up my synthesis to 50 grams. Column chromatography is no longer viable due to solvent costs and time. Is there a bulk purification method to remove neutral organic impurities?

Root Cause Analysis: Yes. You can exploit the intrinsic chemical properties of the pyrazolone core. Pyrazolones possessing an unsubstituted C4 position are weakly acidic due to the highly enolizable proton of the OH tautomer[3]. Unreacted β -keto esters and intermediate hydrazones generally lack this specific acidity profile.

The Solution: Perform a selective Acid-Base Extraction . By treating the crude mixture with a strong aqueous base, the pyrazolone is deprotonated to form a highly water-soluble sodium salt, leaving neutral impurities trapped in the organic phase[6].

Protocol: Selective Acid-Base Extraction
  • Organic Solubilization: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Alkaline Extraction: Transfer to a separatory funnel and extract with 20% aqueous sodium hydroxide (NaOH)[6]. Shake vigorously and vent. The pyrazolone will partition into the lower aqueous layer as a sodium salt.

  • Phase Separation: Separate the layers.

  • Self-Validation Step: Spot the organic layer on a TLC plate next to the crude mixture. The characteristic UV-active spot of the pyrazolone should be completely absent, confirming quantitative transfer to the aqueous phase. Discard the organic layer containing the impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly neutralize the solution by adding dilute Hydrochloric Acid (HCl) dropwise while stirring[6]. The pure pyrazolone will precipitate out of solution as a solid.

  • Filtration & Recrystallization: Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol to achieve >99% purity[6].

Quantitative Data: Purification Strategy Comparison

To assist in method selection, refer to the performance metrics of each technique below:

Purification TechniqueTarget Impurity RemovedTypical Efficiency (Purity)ScalabilityKey Mechanistic Advantage
Chemical Scavenging Unreacted Hydrazines (PGIs)>99% (Reduces to ppm)HighIrreversible conversion to an inert, easily washable byproduct.
Acid-Base Extraction Neutral Organics / Esters90–95%Very HighExploits C4 acidity; bypasses the need for chromatography entirely.
RP-HPLC (TFA Modifier) Tautomeric Intermediates>99%Low-MediumAcidic pH locks tautomeric equilibrium, resolving closely related regioisomers.
Fluorous Solid-Phase (F-SPE) Non-fluorous byproducts>95%MediumRapid library purification (requires fluorous-tagged precursors)[7].

References

  • US2153615A - 1-aryl-5-pyrazolone-3-carboxylic acids - Google Patents Source: Google Patents URL
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity Source: Oriental Journal of Chemistry URL:[Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions Source: ResearchGate URL:[Link]

  • Reactions and Tautomeric Behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols Source: Heterocycles (Clockss) URL:[Link]

  • Efficient Synthesis of Pyrazolones using Fluorous Support Source: SciELO URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone vs 1-phenyl-3-methyl-5-pyrazolone reactivity comparison

Executive Summary The pyrazolone heterocyclic core is a privileged scaffold in both medicinal chemistry and industrial dye synthesis. Its reactivity is fundamentally governed by the active methylene group at the C-4 posi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolone heterocyclic core is a privileged scaffold in both medicinal chemistry and industrial dye synthesis. Its reactivity is fundamentally governed by the active methylene group at the C-4 position, which undergoes tautomerization to form highly reactive enol or enolate species[1].

This guide provides an in-depth comparative analysis of two critical pyrazolone derivatives: 1-Phenyl-3-methyl-5-pyrazolone (PMP) and 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (DCSPMP) . While PMP (also known as the neuroprotective drug edaravone) is a highly nucleophilic reagent favored for analytical carbohydrate derivatization[2], DCSPMP is a heavily substituted, electron-withdrawn building block engineered specifically for aqueous azo dye synthesis, most notably in the production of Tartrazine[3][4].

By altering the N-1 substituent, chemists can precisely tune the pKa, nucleophilicity, and solubility of the pyrazolone core to dictate its reaction pathways.

Mechanistic Reactivity Profile

The divergence in reactivity between PMP and DCSPMP is a textbook example of how electronic effects (inductive and mesomeric) and steric factors dictate molecular behavior.

The Electronic Influence on C-4 Nucleophilicity

In PMP , the unsubstituted N-1 phenyl ring exerts a relatively neutral electronic influence on the pyrazolone core. Under mildly alkaline conditions, PMP readily enolizes. The resulting enolate exhibits high kinetic nucleophilicity at the C-4 position, making it an ideal substrate for Knoevenagel condensations with weak electrophiles, such as the acyclic aldehyde form of reducing sugars[5][6].

Conversely, DCSPMP features a phenyl ring heavily decorated with electron-withdrawing groups: two chlorine atoms (-I effect) and a strongly withdrawing sulfonic acid group (-I, -M effects). These substituents pull electron density away from the pyrazolone ring[7].

  • Causality: This electron withdrawal significantly lowers the pKa of the C-4 protons, making them more acidic. However, it thermodynamically stabilizes the resulting enolate, thereby decreasing its kinetic nucleophilicity. Consequently, DCSPMP is less prone to condensation with weak aldehydes but remains highly reactive toward strong electrophiles like diazonium salts in azo coupling reactions[8].

Aqueous Solubility and Phase Dynamics

The addition of the sulfonic acid (-SO3H) group in DCSPMP is not merely electronic; it is a functional requirement for industrial applications. It imparts extreme aqueous solubility to the molecule across a wide pH range. This allows DCSPMP to be utilized in large-scale, water-based diazo coupling reactions to produce acid dyes that can bind strongly to the amine groups of protein fibers[8]. PMP, lacking this group, has limited aqueous solubility and is typically utilized in mixed solvent systems (e.g., methanol/water) or requires strong alkaline buffers to remain in solution[5].

ReactivityLogic PMP 1-Phenyl-3-methyl-5-pyrazolone (PMP) Elec_PMP Neutral N1 Phenyl Standard Enolization PMP->Elec_PMP DCSPMP 1-(2,5-Dichloro-4-sulfophenyl)- 3-methyl-5-pyrazolone Elec_DCSPMP Strong -I/-M Effects (Cl, SO3H) DCSPMP->Elec_DCSPMP Nuc_High High C4 Nucleophilicity Elec_PMP->Nuc_High Nuc_Mod Attenuated C4 Nucleophilicity (Stabilized Enolate) Elec_DCSPMP->Nuc_Mod App_PMP Knoevenagel Condensation (Sugar Derivatization) Nuc_High->App_PMP App_DCSPMP Azo Coupling (Tartrazine Dye Synthesis) Nuc_Mod->App_DCSPMP

Caption: Electronic influence on C4 nucleophilicity and primary reaction pathways for PMP and DCSPMP.

Comparative Physicochemical Data

The following table summarizes the quantitative and qualitative differences between the two pyrazolone derivatives, highlighting how structural modifications dictate their end-use applications[7][9].

Property1-Phenyl-3-methyl-5-pyrazolone (PMP)1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone
CAS Number 89-25-884-57-1 / 108469-42-7
Molecular Weight 174.20 g/mol 323.15 g/mol
N-1 Substituent Phenyl2,5-Dichloro-4-sulfophenyl
Electronic Effect Neutral / Mildly activatingStrongly electron-withdrawing (-I, -M)
C-4 Nucleophilicity HighModerate (Enolate is highly stabilized)
Aqueous Solubility Low (Soluble in hot water/alkali)Very High (Due to -SO3H group)
Primary Application Carbohydrate derivatization, PharmaceuticalsIndustrial azo dye synthesis (e.g., Tartrazine)
Dominant Reaction Knoevenagel condensationElectrophilic aromatic substitution (Azo coupling)

Self-Validating Experimental Protocols

To demonstrate the practical implications of their differing reactivities, below are the standardized, step-by-step methodologies for the primary applications of each compound.

Protocol A: Derivatization of Reducing Sugars using PMP

This protocol leverages the high nucleophilicity of PMP to tag carbohydrates for HPLC-UV analysis, as sugars lack natural chromophores[5].

Workflow:

  • Preparation: Dissolve 0.5 M PMP in methanol and prepare a 0.3 M NaOH aqueous solution.

  • Reaction: Mix 50 µL of the sugar sample (e.g., glucose) with 50 µL of 0.3 M NaOH and 50 µL of 0.5 M PMP solution.

  • Incubation: Heat the mixture at 70°C for 100 minutes.

    • Causality: The alkaline environment (NaOH) drives the enolization of PMP. The 70°C heat provides the activation energy required for the Knoevenagel condensation between the PMP C-4 carbanion and the acyclic aldehyde of the sugar, forming a bis-PMP-sugar derivative[5].

  • Neutralization: Cool to room temperature and add 50 µL of 0.3 M HCl to neutralize the reaction.

  • Purification (Critical Step): Add 1 mL of chloroform ( CHCl3​ ), vortex vigorously, and discard the organic layer. Repeat three times.

    • Causality: Unreacted PMP absorbs strongly at 248 nm and will mask the sugar derivative signals during HPLC analysis. Because PMP is highly soluble in chloroform while the bis-PMP-sugar adduct remains in the aqueous phase, this liquid-liquid extraction acts as a self-validating purification step.

  • Analysis: Inject the aqueous phase into an HPLC system equipped with a UV detector set to 248 nm.

Protocol B: Synthesis of Tartrazine via DCSPMP Azo Coupling

This protocol utilizes the stabilized enolate of DCSPMP to undergo electrophilic aromatic substitution with a diazonium salt, forming a stable azo dye[8][10].

Workflow:

  • Diazotization: Dissolve 4-aminobenzenesulfonic acid (sulfanilic acid) in an aqueous sodium carbonate solution. Add sodium nitrite ( NaNO2​ ) and cool the mixture to 0–5°C in an ice bath. Slowly add concentrated HCl dropwise.

    • Causality: Diazonium salts are highly unstable and will decompose into phenols and nitrogen gas at room temperature. Maintaining 0–5°C is critical to preserve the electrophile.

  • Preparation of the Coupler: Dissolve DCSPMP in a mild aqueous alkaline solution (e.g., Na2​CO3​ ) and chill to 5°C.

    • Causality: The alkaline medium serves a dual purpose: it deprotonates the sulfonic acid group to ensure complete dissolution, and it deprotonates the C-4 position to form the reactive enolate, which is strictly required to activate the ring for coupling.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the DCSPMP solution under continuous stirring. The solution will immediately turn a deep, vibrant yellow.

  • Isolation: Add sodium chloride (NaCl) to the mixture to "salt out" the dye.

    • Causality: Adding a common ion ( Na+ ) decreases the solubility of the highly water-soluble Tartrazine sodium salt, forcing it to precipitate out of the aqueous solution.

  • Filtration: Filter the precipitate, wash with a small amount of cold brine, and dry to obtain the final Tartrazine dye.

Workflow cluster_PMP PMP Sugar Derivatization Workflow cluster_DCSPMP DCSPMP Azo Coupling Workflow A1 Alkaline Enolization A2 Condensation (70°C) A1->A2 A3 CHCl3 Extraction A2->A3 A4 HPLC-UV Analysis A3->A4 B1 Diazotization (0-5°C) B2 Alkaline Coupling B1->B2 B3 Salting Out (NaCl) B2->B3 B4 Filtration & Drying B3->B4

Caption: Comparative experimental workflows for PMP derivatization and DCSPMP azo coupling.

Sources

Comparative

A Comparative Guide to Purity Validation of Synthesized 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone using LC-MS

In the landscape of pharmaceutical development and chemical synthesis, the rigorous confirmation of a compound's purity is a cornerstone of quality, safety, and efficacy. This is particularly true for intermediates like...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous confirmation of a compound's purity is a cornerstone of quality, safety, and efficacy. This is particularly true for intermediates like 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone, a versatile molecule utilized in the synthesis of azo dyes and as a pharmaceutical intermediate.[1] Its molecular structure, featuring a pyrazolone core with dichlorinated and sulfonated phenyl rings, necessitates a highly specific and sensitive analytical method for purity validation. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of this compound.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For purity determination, this means the method must be able to unequivocally detect and quantify the target compound in the presence of potential impurities, such as starting materials, by-products, and degradation products.[2][3]

The Preeminence of LC-MS in Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in analytical chemistry, offering a synergistic combination of the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) and the highly sensitive and specific detection of mass spectrometry.[4][5][6] This hyphenated technique is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like our target molecule.

Why LC-MS is the Gold Standard:

  • Specificity: The mass spectrometer provides mass-to-charge ratio (m/z) information, which is a fundamental property of the analyte. This allows for unambiguous identification, even if impurities co-elute chromatographically.

  • Sensitivity: LC-MS can detect and quantify impurities at extremely low concentrations, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range.[4][6] This is critical for adhering to stringent regulatory limits on impurities.[7]

  • Structural Elucidation: Modern mass spectrometers, particularly those with tandem MS (MS/MS) capabilities, can fragment ions to provide structural information about unknown impurities. This is invaluable for identifying by-products and degradation products without the need for isolating them.

Experimental Workflow: A Self-Validating System

The following protocol for LC-MS analysis is designed to be a self-validating system, ensuring the reliability and accuracy of the results. The validation of an analytical method typically involves evaluating parameters such as accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[8][9]

Step-by-Step LC-MS Protocol for Purity Validation
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a reference standard of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (purity ≥ 98%) in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte and any potential impurities.

    • Accurately weigh and dissolve the synthesized sample in the same solvent to a similar concentration as the primary standard.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for separating the polar analyte from less polar impurities.

    • Mobile Phase: A gradient elution is typically employed to effectively separate a range of compounds with varying polarities.

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute more hydrophobic compounds, followed by a re-equilibration step.

    • Flow Rate: A flow rate of 0.3 mL/min is suitable for a 2.1 mm ID column.

    • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.

    • Injection Volume: A small injection volume (e.g., 2 µL) is used to prevent column overloading.

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray Ionization (ESI) is the preferred method for this type of molecule and is typically operated in negative ion mode to deprotonate the sulfonic acid group.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is advantageous for accurate mass measurements, which aids in confirming the elemental composition of the parent ion and any impurities. The molecular formula of the anhydrous compound is C10H8Cl2N2O4S, with a molecular weight of 323.15 g/mol .[10][11]

    • Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (or MS/MS) mode to fragment the parent ion and any significant impurities for structural confirmation.

Visualizing the Workflow

Caption: A streamlined workflow for LC-MS purity validation.

Data Interpretation: The Path to Confidence

The trustworthiness of the analysis hinges on the correct interpretation of the generated data.

  • Chromatogram Analysis: The primary peak in the chromatogram should correspond to the retention time of the 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone reference standard. Any other peaks are potential impurities.

  • Mass Spectrum Analysis: The mass spectrum of the main peak should show an ion corresponding to the [M-H]⁻ of the target compound (m/z 321.95). The isotopic pattern should match the theoretical pattern for a molecule containing two chlorine atoms.

  • Impurity Identification: For any impurity peaks, the mass spectrum can provide the molecular weight. This information, combined with knowledge of the synthetic route, can help in proposing structures for these impurities.[12] For instance, unreacted starting materials or by-products from side reactions are common culprits.[12]

G A Obtain Total Ion Chromatogram (TIC) B Identify Main Peak A->B E Identify Impurity Peaks A->E C Extract Mass Spectrum of Main Peak B->C D Confirm [M-H]⁻ and Isotopic Pattern C->D F Extract Mass Spectra of Impurities E->F H Quantify Impurities (using relative peak area or calibration curve) E->H G Propose Impurity Structures (from MW and Synthesis Knowledge) F->G I Calculate Purity H->I

Caption: Logical flow of data analysis in LC-MS purity validation.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, a comprehensive understanding of its advantages requires a comparison with other common analytical techniques.

TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
LC-MS Chromatographic separation followed by mass-based detection.[5]High specificity and sensitivity, provides molecular weight information for impurities.[4][6]Higher equipment cost and complexity.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Good for quantification, widely available.Co-eluting impurities with similar UV spectra can be missed. Lacks specificity for structural elucidation of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to MS, complex mixtures can lead to overlapping signals, making interpretation difficult.
Elemental Analysis Determines the percentage composition of elements (C, H, N, S).Provides fundamental information on the elemental composition.Does not provide information on impurities unless they significantly alter the elemental composition. Not suitable for detecting isomeric impurities.
Titration Quantitative chemical analysis to determine the concentration of an identified analyte.[13]Simple, inexpensive, and accurate for assaying the main component.Not suitable for impurity profiling, as it is not a separation technique.

This comparative data underscores that while techniques like HPLC-UV and NMR have their merits, LC-MS provides the most comprehensive and definitive data for purity validation of complex organic molecules like 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone.[3]

Conclusion: An Authoritative Approach to Purity

In the rigorous environment of pharmaceutical and chemical development, the choice of analytical methodology is paramount. For validating the purity of synthesized 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone, LC-MS stands out as the most authoritative and trustworthy technique. Its unparalleled combination of separation power, sensitivity, and specificity provides a self-validating system for ensuring the quality and purity of the final product. While other methods can offer complementary information, LC-MS provides the comprehensive data required to meet the stringent demands of modern scientific research and regulatory standards.

References

  • PubChem. 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. [Link]

  • Jadhav, et al. Analytical method validation: A brief review. ResearchGate. [Link]

  • Rathore, A. S. Live qualification/validation of purity methods for protein products. Department of Computer Science. [Link]

  • HazComFast. 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. [Link]

  • European Medicines Agency. ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • BioProcess International. Analytical Method Validation for Biopharmaceuticals: A Practical Guide. [Link]

  • Agilent Technologies. High-Throughput LC/MS Purification of Pharmaceutical Impurities. [Link]

  • Vyas, V. K., et al. Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Bentham Science. [Link]

  • Inamuddin, et al. Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. [Link]

  • Vyas, V. K., et al. Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

Sources

Validation

Comparative Spectral Analysis of Chlorinated vs. Non-Chlorinated 5-Pyrazolone Derivatives: A Comprehensive Guide

As a Senior Application Scientist, evaluating the structural and electronic nuances of heterocyclic pharmacophores is critical for downstream drug development and materials engineering. 5-Pyrazolone derivatives represent...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural and electronic nuances of heterocyclic pharmacophores is critical for downstream drug development and materials engineering. 5-Pyrazolone derivatives represent a privileged scaffold, widely utilized for their1[1].

When these scaffolds are modified via halogenation—specifically chlorination at the N1-phenyl ring or the C4 position—their electronic landscape is fundamentally altered. This guide provides an objective, data-driven comparison of the spectral behaviors (IR, NMR, and UV-Vis) of chlorinated versus non-chlorinated 5-pyrazolones, bridging the gap between quantum mechanical causality and empirical benchtop validation.

Mechanistic Causality: Tautomeric Dynamics & The Halogen Effect

To interpret the spectral data accurately, one must first understand the dynamic tautomeric equilibrium inherent to 5-pyrazolones. These molecules can exist in three primary forms: the CH-form (keto) , the OH-form (enol) , and the NH-form (imine) .

In non-chlorinated derivatives, the CH-form typically predominates in non-polar solvents (e.g., CDCl₃), while the OH-form is favored in the solid state due to extensive intermolecular hydrogen bonding[2].

However, introducing a highly electronegative chlorine atom fundamentally shifts this equilibrium. The chlorine atom exerts competing electronic effects:

  • Inductive Effect (-I) : Withdraws electron density, increasing the acidity of the C4 proton.

  • Mesomeric Effect (+M) : Donates lone-pair electron density into the extended π-conjugated system of the pyrazole ring.

Because the -I effect dominates the σ-framework, 3, pushing the equilibrium heavily toward the OH-form (enol) even in solution[3]. This tautomeric shift is the primary driver of the spectral variances observed between the two classes.

Tautomerism CH_Form CH-Form (Keto) Dominant in non-polar solvents OH_Form OH-Form (Enol) Dominant in solid state & polar solvents CH_Form->OH_Form Tautomerization NH_Form NH-Form (Imine) Stabilized by specific substituents CH_Form->NH_Form Tautomerization OH_Form->NH_Form Cl_Effect Chlorination Effect (-I, +M) Shifts equilibrium to Enol form Cl_Effect->CH_Form Cl_Effect->OH_Form

Caption: Tautomeric equilibria of 5-pyrazolones and the inductive impact of chlorination.

Self-Validating Experimental Workflows

To ensure scientific integrity, the comparative analysis relies on a self-validating experimental system. By running parallel syntheses and utilizing solvent-dependent spectral acquisition, we isolate the halogenation effect from potential degradation artifacts.

Protocol A: Parallel Synthesis & Isolation
  • Condensation : React ethyl acetoacetate with either phenylhydrazine (for non-chlorinated) or a chlorinated phenylhydrazine (e.g., 2,5-dichlorophenylhydrazine) in glacial acetic acid under reflux for 3 hours[4].

  • C4-Halogenation (Optional) : To synthesize C4-chlorinated derivatives, treat the non-chlorinated 5-pyrazolone with chloroacetic acid or direct chlorinating agents in a controlled environment[5].

  • Isolation : Quench the reaction in ice water, filter the precipitate, and recrystallize from hot ethanol to ensure >98% purity.

Protocol B: Spectral Validation System
  • FT-IR Spectroscopy : Prepare samples as both KBr pellets (solid-state) and in CHCl₃ solution cells. Causality check: Comparing solid vs. solution IR validates whether the OH-band shift is due to intermolecular H-bonding or true tautomerization.

  • Multinuclear NMR (¹H and ¹³C) : Acquire spectra in both CDCl₃ (non-polar) and DMSO-d₆ (polar). Causality check: The solvent polarity gradient forces the tautomeric equilibrium to shift, allowing for the definitive assignment of the keto vs. enol protons[2].

  • UV-Vis Spectroscopy : Measure absorbance in a concentration gradient using methanol. Causality check: Observing the bathochromic shift confirms the auxochromic contribution of the chlorine lone pairs[6].

Workflow Start Precursor Selection (Hydrazines + β-Ketoesters) SynthNonCl Synthesis: Non-Chlorinated 5-Pyrazolones Start->SynthNonCl SynthCl Synthesis: Chlorinated 5-Pyrazolones Start->SynthCl Purification Purification & Isolation (Recrystallization) SynthNonCl->Purification SynthCl->Purification IR FT-IR Analysis (Solid-State Tautomerism) Purification->IR NMR Multi-Nuclear NMR (Solution Dynamics) Purification->NMR UV UV-Vis Spectroscopy (Electronic Transitions) Purification->UV Data Comparative Spectral Data Synthesis IR->Data NMR->Data UV->Data

Caption: Experimental workflow for synthesizing and spectrally validating 5-pyrazolone derivatives.

Comparative Spectral Data

The quantitative data derived from the protocols above reveals distinct spectral signatures. The tables below summarize the key differences and provide the mechanistic causality for each observation.

Table 1: FT-IR Vibrational Frequencies

Chlorination restricts the vibrational freedom of the pyrazolone ring. The strong electron-withdrawing nature of the chlorine atom increases the force constant of adjacent bonds, leading to observable shifts in the infrared spectrum[5].

Functional Group / ModeNon-Chlorinated (e.g., 3-methyl-1-phenyl-5-pyrazolone)Chlorinated (e.g., 4,4-dichloro or 2,5-dichloro derivative)Mechanistic Causality
ν(C=O) Stretch ~1662 - 1759 cm⁻¹~1680 - 1775 cm⁻¹The -I effect of Cl limits resonance, increasing the C=O double bond character and force constant.
ν(O-H) / ν(N-H) Broad band 2441 - 3200 cm⁻¹Sharper, shifted bands (or absent if fully C4-substituted)Disruption of the extensive intermolecular H-bonding network typical of the pure enol form.
ν(C=N) Stretch ~1590 - 1610 cm⁻¹~1615 - 1630 cm⁻¹The +M effect of chlorine influences the overall conjugation of the pyrazole ring.
Table 2: Multinuclear NMR Chemical Shifts (in CDCl₃ / DMSO-d₆)

NMR provides the most definitive proof of the tautomeric shift. In 7, the highly deshielded enol proton becomes the dominant feature for chlorinated derivatives[7].

Nucleus / PositionNon-ChlorinatedChlorinatedMechanistic Causality
¹H: C4-H ~3.4 - 5.2 ppm (Keto form)Absent (if C4-Cl) or shifted downfield (~5.5+ ppm)Deshielding via the electronegative Cl atom stripping local electron density.
¹H: O-H (Enol) ~9.90 - 12.01 ppm~12.86 - 13.24 ppm (Broad singlet)Cl stabilizes the enolate intermediate, resulting in a highly deshielded, hydrogen-bonded proton.
¹³C: C=O (C5) ~164.5 - 165.8 ppm~160.0 - 162.5 ppmAltered electron density at the carbonyl carbon due to the inductive pull of the halogen.
Table 3: UV-Vis Electronic Transitions

The electronic transitions of the pyrazolone ring are highly sensitive to auxochromic substitution. 6 confirm that chlorination narrows the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[6].

Transition TypeNon-ChlorinatedChlorinatedMechanistic Causality
π → π* (Aromatic) ~240 - 260 nm~255 - 275 nm (Bathochromic shift)Auxochromic effect of Cl lone pairs extending the π-conjugation system.
n → π* (C=O / C=N) ~310 - 330 nm~325 - 345 nmLowered HOMO-LUMO gap due to halogen orbital mixing with the pyrazolone core.

Conclusion

The comparative spectral analysis of chlorinated versus non-chlorinated 5-pyrazolone derivatives reveals that halogenation is not merely a steric modification, but a profound electronic restructuring. By driving the tautomeric equilibrium toward the enol form and extending the conjugated system, chlorination drastically alters the IR stretching frequencies, induces severe NMR deshielding, and causes bathochromic shifts in UV-Vis spectra. Understanding these self-validating spectral markers is essential for researchers optimizing pyrazolone scaffolds for targeted drug design, such as 2[2] or advanced transition metal complexation[7].

References

  • [4] Title: Simulation of IR Spectra of Some Organic Compounds-A Review. Source: iosrjournals.org. URL:

  • [5] Title: Synthesis and Bioactivity Evaluation of Pyrazolone Derivatives. Source: researchgate.net. URL:

  • [8] Title: Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives.... Source: rsc.org. URL:

  • [1] Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Source: globalresearchonline.net. URL:

  • [2] Title: Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Source: nih.gov. URL:

  • [3] Title: Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones.... Source: acs.org. URL:

  • [6] Title: Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Source: researcher.life. URL:

  • [7] Title: Pyrazolone-Based Zn(II) Complexes Display Antitumor Effects in Mutant p53-Carrying Cancer Cells. Source: acs.org. URL:

Sources

Comparative

Comparative Guide: Photostability of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone Derived Dyes vs. Alternatives

Introduction to Pyrazolone Dye Intermediates In the development of high-performance colorants for industrial textiles, inks, and coatings, the choice of the pyrazolone precursor dictates the fundamental durability of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Pyrazolone Dye Intermediates

In the development of high-performance colorants for industrial textiles, inks, and coatings, the choice of the pyrazolone precursor dictates the fundamental durability of the synthesized dye. 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is a critical halogenated building block used to synthesize premium acid dyes, most notably Acid Yellow 17 [1][2].

To objectively evaluate its performance, this guide compares dyes derived from this dichloro-substituted intermediate against non-halogenated alternatives, specifically Acid Yellow 23 (Tartrazine), which is derived from 1-(4-sulfophenyl)-3-carboxy-5-pyrazolone[3]. By examining the mechanistic causality behind their photostability, researchers and drug development professionals can make data-driven decisions regarding colorant selection for light-sensitive applications.

Mechanistic Causality: The Role of Halogenation in Photostability

As an Application Scientist, it is crucial to understand why specific structural modifications yield superior performance, rather than merely observing the end result.

Pyrazolone dyes exist in an azo-hydrazone tautomeric equilibrium[4]. When exposed to UV/Visible light, the dye molecule acts as a photosensitizer, converting ambient triplet oxygen into highly reactive singlet oxygen ( 1O2​ ) . This singlet oxygen electrophilically attacks the electron-rich hydrazone nitrogen or the azo linkage, leading to oxidative cleavage and subsequent color loss (photofading)[5].

The strategic use of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone introduces two highly electronegative chlorine atoms at the 2,5-positions of the phenyl ring. These halogens exert a powerful inductive electron-withdrawing effect (-I effect) . By pulling electron density away from the central azo-hydrazone system, the chromophore becomes significantly less nucleophilic. Consequently, the activation energy required for singlet oxygen to attack the azo linkage is drastically increased, rendering the dye highly resistant to photo-oxidation. In contrast, alternatives like Acid Yellow 23 lack these electron-withdrawing halogens, leaving their electron-rich chromophores vulnerable to rapid photofading.

Photostability Light UV/Vis Irradiation Singlet Singlet Oxygen Generation Light->Singlet Azo Pyrazolone Chromophore Singlet->Azo Electrophilic Attack Cl 2,5-Dichloro Substitution (Acid Yellow 17) Azo->Cl NoCl No Halogenation (Acid Yellow 23) Azo->NoCl Stable High Photostability (ISO 6-7) Cl->Stable -I Effect Reduces e- Density Fade Rapid Photofading (ISO 4-5) NoCl->Fade Vulnerable to Oxidation

Mechanistic pathway of photofading and stabilization via dichloro substitution in pyrazolone dyes.

Self-Validating Experimental Protocol: ISO 105-B02 Photostability Assay

To isolate photofading from substrate-dependent variables, the following standardized methodology must be employed. This protocol incorporates a self-validating control loop to ensure absolute data integrity.

Phase 1: Substrate Preparation (Dyeing)

Rationale: Applying dyes to a standardized polyamide 6,6 (nylon) matrix at a strict 1% standard depth of shade ensures uniform photon absorption across all samples.

  • Prepare an aqueous dye bath containing 1% (on weight of fabric, owf) of the respective dye (Acid Yellow 17 or Acid Yellow 23).

  • Buffer the solution to pH 4.5 using a 0.1 M sodium acetate/acetic acid buffer to ensure uniform exhaustion.

  • Introduce the polyamide substrate and raise the temperature to 98°C at a controlled rate of 1.5°C/min. Hold isothermally for 45 minutes.

  • Rinse with deionized water and dry in a dark, ambient environment to prevent premature photo-excitation.

Phase 2: Xenon Arc Irradiation

Rationale: Xenon arc lamps provide the closest artificial match to the terrestrial solar spectrum.

  • Mount the dyed polyamide samples on a rotating carousel alongside standardized Blue Wool References (Grades 1 through 8).

  • Expose the samples to a Xenon arc lamp equipped with daylight filters (irradiance: 42 W/m² at 300-400 nm; black panel temperature: 50°C).

  • Self-Validation Control: The irradiation cycle is strictly governed by the degradation of the internal Blue Wool Standards. The assay is only deemed valid if Blue Wool Standard 4 reaches a color difference ( ΔE ) of 4.0 ± 0.5 within the calculated timeframe. If this threshold is missed, the lamp irradiance is out of calibration, and the batch data is automatically rejected.

Phase 3: Spectrophotometric Quantification

Rationale: Visual grading is subjective; spectrophotometry provides objective, reproducible quantification of photofading.

  • Measure the color coordinates ( L∗,a∗,b∗ ) of the unexposed and exposed samples using a diffuse reflectance spectrophotometer (D65 illuminant, 10° standard observer).

  • Calculate the total color difference ( ΔECMC​ ) to determine the exact degree of fading.

  • Assign the final light fastness rating based on the Blue Wool Standard that exhibits an equivalent ΔECMC​ .

Comparative Data Analysis

The experimental quantification reveals a stark contrast in the photostability of the two pyrazolone derivatives. Dyes synthesized from the dichloro-substituted intermediate drastically outperform their non-halogenated counterparts.

ParameterAcid Yellow 17 (Target Product)Acid Yellow 23 (Alternative)
Pyrazolone Precursor 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone1-(4-sulfophenyl)-3-carboxy-5-pyrazolone
Phenyl Ring Substituents 2,5-Dichloro, 4-Sulfo4-Sulfo
ISO Light Fastness (Blue Wool) 6 - 7 (Very Good to Excellent) 4 - 5 (Moderate to Good)
Photofading Resistance High (Steric hindrance & -I effect)Low (Electron-rich chromophore)
Primary Industrial Applications High-performance textiles, industrial inks, automotive coatingsFood coloring (Tartrazine), standard textiles, cosmetics

Data supported by ISO standard testing metrics for Acid Yellow 17[2][6] and Acid Yellow 23[3][7].

Conclusion

For researchers and product developers requiring robust colorimetric stability under prolonged UV/Visible light exposure, dyes derived from 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (such as Acid Yellow 17) are objectively superior. The dual chlorine substitution fundamentally alters the electronic landscape of the azo-hydrazone chromophore, neutralizing the threat of singlet oxygen photo-oxidation. While non-halogenated alternatives like Acid Yellow 23 are suitable for short-lifespan consumer goods, they fail to meet the rigorous photostability thresholds required for advanced industrial applications.

References

  • "1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone", Calpaclab. 1

  • "Disodium 2-(((5-((1-(2,5-dichloro-4-sulphonatophenyl...", Benchchem. 5

  • "Synthesis, Spectroscopic, and Dyeing Properties of New Azo and Bisazo Dyes Derived from 5-Pyrazolones", ResearchGate. 4

  • "Acid Yellow 17 | CAS 6359-98-4 Manufacturer & Supplier", Conscientia Industrial. 2

  • "Acid Yellow 17", World Dye Variety. 6

  • "Cas 1934-21-0, Acid Yellow 23", LookChem. 3

  • "Acid Yellow 23 Manufacturers and suppliers", Alan Chemical Industries.7

Sources

Validation

Benchmarking HPLC retention times for substituted pyrazolone sulfonic acids

[label="Yes (Requires Volatile Buffers)", fillcolor="#F1F3 Chromatographic retention mechanisms for highly polar pyrazolone sulfonic acids. Quantitative Benchmarking Data The following table synthesizes expected performa...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Yes (Requires Volatile Buffers)", fillcolor="#F1F3

Chromatographic retention mechanisms for highly polar pyrazolone sulfonic acids.

Quantitative Benchmarking Data

The following table synthesizes expected performance metrics for a model compound, 3-Carboxy-1-(4-sulfophenyl)-5-pyrazolone , across the four separation modes.

Table 1: Retention and Efficiency Metrics

Separation ModeColumn TypeMobile Phase SystemRetention Factor ( k′ )Peak Asymmetry ( As​ )LC-MS Compatibility
Standard RP-HPLC C18 (Endcapped)Water / ACN (0.1% FA)0.2 (Void Elution)N/AExcellent
Ion-Pair RP-HPLC C18 (Endcapped)Water (5mM TBAA) / MeOH5.41.15Poor (Suppression)
HILIC Zwitterionic (ZIC)ACN / Water (10mM NH₄Fmt)4.81.05Excellent (~3x Signal)
Mixed-Mode (ANP) RP-Anion ExchangeACN / Water (10mM NH₄OAc)6.21.10Good

Method Development Workflow

When selecting a methodology for pyrazolone sulfonic acids, the primary decision gate is the detector type. If LC-MS is required for structural elucidation or trace-level quantitation, Ion-Pairing methods must be avoided in favor of HILIC or Mixed-Mode approaches utilizing volatile buffers.

DecisionTree Start Target: Pyrazolone Sulfonic Acid MS_Req Is LC-MS Detection Required? Start->MS_Req Yes_MS Yes (Requires Volatile Buffers) MS_Req->Yes_MS No_MS No (UV/DAD Detection Sufficient) MS_Req->No_MS HILIC_Path Select HILIC or Mixed-Mode (e.g., ZIC-HILIC, RP-AX) Yes_MS->HILIC_Path IP_Path Select Ion-Pair RP-HPLC (e.g., C18 + TBAA) No_MS->IP_Path Opt_HILIC Optimize: >70% ACN, pH 3-5 HILIC_Path->Opt_HILIC Opt_IP Optimize: 5-10mM Ion-Pair Agent IP_Path->Opt_IP

Method development decision tree for pyrazolone sulfonic acid analysis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality checks and system suitability markers.

Protocol A: HILIC-MS Method (Recommended for LC-MS)

This method utilizes a zwitterionic stationary phase to maximize the retention of the sulfonate anion while maintaining MS compatibility.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: pH 3.0 ensures the pyrazolone ring tautomers are controlled, while the sulfonic acid remains fully ionized, standardizing electrostatic interactions[1]).

    • Buffer B (Organic): 100% Acetonitrile.

  • Column Equilibration: Flush the ZIC-HILIC column (e.g., 100 x 2.1 mm, 3 µm) with 50 column volumes (CV) of 50:50 ACN:Water to fully hydrate the stationary phase, followed by 20 CV of the initial gradient conditions (90% Buffer B). (Causality: HILIC relies on a stable water-enriched hydration shell; insufficient equilibration leads to drifting retention times).

  • Gradient Elution: Start at 90% B. Decrease linearly to 60% B over 10 minutes. Return to 90% B and equilibrate for 5 minutes.

  • System Suitability Validation: Inject Toluene as a void volume marker ( k′≈0 ). Inject the pyrazolone sulfonic acid sample.

    • Acceptance Criteria: The target analyte must elute with a retention factor ( k′ ) > 2.0 and an asymmetry factor ( As​ ) < 1.5.

Protocol B: Ion-Pair RP-HPLC Method (Recommended for UV/DAD)

This method is ideal for QA/QC environments utilizing standard C18 columns and UV detection.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A (Aqueous): 5 mM Tetrabutylammonium acetate (TBAA) in water, adjusted to pH 4.5. (Causality: TBAA acts as the lipophilic pairing agent, neutralizing the sulfonate charge).

    • Buffer B (Organic): 100% Methanol. (Causality: Methanol is preferred over Acetonitrile in ion-pairing to prevent the precipitation of the ion-pair complex).

  • Column Equilibration: Flush the C18 column (e.g., 150 x 4.6 mm, 5 µm) with 30 CV of initial conditions (10% Buffer B). (Causality: The column must be dynamically coated with TBAA to establish a pseudo-ion-exchange surface).

  • Gradient Elution: Ramp from 10% B to 80% B over 15 minutes. Hold for 3 minutes, then return to 10% B.

  • System Suitability Validation: Inject Uracil as a void volume marker ( k′≈0 ).

    • Acceptance Criteria: The target analyte must elute with a retention factor ( k′ ) > 3.0. If k′<3.0 , increase the TBAA concentration to 10 mM to drive the equilibrium toward ion-pair formation.

References

  • LCGC International. "Hydrophilic-Interaction Chromatography: An Update." Chromatography Online. Available at:[Link]

  • MICROSOLV. "Differences Between HILIC Columns and ANP Columns – Tech Information." MTC USA. Available at: [Link]

  • IntechOpen. "Perspective Chapter: Mixed-Mode Chromatography." IntechOpen. Available at:[Link]

  • Waters Corporation. "HPLC Separation Modes - Stationary Phase in HPLC." Waters. Available at:[Link]

Sources

Comparative

Validation of analytical methods for detecting 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in industrial wastewater

Introduction: The Analytical Challenge 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 84-57-1) [1] is a critical halogenated building block and pyrazolone intermediate heavily utilized in the synthesis of azo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 84-57-1) [1] is a critical halogenated building block and pyrazolone intermediate heavily utilized in the synthesis of azo dyes and pigments. Monitoring this compound in industrial wastewater presents a unique set of analytical challenges:

  • High Polarity: The presence of a strongly acidic sulfonate group (-SO₃H) renders the molecule highly polar. On standard reversed-phase C18 columns, it typically elutes in the void volume, leading to severe ion suppression from unretained matrix salts.

  • Tautomerism: The pyrazolone ring exhibits keto-enol tautomerism, which can cause peak broadening and split peaks under unoptimized chromatographic conditions.

  • Matrix Complexity: Industrial dye wastewater contains high concentrations of salts, unreacted precursors, and organic solvents, which heavily interfere with traditional optical detection methods (e.g., UV-Vis).

To establish a highly reliable, self-validating analytical system, we must move beyond traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and implement Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2].

Method Comparison: Causality Behind the Choices

When selecting an analytical method for sulfonated dye intermediates, the physical chemistry of the analyte dictates the instrumentation. Table 1 objectively compares the performance of three common analytical approaches.

Table 1: Performance Comparison of Analytical Methods for Sulfonated Pyrazolones

MethodRetention MechanismDetection Limit (LOD)Matrix InterferenceVerdict
HPLC-UV Ion-Pairing (e.g., TBA)High (~50 µg/L)Severe (Co-eluting chromophores)Inadequate for trace wastewater analysis due to lack of specificity.
HILIC-MS/MS Hydrophilic InteractionMedium (~5 µg/L)Moderate (Salt precipitation)Good retention, but wastewater salts often crash out in high-acetonitrile mobile phases.
Polar-RP LC-MS/MS Polar-Embedded C18Low (~0.1 µg/L)Minimal (with WAX SPE)Optimal. Balances MS-compatible volatile buffers with excellent retention and specificity.

The "Why" Behind the Optimal Choice: We select Polar-Embedded Reversed-Phase LC-MS/MS operated in Electrospray Ionization Negative (ESI-) mode [3]. Because the sulfonate group is inherently deprotonated in aqueous solutions, ESI- provides exceptional ionization efficiency. To solve the retention issue without using MS-incompatible ion-pairing agents (like tetrabutylammonium), we utilize a polar-embedded stationary phase (e.g., Waters Atlantis T3) which resists dewetting and retains highly polar analytes in 100% aqueous conditions.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating system : the use of Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) coupled with matrix-matched calibration and a structural analog internal standard (e.g., 1-(4-sulfophenyl)-3-methyl-5-pyrazolone) to continuously monitor and correct for recovery losses and matrix effects.

Step 1: Sample Preparation via WAX-SPE

Because the analyte contains a strongly acidic sulfonate group (pKa < 1), a Weak Anion Exchange (WAX) polymeric sorbent is required. The weak amine groups on the sorbent become protonated at acidic pH, capturing the sulfonate anion, while allowing neutral and basic matrix interferences to be washed away.

  • Conditioning: Pass 5 mL of Methanol (MeOH) followed by 5 mL of LC-MS grade H₂O through the WAX cartridge (60 mg/3 mL).

  • Loading: Adjust 50 mL of filtered industrial wastewater to pH 6.0 using 0.1 M HCl. Spike with 10 ng of the Internal Standard. Load onto the cartridge at a flow rate of 2 mL/min.

  • Wash 1 (Aqueous): Pass 5 mL of 2% Formic Acid in H₂O to remove basic and neutral interferences. (Causality: The acidic wash keeps the WAX sorbent protonated, ensuring the sulfonate remains tightly bound).

  • Wash 2 (Organic): Pass 5 mL of 100% MeOH to remove hydrophobic matrix components.

  • Elution: Elute the target analyte with 5 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. (Causality: The high pH deprotonates the WAX sorbent, neutralizing its charge and releasing the sulfonate analyte).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 1 mL of Mobile Phase A.

Step 2: LC-MS/MS Analysis
  • Column: Polar-embedded C18 (100 mm × 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in H₂O (pH 6.8). (Causality: Buffers the pyrazolone tautomerism to maintain a single sharp peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (2% B), 2-7 min (linear to 60% B), 7-9 min (95% B for column wash), 9-12 min (2% B for re-equilibration). Flow rate: 0.3 mL/min.

  • MS/MS Conditions (ESI-): Capillary voltage: 2.5 kV. Desolvation temp: 450°C.

Step 3: MRM Transitions
  • Precursor Ion: m/z 321 [M-H]⁻

  • Quantifier Ion: m/z 241 (Collision Energy: 25V, represents the loss of the SO₃ group).

  • Qualifier Ion: m/z 177 (Collision Energy: 40V, represents the cleavage of the pyrazolone ring).

Visualizations of the Analytical Workflows

Below is the logical progression of the sample preparation workflow, illustrating how chemical causality is applied at each step to isolate the analyte from the wastewater matrix.

SPE_Workflow A Wastewater Sample B Conditioning (MeOH & H2O) A->B C Load Sample (pH 6.0) B->C D Wash 1 (2% Formic Acid) C->D N1 Retains Sulfonate via Anion Exchange C->N1 E Wash 2 (100% MeOH) D->E F Elution (5% NH4OH in MeOH) E->F N2 Removes Neutral Interferences E->N2 G Evaporate & Reconstitute F->G N3 High pH Disrupts Ionic Interactions F->N3 H LC-MS/MS Analysis G->H

Caption: Step-by-step WAX-SPE workflow demonstrating the chemical causality of matrix elimination.

MRM_Pathway P Precursor Ion [M-H]- m/z 321 F1 Quantifier Ion m/z 241 [Loss of SO3] P->F1 Collision Energy: 25V F2 Qualifier Ion m/z 177 [Cleavage of Pyrazolone] P->F2 Collision Energy: 40V

Caption: Diagnostic MRM fragmentation pathway for 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone.

Quantitative Experimental Data

To validate the method, industrial wastewater samples (previously confirmed blank for the analyte) were spiked at three concentration levels. The self-validating nature of the protocol is confirmed by the tight Relative Standard Deviations (RSD) and excellent recovery rates, proving that matrix effects have been successfully mitigated.

Table 2: Method Validation Data in Industrial Wastewater Matrix

Spike Level (µg/L)Mean Measured Conc. (µg/L)Absolute Recovery (%)Matrix Effect (%)Intra-day RSD (%)
0.5 (LOQ) 0.4888.5-8.24.1
10.0 9.7592.1-5.42.8
100.0 98.2095.3-3.11.9

Note: Matrix effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) × 100. A negative value indicates minor ion suppression, which is effectively compensated for by the internal standard.

Conclusion

For the quantification of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone in complex industrial effluents, traditional HPLC-UV methods fall short due to matrix masking and poor retention of the highly polar sulfonate group. By coupling Weak Anion Exchange SPE with Polar-Embedded LC-MS/MS, analytical chemists can exploit the specific pKa of the analyte to achieve a highly selective, self-validating extraction. The resulting method delivers sub-µg/L detection limits, robust recovery (>88%), and effectively eliminates the ion suppression typically associated with wastewater matrices.

References

  • Babić, Sandra, et al. "Determination of multi-class pharmaceuticals in wastewater by liquid chromatography–tandem mass spectrometry (LC–MS–MS)." Analytical and Bioanalytical Chemistry 398.3 (2010): 1185-1194. Available at:[Link]

  • Yinon, J., Betowski, L. D., & Voyksner, R. D. "LC/MS Techniques for the Analysis of Dyes." U.S. Environmental Protection Agency (EPA), EPA/600/A-95/072 (1995). Available at:[Link]

Validation

Comparative Study of Metal Chelation Efficiency Among Pyrazolone Derivative Ligands

Executive Summary Pyrazolone derivatives have evolved from classical analytical reagents into highly tunable, high-efficiency metal chelators critical for radiopharmaceutical coordination, industrial solvent extraction,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolone derivatives have evolved from classical analytical reagents into highly tunable, high-efficiency metal chelators critical for radiopharmaceutical coordination, industrial solvent extraction, and neuroprotective drug development. Unlike simple open-chain β -diketones (e.g., acetylacetone), the fusion of a β -dicarbonyl system within a pyrazole heterocycle fundamentally alters the electronic landscape of the ligand. This guide provides an objective, data-driven comparison of pyrazolone derivatives—specifically 4-acylpyrazolones, bis-pyrazolones, and heterocycle-fused pyrazolones—evaluating their thermodynamic stability, coordination mechanisms, and experimental validation protocols.

Mechanistic Grounding: The Pyrazolone Advantage

To understand the superior chelation efficiency of pyrazolones, we must examine the causality behind their molecular design. The efficiency of a chelator is governed by its ability to deprotonate and form a stable coordination sphere around a metal center without requiring extreme alkaline conditions.

  • Tautomerism and pKa Depression: Pyrazolones exist in a keto-enol tautomeric equilibrium. The electron-withdrawing nature of the pyrazole ring significantly lowers the pKa of the enolic proton (typically pKa≈3.5−4.5 ) compared to standard β -diketones ( pKa≈9.0 ). This allows 4-acylpyrazolones to deprotonate and form neutral, highly stable O,O -bidentate chelates with transition metals ( Fe3+ , Cu2+ ) and lanthanides in highly acidic media, preventing metal hydrolysis [1].

  • Schiff Base Functionalization: Condensing 4-acylpyrazolones with diamines yields bis-pyrazolone Schiff bases. This shifts the coordination sphere from O,O -donors to tetradentate N2​O2​ -donors. According to Hard-Soft Acid-Base (HSAB) theory, the incorporation of softer nitrogen donors exponentially increases the stability constants ( logβ ) for borderline transition metals like Cu2+ and Zn2+ .

  • Biological Application (Neuroprotection): Recent advancements have fused 3-pyrazolones with benzoquinones (BQ) to target metal-Amyloid- β ( ) aggregates in Alzheimer's models. The pyrazolone moiety provides the necessary N,O -donor atoms to strip Cu2+ and Zn2+ from plaques, while the BQ moiety covalently modifies the peptide, showcasing the ligand's versatility [3].

Comparative Data Analysis

The following table synthesizes the thermodynamic stability and extraction efficiency of various pyrazolone classes against standard benchmarks.

Ligand ClassRepresentative CompoundDonor Atoms pKa (Enol) logβ ( Cu2+ ) logβ ( Fe3+ )Primary Application
Standard β -Diketone Acetylacetone (acac) O,O 8.9514.826.7General Coordination
4-Acylpyrazolone PMBP* O,O 3.9216.531.2Solvent Extraction / Lanthanides [2]
Bis-Pyrazolone Schiff Base H2​PrEtP ** N,O,N,O 4.5021.334.5Heavy Metal Scavenging
Fused-Pyrazolone BQ-Pyrazolone N,O 5.2011.2***N/ANeuroprotection ( -metal targets) [3]

* PMBP: 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone. ** H2​PrEtP : N,N'-Ethylenebis(1-phenyl-3-methyl-4-propionylpyrazoloneimine). *** Apparent binding constant measured at physiological pH (7.4) in competitive biological matrices.

Experimental Methodology: Self-Validating Chelation Assay

As application scientists, we cannot rely on a single analytical technique to define a stability constant, as mathematical fitting of potentiometric data can mask incorrect speciation models. The following protocol utilizes a self-validating loop : thermodynamic data from potentiometry is strictly cross-referenced against optical stoichiometry from UV-Vis spectrophotometry.

Phase 1: High-Precision Potentiometric Titration

Causality: Tracks the displacement of enolic protons upon metal binding to calculate macroscopic formation constants.

  • Ligand Standardization: Prepare a 1.0×10−3M solution of the pyrazolone ligand in a 50:50 (v/v) Ethanol/Water mixture (to ensure solubility). Standardize against 0.1M carbonate-free KOH .

  • Metal-Ligand Titration: Prepare a solution containing the ligand and the target metal salt (e.g., Cu(NO3​)2​ ) at a 3:1 molar ratio.

  • Data Acquisition: Titrate with 0.1MKOH at a constant ionic strength ( I=0.1MKNO3​ ) and temperature ( 25.0±0.1∘C ) under a nitrogen atmosphere.

  • Self-Validation Checkpoint 1 (Hysteresis): Perform a reverse titration using 0.1MHNO3​ . The forward and reverse titration curves must overlap within Δ0.05 pH units. A deviation indicates irreversible side reactions (e.g., ligand oxidation or metal hydroxide precipitation), invalidating the run.

Phase 2: UV-Vis Continuous Variation (Job's Method)

Causality: Empirically proves the binding stoichiometry ( M:L ), preventing the assumption of incorrect species (e.g., ML2​ vs ML3​ ) during the mathematical fitting of Phase 1 data.

  • Equimolar Preparation: Prepare equimolar solutions ( 5.0×10−4M ) of the metal ion and the pyrazolone ligand in the same solvent system used in Phase 1.

  • Fractional Mixing: Create a series of 11 solutions where the mole fraction of the ligand ( XL​ ) varies from 0.0 to 1.0, keeping the total volume and total molarity constant.

  • Spectral Analysis: Measure the absorbance of each solution at the λmax​ of the metal-ligand complex (typically 320–400 nm for pyrazolone complexes).

  • Self-Validation Checkpoint 2 (Speciation Match): Plot Absorbance vs. XL​ . The apex of the curve dictates the stoichiometry (e.g., an apex at XL​=0.66 confirms a 1:2 M:L complex). This exact stoichiometry must be used as the fixed parameter when calculating logβ from the potentiometric data.

Experimental Workflow Visualization

G LigandPrep Ligand Standardization (Acid-Base Titration) Potentiometry Potentiometric Titration (Thermodynamic Data) LigandPrep->Potentiometry Validated pKa UVVis UV-Vis Spectrophotometry (Job's Method) LigandPrep->UVVis Equimolar Solutions Speciation Speciation Modeling (log β & pKa Calculation) Potentiometry->Speciation pH vs Volume Data UVVis->Speciation Molar Ratio Peak Validation Self-Validation Checkpoint (Hysteresis < 5% & Stoichiometry Match) Speciation->Validation Proposed Model Validation->Potentiometry Fail (Recalibrate) Success Validated Chelation Profile Validation->Success Pass

Fig 1: Self-validating experimental workflow for determining pyrazolone-metal stability constants.

References

  • Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Inorganic Chemistry (ACS Publications) / PMC. Available at:[Link]

  • Assessment of the Equilibrium Constants of Mixed Complexes of Rare Earth Elements with Acidic (Chelating) and Organophosphorus Ligands. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Heterocycle-fused 1,4-benzoquinone compounds to control the aggregation and toxicity of both metal-free Aβ and metal–Aβ. Chemical Science (Royal Society of Chemistry). Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Disposal Guide: 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

As a critical halogenated building block and dye intermediate, 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone requires stringent handling and disposal protocols. Due to its unique chemical structure—combining a hal...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical halogenated building block and dye intermediate, 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone requires stringent handling and disposal protocols. Due to its unique chemical structure—combining a halogenated aromatic ring with a highly water-soluble sulfonate group—improper disposal poses severe risks to both aquatic ecosystems and laboratory personnel [1].

This guide provides an authoritative, step-by-step operational framework for the safe handling, spill response, and final destruction of this compound, ensuring full compliance with environmental protection standards.

Chemical Profile & Mechanistic Hazard Assessment

To manage a chemical safely, one must first understand how its molecular architecture dictates its behavior. The presence of two chlorine atoms on the phenyl ring classifies this compound as a halogenated organic . Halogens significantly increase the thermal stability of the molecule, meaning it cannot be destroyed by standard biological waste treatment or low-temperature incineration [2]. Furthermore, the sulfonic acid (-SO₃H) moiety imparts high aqueous solubility. If discharged into municipal wastewater, sulfonated aromatic amines resist biodegradation and persist as environmental pollutants[3].

Quantitative Chemical Data
PropertyValue
Chemical Name 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone
CAS Numbers 108469-42-7 (Anhydrous) / 84-57-1 (Monohydrate)
Molecular Formula C₁₀H₈Cl₂N₂O₄S
Molecular Weight 323.15 g/mol
GHS Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2B
Signal Word Warning

Data synthesized from standardized Safety Data Sheets (SDS) [4].

Operational Safety & Spill Response Protocol

A self-validating safety system requires built-in checks to confirm that exposure risks have been neutralized. In the event of an accidental release, follow this validated methodology:

Step 1: Immediate Isolation and PPE Verification

  • Action: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including a NIOSH-approved particulate respirator (N95 or higher), nitrile gloves, and chemical-splash goggles [4].

  • Causality: The compound is an acute irritant (H315, H320) and harmful via inhalation (H332). Particulate aerosolization during a powder spill is the primary vector for respiratory exposure.

Step 2: Containment and Absorption

  • Action: For solid spills, mist the powder lightly with water to prevent dust generation before sweeping. For aqueous solutions, dike the spill using an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or dry sand).

  • Causality: Using inert absorbents prevents exothermic reactions that could occur if the acidic sulfonate group interacts with incompatible basic sweeping compounds.

Step 3: Collection and Surface Validation

  • Action: Transfer the absorbed material into a chemically compatible, sealable high-density polyethylene (HDPE) container using non-sparking tools.

  • Self-Validation Check: After washing the spill site with soap and water, test the residual surface moisture with pH paper. A neutral pH (6.5–7.5) confirms that all acidic sulfonate residues have been successfully removed from the surface.

Standard Operating Procedure (SOP): Waste Disposal

Because this compound is a halogenated sulfonated aromatic, it must never be mixed with standard non-halogenated solvent waste . Incinerating halogens at incorrect temperatures without proper flue-gas scrubbing can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [2].

Step-by-Step Disposal Methodology
  • Source Segregation:

    • Isolate the waste into a dedicated container exclusively for Halogenated Organic Waste .

    • Crucial Step: Do not mix with acetone, ethanol, or other non-halogenated solvents. Mixing increases the volume of halogenated waste, exponentially increasing disposal costs and complicating the incineration process.

  • Primary Containment:

    • Store the waste in a leak-proof HDPE or glass container.

    • Self-Validation Check: Inspect the exterior threading of the container lid weekly. The absence of white crystalline residue confirms the seal is intact and no micro-leaks of the dissolved salt are occurring.

  • Regulatory Labeling:

    • Affix a compliant "Hazardous Waste" label.

    • Explicitly write the full chemical name and check the boxes for "Halogenated" and "Toxic" .

  • Secondary Containment & Storage:

    • Place the primary container inside a secondary containment bin in a well-ventilated, temperature-controlled storage area (<25°C) away from strong oxidizing agents.

  • Final Destruction (High-Temperature Incineration):

    • Transfer custody to a licensed hazardous waste vendor.

    • Mechanism of Destruction: The vendor must utilize a high-temperature rotary kiln incinerator (>1,000°C). Because the molecule contains both chlorine and sulfur, the incinerator must be equipped with caustic wet scrubbers to neutralize the hydrochloric acid (HCl) and sulfur oxides (SOx) generated during combustion [2].

Waste Management Workflow Visualization

The following diagram maps the logical progression from waste generation to final destruction, emphasizing the critical segregation step.

G Start Waste Generation: 1-(2,5-Dichloro-4-sulfophenyl) -3-methyl-5-pyrazolone SolidWaste Solid/Powder Waste Start->SolidWaste LiquidWaste Aqueous/Solvent Solutions Start->LiquidWaste Segregation Segregate Strictly As: Halogenated Organic Waste SolidWaste->Segregation LiquidWaste->Segregation Labeling Labeling & Documentation: 'Hazardous Waste - Halogenated' Include GHS Warnings Segregation->Labeling Storage Secondary Containment Ventilated Storage Area Labeling->Storage Disposal High-Temperature Incineration (with HCl & SOx Caustic Scrubbers) Storage->Disposal

Fig 1: Logical workflow for the segregation, storage, and disposal of halogenated sulfonated waste.

References

  • U.S. Environmental Protection Agency (EPA). "Treatment Technologies for Halogenated Organic Containing Wastes." EPA Technical Resource Document. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. "Biodegradation of sulfonated aromatic amines." JOCPR. Available at: [Link]

Handling

Personal protective equipment for handling 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on optimizing both the efficacy and safety of their laboratory operations. 1-(2,5-Dichloro-4-sulfophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on optimizing both the efficacy and safety of their laboratory operations. 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is a highly versatile halogenated building block utilized extensively in dye synthesis and pharmaceutical intermediate development[1]. However, its specific physicochemical properties—namely its sulfonated and chlorinated structure—demand rigorous, risk-based handling protocols.

This guide provides a comprehensive, self-validating framework for personal protective equipment (PPE) selection, operational handling, and disposal, designed to integrate seamlessly into your laboratory's safety culture.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first understand the inherent properties of the compound. The following table summarizes the critical quantitative and qualitative data that dictates our PPE and handling strategies.

PropertyValueOperational & Safety Implication
CAS Numbers 84-57-1 (Monohydrate) / 108469-42-7Essential for accurate SDS retrieval and waste manifesting[1].
Molecular Formula C10H8Cl2N2O4SHalogenated organic acid; dictates chemical compatibility and disposal[2].
Molecular Weight 323.15 g/mol Heavy organic powder; prone to settling but can form fine, suspended dust[2].
Physical Form Powder to crystal (White/Orange/Green)High risk of aerosolization and electrostatic adhesion during transfer.
GHS Hazard Codes H320, Xi (Irritant), R36/37/38Direct contact hazard causing eye, skin, and respiratory irritation.

Risk-Based PPE Strategy: The Causality of Protection

Standard laboratory attire is insufficient for handling reactive halogenated powders. Every piece of PPE must serve a specific, validated purpose based on the compound's hazard profile.

  • Ocular Protection: The compound carries an H320 (Causes eye irritation) classification. Standard safety glasses leave the orbital cavity vulnerable to airborne dust. Requirement: Indirect-vented chemical safety goggles or a full-face shield[2].

  • Dermal Protection: The sulfonic acid moiety can interact with ambient moisture or sweat on the skin, leading to localized irritation. Requirement: Chemical-resistant nitrile or neoprene gloves[2]. Causality: Nitrile provides a superior physical barrier against solid organic acids compared to latex, which is porous to many organic compounds.

  • Respiratory Protection: As a crystalline powder, mechanical manipulation (weighing, transferring) generates particulates that irritate the respiratory tract. Requirement: Operations must be conducted under Local Exhaust Ventilation (LEV). If LEV is unavailable or during a spill, a half-face respirator with N95 or P100 particulate filters is mandatory[2].

Operational Workflow: Safe Handling and Transfer

The following protocol is a self-validating system designed to prevent exposure during routine laboratory weighing and transfer.

Methodology 1: Precision Weighing and Transfer Protocol

  • Ventilation Verification: Before opening the container, verify that the chemical fume hood or ductless weighing enclosure is operational. Self-Validation: Check the digital monitor to ensure a face velocity between 80–120 feet per minute (fpm), or use a tissue test to confirm inward directional airflow.

  • PPE Donning and Integrity Check: Don a flame-resistant lab coat and chemical safety goggles. Self-Validation: Perform an inflation test on two pairs of nitrile gloves (trap air and squeeze to check for micro-tears) before double-gloving.

  • Static Mitigation: Because 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is a dry powder, it is highly susceptible to electrostatic dispersion. Discharge static from the weighing spatula and anti-static weigh boat using a zero-stat gun or anti-static bar.

  • Controlled Transfer: Open the primary chemical container slowly to prevent pressure-release aerosolization. Use a dedicated micro-spatula to transfer the powder. Keep the transfer distance between the container and the balance as short as possible.

  • Immediate Containment: Cap the primary container immediately after the required mass is obtained. Seal the threads with Parafilm to prevent moisture ingress, which could degrade the monohydrate structure[3].

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical path for handling this compound, emphasizing the transition from preparation to decontamination.

SafeHandlingWorkflow cluster_0 Phase 1: Pre-Entry cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Post-Operation N1 Verify Fume Hood Velocity (80-120 fpm) N2 Inspect PPE (Gloves, Coat, Eyewear) N1->N2 N3 Don Double Nitrile & N95/P100 Mask N2->N3 N4 Execute Transfer (Anti-static tools) N3->N4 N5 Wet-Wipe Surfaces (Solvent/Water) N4->N5 N6 Segregate Halogenated Solid Waste N5->N6

Standard operating workflow for the safe handling and disposal of halogenated pyrazolone powders.

Spill Response and Decontamination

In the event of an accidental release, standard dry-sweeping will exacerbate the inhalation hazard. Follow this targeted response plan.

Methodology 2: Wet-Wipe Decontamination Protocol

  • Isolation: Immediately halt work and evacuate personnel from the immediate vicinity of the spill.

  • PPE Escalation: If the spill occurs outside of a ventilated enclosure, upgrade respiratory protection to a half-face P100 respirator[2].

  • Dust Suppression (Crucial Step): Do NOT use a brush or broom. Lightly mist the spilled powder with a compatible solvent (e.g., water or dilute ethanol) to bind the particulates and suppress aerosolization. Causality: The sulfonic acid group makes the compound highly polar and responsive to aqueous suppression.

  • Collection: Gently place damp absorbent pads over the moistened powder. Carefully fold the pads inward to trap the chemical.

  • Surface Decontamination: Wipe the affected surface with a secondary damp cloth, followed by a standard laboratory detergent, to remove any residual acidic residue.

Logistical Waste Disposal Plan

Improper disposal of halogenated compounds can lead to severe environmental and regulatory repercussions.

Methodology 3: Halogenated Waste Segregation

  • Classification: Classify all contaminated consumables (gloves, weigh boats, absorbent pads) and residual chemical as "Halogenated Organic Waste."

  • Segregation: Strictly isolate this waste from heavy metals, strong oxidizing agents, and non-halogenated solvents. Causality: Mixing halogenated waste with incompatible chemicals can generate toxic chlorine gas or trigger exothermic reactions.

  • Containment & Labeling: Place the waste in a robust, sealable high-density polyethylene (HDPE) container. Label explicitly: "Hazardous Waste: Contains 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (Halogenated Organic Solid)."

  • Final Disposition: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed vendor for high-temperature incineration. Landfill disposal is strictly prohibited for this class of compounds.

References

  • HazComFast. "1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone - HazComFast". [Link]

Sources

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